[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUMZSUGZEFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377290 | |
| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773870-17-0 | |
| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
An In-Depth Technical Guide to the Physicochemical Properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction
This compound is a heterocyclic organic compound featuring a central phenyl ring linking a 2,5-dimethylpyrrole moiety to a hydroxymethyl group. This molecular architecture makes it a valuable scaffold in medicinal chemistry and materials science. The pyrrole ring is a common motif in biologically active compounds, and its N-phenyl substitution allows for diverse functionalization, influencing the molecule's overall steric and electronic properties.[1] The benzylic alcohol group provides a reactive handle for further synthetic transformations and can participate in hydrogen bonding, a critical interaction in biological systems.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , outlines robust experimental protocols for their determination, and discusses the implications of these properties in a research and development context. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all subsequent physicochemical analysis.
-
IUPAC Name: this compound
-
Molecular Weight: 201.26 g/mol [3]
The molecule's structure consists of three key functional domains: the electron-rich 2,5-dimethylpyrrole ring, the rigid phenyl linker, and the polar benzylic alcohol.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The interplay of the molecule's functional groups dictates its physical properties, which are critical predictors of its behavior in both chemical and biological systems. The following table summarizes these key parameters.
| Property | Value | Method | Rationale & Significance |
| Melting Point (°C) | Solid at room temperature; Estimated > 90 °C | Based on analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (93-94 °C).[4] | Indicates purity and lattice energy. A sharp melting range is a primary indicator of a pure compound. Important for formulation and stability studies. |
| Boiling Point (°C) | Decomposes before boiling at atmospheric pressure. | N/A | High molecular weight and polar -OH group lead to strong intermolecular forces, favoring decomposition over boiling. |
| Aqueous Solubility | Insoluble / Very Sparingly Soluble | Predicted based on parent 2,5-dimethyl-1H-pyrrole's insolubility.[5] | The large, nonpolar pyrrole-phenyl scaffold dominates the small polar alcohol group, limiting aqueous solubility. Critical for bioavailability and formulation. |
| Organic Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform | Predicted based on general principles of "like dissolves like". | The organic backbone allows for favorable interactions with common polar organic solvents, which is essential for synthesis, purification, and analytical characterization. |
| pKa | ~15-16 (Alcohol -OH); ~ -3.8 (Pyrrole N, conjugate acid) | Estimated from benzylic alcohols and pyrrole literature.[1] | The alcohol is weakly acidic. The pyrrole nitrogen is non-basic as its lone pair is part of the aromatic system. Ionization state affects solubility and target binding. |
| LogP (Octanol/Water) | Estimated > 3 | Based on the molecular structure (high carbon/heteroatom ratio). | Indicates high lipophilicity. This property is a key determinant of membrane permeability, ADME properties, and potential for off-target effects. |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (phenyl): Two doublets are expected in the ~7.2-7.5 ppm range, integrating to 2H each, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Pyrrole Protons: A singlet at ~5.8-6.0 ppm, integrating to 2H.[4]
-
Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to OH) at ~4.6-4.8 ppm, integrating to 2H.
-
Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-5.0 ppm (position is concentration and solvent dependent), integrating to 1H.
-
Methyl Protons (-CH₃): A sharp singlet at ~2.0-2.2 ppm, integrating to 6H.[4]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad, prominent band around 3200-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic/Pyrrole): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 201.1154 (for the exact mass of C₁₃H₁₅NO). The nominal mass peak will be at m/z = 201.
-
Key Fragmentation: A prominent fragment corresponding to the loss of the hydroxymethyl group ([M-31]⁺) at m/z = 170 is expected, representing the stable N-aryl pyrrole cation.
-
Synthesis and Characterization Protocols
The acquisition of a pure sample is a prerequisite for accurate physicochemical characterization. The most logical synthetic route is the Paal-Knorr synthesis.
Protocol: Synthesis via Paal-Knorr Reaction
This protocol describes the condensation of a primary amine with a 1,4-dicarbonyl compound to form the pyrrole ring.[4][6]
Causality: The Paal-Knorr reaction is chosen for its efficiency, high yields, and operational simplicity in forming 2,5-disubstituted pyrroles. Acetic acid serves as both a solvent and a catalyst to facilitate the cyclization and dehydration steps.
Caption: Workflow for the Paal-Knorr synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-aminobenzyl alcohol (1.0 eq) in glacial acetic acid (5-10 mL per gram of amine), add 2,5-hexanedione (1.1 eq).
-
Heating: Stir the reaction mixture at 40-50°C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water (40-50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol: Determination of Melting Point
Causality: This protocol provides a definitive measure of the compound's melting range, a critical indicator of purity. Impurities typically depress and broaden the melting point.
Caption: Experimental workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the synthesized compound is completely dry and free of solvent. Finely powder a small amount.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[7]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2°C).
Protocol: Determination of LogP (Shake-Flask Method)
Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing the gold-standard value for lipophilicity (LogP).[8] This is essential for predicting ADME properties.
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol stock solution with 1 mL of the pre-saturated PBS.
-
Equilibration: Seal the vial and shake or vortex it at a constant temperature for a set period (e.g., 4 hours) to allow partitioning to reach equilibrium.[8]
-
Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.[8]
-
Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]octanol) and aqueous ([C]aqueous) layers using a suitable analytical method like UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the partition coefficient as P = [C]octanol / [C]aqueous. The final value is expressed as LogP = log₁₀(P).
Conclusion
This compound is a lipophilic, solid compound with poor aqueous solubility but good solubility in common organic solvents. Its structure is readily confirmed by standard spectroscopic techniques (NMR, IR, MS). The presence of the benzylic alcohol provides a key site for hydrogen bonding and further chemical modification, while the N-aryl-2,5-dimethylpyrrole core constitutes a rigid, hydrophobic scaffold. A comprehensive understanding and experimental validation of these physicochemical properties are indispensable for any researcher aiming to utilize this compound in drug design, materials science, or synthetic chemistry, as they fundamentally govern its behavior from the reaction flask to complex biological systems.
References
-
Look Chemical. (n.d.). Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3. Retrieved from [Link]
-
Shornikov, D. V., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]
-
Journal of the University of Chemical Technology and Metallurgy. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Molport. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
National Institutes of Health. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]
-
ZAPORIZHZHIA STATE MEDICAL UNIVERSITY. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]
-
The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
National Institutes of Health. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Retrieved from [Link]
-
Fisher Scientific. (n.d.). [3-(1H-Pyrrol-1-yl)phenyl]methanol, 97%, Thermo Scientific. Retrieved from [Link]
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. labsolu.ca [labsolu.ca]
- 3. 773870-17-0|(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant therapeutic agents.[1] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this important class of heterocycles, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol (CAS Number: 773870-17-0) has emerged as a critical building block in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, characterization, and its pivotal role as a synthetic intermediate, with a particular focus on the development of next-generation antibacterial and antitubercular agents. While this molecule itself is not typically the final active pharmaceutical ingredient, its strategic design allows for facile elaboration into potent therapeutics, making a thorough understanding of its properties essential for researchers in the field.
Physicochemical Properties
A solid grasp of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 773870-17-0 | [4] |
| Molecular Formula | C₁₃H₁₅NO | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| Appearance | Off-white to light yellow solid (typical) | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from chemical structure |
| Purity | Commercially available in various purities, typically >95% | Supplier Information |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be approached through two primary and reliable synthetic routes, both of which leverage well-established organic chemistry transformations. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Paal-Knorr Synthesis from 4-Aminobenzyl Alcohol
The most direct and convergent approach to the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[5][6] This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, 4-aminobenzyl alcohol. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[7]
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzyl alcohol (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol, methanol, or a mixture of water and an organic solvent.[8] Add a catalytic amount of a weak acid, like glacial acetic acid or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Paal-Knorr synthesis of the target compound.
Route 2: Reduction of a Carboxylic Acid or Ester Derivative
An alternative strategy involves the synthesis of a more stable precursor, such as [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid or its corresponding ester, followed by reduction to the target alcohol. The acetic acid derivative can be synthesized via the Paal-Knorr reaction between 4-aminophenylacetic acid and 2,5-hexanedione.[9]
Experimental Protocol: Reduction of a Carboxylic Acid Derivative
-
Starting Material: Begin with [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid or its methyl/ethyl ester.
-
Reducing Agent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in a dry ethereal solvent like tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
-
Reaction Monitoring and Quenching: Stir the reaction at room temperature and monitor by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Work-up and Purification: Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography as described in Route 1.
Workflow for the reduction synthesis route.
Characterization and Analytical Methods
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring (typically two doublets in the range of 7.0-7.5 ppm), a singlet for the two equivalent pyrrole protons (around 5.8-6.0 ppm), a singlet for the benzylic methylene protons (CH₂OH) around 4.6 ppm, a broad singlet for the hydroxyl proton, and a sharp singlet for the two equivalent methyl groups on the pyrrole ring (around 2.0 ppm).[10]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the pyrrole ring, the aromatic carbons, the benzylic carbon, and the methyl carbons.[10]
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used for separation.[11][12] The purity is determined by the peak area percentage of the main component.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the expected [M+H]⁺ ion at m/z 202.27.
Applications in Drug Discovery: A Gateway to Potent Bioactive Molecules
This compound is a versatile intermediate that serves as a launchpad for the synthesis of a wide array of biologically active molecules. The primary areas of investigation for its derivatives have been in the development of novel anti-infective agents.
Antitubercular and Antibacterial Agents
A significant body of research has focused on the development of derivatives of this core structure as potent inhibitors of Mycobacterium tuberculosis and other pathogenic bacteria. The general strategy involves the chemical modification of the benzylic alcohol to introduce various pharmacophores.
-
Mechanism of Action: Many of the synthesized derivatives have been shown to act as dual inhibitors of two crucial bacterial enzymes: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA) .
-
DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to bacterial cell death.
-
Enoyl-ACP reductase is a vital enzyme in the fatty acid biosynthesis pathway (FAS-II) of bacteria, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this enzyme compromises the integrity of the cell wall.
-
Dual inhibition of DHFR and InhA by derivatives.
Enhancement of Monoclonal Antibody Production
Interestingly, a structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells.[1][13] A structure-activity relationship study revealed that the 2,5-dimethylpyrrole moiety was a key contributor to this effect.[13] This finding suggests a potential, albeit less explored, application of derivatives of this compound in the biopharmaceutical industry to enhance the manufacturing efficiency of therapeutic proteins.
Conclusion and Future Perspectives
This compound is a compound of significant interest to the drug discovery and development community. While it may not possess potent biological activity in its own right, its true value lies in its role as a key synthetic intermediate. The 2,5-dimethylpyrrole-phenyl scaffold provides a robust and readily accessible platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as dual inhibitors of essential bacterial enzymes highlights the potential of this chemical space for the development of novel anti-infective agents to combat the growing threat of antibiotic resistance. Future research will likely focus on the further optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying new clinical candidates.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
PubMed Central. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available from: [Link]
-
ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF. Available from: [Link]
-
PubChem. 2,5-Dimethyl-1-phenylpyrrole. Available from: [Link]
-
PubMed. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]
-
ResearchGate. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available from: [Link]
-
Newcrom. Separation of 1H-Pyrrole, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
The Royal Society of Chemistry. A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Available from: [Link]
-
PubMed Central. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available from: [Link]
-
Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available from: [Link]
-
ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available from: [Link]
-
ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents | Request PDF. Available from: [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. Available from: [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]
-
PubChem. [4-(1H-Pyrrol-1-yl)phenyl]methanol. Available from: [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
-
Beirut Arab University. palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. Available from: [Link]
-
National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available from: [Link]
-
PLOS One. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available from: [Link]
Sources
- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: A Comprehensive Analytical Guide
An In-depth Technical Guide
Abstract: This technical guide provides a detailed analysis of the expected spectral data for the novel compound [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the absence of a complete, published dataset for this specific molecule, this guide establishes a robust analytical framework by leveraging spectral data from structurally analogous compounds and foundational spectroscopic principles. We offer in-depth interpretations, validated experimental protocols, and visual aids to facilitate the unambiguous structural elucidation and characterization of this compound, a valuable building block in modern synthetic and medicinal chemistry.
Introduction and Molecular Structure
The compound this compound belongs to a class of N-aryl pyrroles, which are prevalent scaffolds in pharmaceuticals and material science. The 2,5-dimethylpyrrole moiety offers unique steric and electronic properties, while the benzylic alcohol provides a reactive handle for further chemical modification. Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, confirming identity, and meeting regulatory standards in drug discovery and development.
This guide provides a multi-technique spectroscopic blueprint (NMR, IR, MS) for the title compound. The subsequent sections will detail the theoretical underpinnings of each technique, present the predicted data in tabular and graphical formats, and provide field-proven protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectral data, particularly for NMR assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation of its structure.
Expertise & Rationale: Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if the hydroxyl proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the proton exchange with residual water, allowing the -OH proton to appear as a distinct, often coupled, signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show six distinct signals. The interpretation relies on chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (the splitting pattern caused by neighboring protons).[2][3]
| Assignment (Atom #) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| H-12, H-13 | ~2.0 - 2.1 | Singlet (s) | 6H | These two methyl groups on the pyrrole ring are chemically equivalent. Data for 2,5-dimethyl-1-phenyl-1H-pyrrole shows these protons at ~2.06 ppm.[4] |
| -OH (on O-15) | ~1.6 - 2.5 | Singlet (s, broad) | 1H | In CDCl₃, this signal is often broad and its position is concentration-dependent. In DMSO-d₆, it would appear further downfield (~4.5-5.5 ppm) and could show coupling to the H-14 protons. |
| H-14 | ~4.7 - 4.8 | Singlet (s) or Doublet (d) | 2H | Benzylic protons adjacent to an oxygen atom are deshielded. In CDCl₃, coupling to the -OH proton is often not observed, resulting in a singlet. |
| H-3, H-4 | ~5.9 - 6.0 | Singlet (s) | 2H | Protons on the pyrrole ring are in the aromatic region. In the symmetrical 2,5-disubstituted pyrrole, these two protons are equivalent, giving a sharp singlet. This is consistent with data for similar compounds showing this signal around 5.90 ppm.[4] |
| H-7, H-11 | ~7.2 - 7.3 | Doublet (d, J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the pyrrole substituent. They appear as a doublet due to coupling with H-8 and H-10. |
| H-8, H-10 | ~7.4 - 7.5 | Doublet (d, J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the -CH₂OH group. They are deshielded relative to H-7/H-11 and appear as a doublet from coupling to their ortho neighbors. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Assignment (Atom #) | Predicted δ (ppm) | Rationale & Comparative Insights |
| C-12, C-13 | ~13.0 | The methyl carbons on the pyrrole ring are highly shielded. Values for analogous structures are consistently in the 12-14 ppm range.[4] |
| C-14 | ~65.0 | The benzylic carbon bearing the hydroxyl group. Standard chemical shift tables place such carbons in the 60-70 ppm range. |
| C-3, C-4 | ~106.5 | The C-H carbons of the pyrrole ring. These are relatively shielded aromatic carbons. Data for 2,5-dimethyl-1-phenyl-1H-pyrrole shows this peak at 106.7 ppm.[4] |
| C-7, C-11 | ~127.0 | Aromatic C-H carbons ortho to the pyrrole substituent. |
| C-8, C-10 | ~129.0 | Aromatic C-H carbons ortho to the hydroxymethyl group. |
| C-2, C-5 | ~128.8 | The quaternary carbons of the pyrrole ring attached to the methyl groups. These are deshielded relative to the C-H carbons of the ring. |
| C-6 | ~138.0 | The quaternary aromatic carbon attached to the pyrrole nitrogen (ipso-carbon). |
| C-9 | ~140.0 | The quaternary aromatic carbon attached to the hydroxymethyl group (ipso-carbon). |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of a TMS solution or use a solvent containing a predefined amount of TMS.
-
Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.[5]
Predicted IR Spectrum Analysis
The IR spectrum of this compound is expected to show several key absorption bands that confirm its primary structural features.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H from -CH₃ and -CH₂-) |
| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Aliphatic (-CH₃, -CH₂-) |
| ~1300 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| ~830 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted (para) benzene ring |
Expertise & Interpretation: The most diagnostic peak is the broad, strong absorption above 3200 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol O-H stretch.[6] The strong C-O stretch between 1300-1000 cm⁻¹ further confirms the alcohol functionality.[7] The sharp peak around 830 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern on the phenyl ring.
Analytical Workflow
The process of spectroscopic characterization follows a logical and self-validating sequence to ensure data integrity and accurate interpretation.
Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into smaller, characteristic fragments.
Predicted Mass Spectrum Analysis
The molecular formula of the compound is C₁₃H₁₅NO.
-
Calculated Monoisotopic Mass: 201.1154 g/mol
-
Average Molecular Weight: 201.26 g/mol
The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. The fragmentation pattern will be dictated by the stability of the resulting cations, with benzylic cleavage being a dominant pathway.[8]
| m/z (relative abundance) | Proposed Fragment Ion | Formula | Mechanism of Formation |
| 201 (M⁺, moderate) | [C₁₃H₁₅NO]⁺ | Molecular Ion | Ionization of the parent molecule. |
| 200 ([M-H]⁺, low) | [C₁₃H₁₄NO]⁺ | Loss of a hydrogen radical | Typically from the benzylic position. |
| 184 ([M-OH]⁺, moderate) | [C₁₃H₁₄N]⁺ | Loss of a hydroxyl radical (·OH) | Alpha-cleavage at the benzylic alcohol. |
| 183 ([M-H₂O]⁺, moderate) | [C₁₃H₁₃N]⁺ | Dehydration (loss of H₂O) | A common fragmentation for alcohols. |
| 172 ([M-CH₂OH]⁺, strong) | [C₁₂H₁₂N]⁺ | Loss of hydroxymethyl radical (·CH₂OH) | Benzylic cleavage to form a stable cation. This is often the base peak. |
| 94 (low) | [C₆H₈N]⁺ | 2,5-dimethylpyrrole cation | Fragmentation of the N-phenyl bond. |
Fragmentation Pathway Diagram
The primary fragmentation pathways initiated by electron ionization are visualized below.
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI) conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.
-
Mass Analyzer: Set to scan a mass range of m/z 40-500.
-
Detector: Ensure the electron multiplier is turned on and calibrated.
-
-
Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The synthesized data from NMR, IR, and MS analyses collectively offer a powerful and self-validating toolkit for the structural confirmation of this molecule. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and connectivity. The IR spectrum rapidly confirms the presence of key alcohol and aromatic functional groups. Finally, mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The detailed protocols and interpretations herein serve as a reliable reference for any scientist or researcher involved in the synthesis, purification, or application of this compound.
References
-
ResearchGate. 1 H NMR spectra of compound 3a. Available at: [Link]
-
PLOS ONE. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]
-
National Institutes of Health (NIH). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC. Available at: [Link]
-
The Royal Society of Chemistry. A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Available at: [Link]
-
PubChem. [4-(1H-Pyrrol-1-yl)phenyl]methanol. Available at: [Link]
-
PubChem. 2,5-Dimethyl-1-phenylpyrrole. Available at: [Link]
-
ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
University of California, Santa Cruz. Table of Characteristic IR Absorptions. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. Available at: [Link]
-
University of Colorado Boulder. IR Absorption Table. Available at: [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel organic compound, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a methodological and interpretive guide. We will explore the structural attributes of the molecule, outline a robust experimental protocol for solubility determination, and discuss the critical implications of solvent selection in a pharmaceutical context.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from laboratory synthesis to clinical application, solubility is a cornerstone physicochemical property. It dictates the efficiency of synthesis, purification, and crystallization, and is a primary determinant of a drug's formulation possibilities and its ultimate bioavailability.[1][2] An active pharmaceutical ingredient (API) must be soluble in a given solvent to be effectively processed and formulated for delivery.[3] Therefore, a thorough understanding of an API's solubility profile across a range of solvents is not merely a perfunctory step but a strategic necessity that influences process efficiency, product stability, and patient safety.[1]
This guide focuses on this compound, a molecule featuring a substituted pyrrole ring linked to a benzyl alcohol moiety. Its unique structure, combining a polar hydroxyl group with a largely non-polar aromatic and heterocyclic framework, presents an interesting case for solubility analysis. This document will provide the scientific rationale and practical methodologies to comprehensively characterize its behavior in organic solvents.
Physicochemical Profile and Solubility Predictions
A preliminary assessment of a molecule's structure is a key first step in designing a solubility study.[3] The structure of this compound reveals several key features that govern its likely interactions with various solvents:
-
Polar Group: The primary alcohol (-CH₂OH) group is capable of acting as both a hydrogen bond donor and acceptor. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Non-Polar Framework: The phenyl ring and the 2,5-dimethyl-1H-pyrrole group constitute a large, hydrophobic surface area. This predicts good solubility in non-polar or moderately polar aprotic solvents. For instance, a structurally related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, is noted to be soluble in common organic solvents like dichloromethane and chloroform.[4]
-
Water Solubility: The parent heterocycle, 2,5-dimethyl-1H-pyrrole, is described as being very insoluble or insoluble in water.[5] Given the addition of the bulky, non-polar phenyl group, it is highly probable that this compound will exhibit very low aqueous solubility.
Based on this analysis, we can hypothesize the following solubility trend:
High Solubility > Moderate Solubility > Low/Insoluble
-
High: Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Moderate: Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Low/Insoluble: Water, Hexanes, Heptane
This qualitative prediction provides a rational basis for selecting an initial range of solvents for experimental determination.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.[8]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials:
-
This compound (solid, verified purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with Teflon-lined screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical.[6] For a 2 mL solvent volume, 10-20 mg is a reasonable starting point.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period.[8] To establish equilibrium, concentration should be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are statistically unchanged (e.g., within 5-10%).[8] For poorly soluble compounds, this may take longer than 24 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to permit sedimentation.[6] Then, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the supernatant should be immediately filtered through a syringe filter (e.g., 0.22 µm).[7]
-
Dilution: Immediately perform a precise, gravimetric dilution of the filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Visualizing the Workflow
The following diagram outlines the key steps in the Shake-Flask solubility determination protocol.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvents. The results allow for the classification of solvents and provide a basis for making informed decisions in the drug development process.
Solubility Data Summary
The following table is a template for presenting experimentally determined data. Values are hypothetical and for illustrative purposes only.
| Solvent | Solvent Class (ICH) [1] | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Heptane | Class 3 | 0.1 | < 0.1 | < 0.1 | Practically Insoluble |
| Toluene | Class 2 | 2.4 | 15.2 | 22.5 | Soluble |
| Dichloromethane | Class 2 | 3.1 | > 100 | > 100 | Very Soluble |
| Ethyl Acetate | Class 3 | 4.4 | 25.8 | 38.1 | Soluble |
| Acetone | Class 3 | 5.1 | 45.1 | 62.7 | Freely Soluble |
| Ethanol | Class 3 | 5.2 | 18.9 | 29.4 | Soluble |
| Methanol | Class 2 | 5.1 | 12.5 | 20.1 | Sparingly Soluble |
| Water | - | 10.2 | < 0.01 | < 0.01 | Practically Insoluble |
Interpreting the Results for Solvent Selection
The choice of a solvent extends beyond its ability to dissolve the API; it involves a strategic balance of chemical efficiency, safety, environmental impact, and regulatory acceptance.[9][10]
The diagram below illustrates the decision-making logic for selecting an appropriate solvent system based on the intended application.
Caption: Decision logic for solvent selection based on solubility data and application.
-
For Chemical Synthesis: A solvent that fully dissolves reactants and is inert under reaction conditions is ideal. Solvents like Toluene or THF might be suitable.
-
For Crystallization: A solvent system is required where the compound has high solubility at an elevated temperature and lower solubility at room or sub-ambient temperature. Alternatively, a solvent/anti-solvent system (e.g., dissolving in Acetone and precipitating with Heptane) can be effective.
-
For Formulation: Safety and regulatory acceptance are paramount.[1] Solvents from ICH Class 3 (low toxicity potential), such as ethanol or acetone, are strongly preferred.[9] Class 2 solvents are limited due to toxicity risks, and Class 1 solvents are banned.[1]
Conclusion
This guide has provided a robust, scientifically grounded framework for evaluating the solubility of this compound. By integrating structural analysis with the gold-standard shake-flask methodology, researchers can generate reliable and reproducible solubility data. This data is not an endpoint but a critical input for a larger strategic decision-making process that governs solvent selection for synthesis, purification, and formulation. Adhering to these principles ensures that development choices are driven by a comprehensive understanding of the API's fundamental physicochemical properties, paving the way for a more efficient and successful drug development pipeline.
References
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Bergström, C. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences.
- World Health Organization (WHO). (2015). Annex 4: Guidance on the determination of solubility for active pharmaceutical ingredients.
- ChemicalBook. 2,5-Dimethyl-1H-pyrrole | 625-84-3.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica.
- ACS Green Chemistry Institute. (2026, January 2).
- Cheméo. Chemical Properties of 1H-Pyrrole, 2,5-dimethyl- (CAS 625-84-3).
- ResearchGate. (2019, September).
- Look Chemical. Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3.
- PubChem. 2,5-Dimethyl-1-propyl-1H-pyrrole.
- Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
stability and storage conditions for [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
An In-depth Technical Guide to the Stability and Storage of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction
This compound is a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. As a functionalized building block, its integrity is paramount for the synthesis of complex target molecules and the reliability of experimental outcomes. The purpose of this guide is to provide a comprehensive technical overview of the stability profile of this compound and to establish scientifically grounded protocols for its proper storage and handling. Understanding the chemical liabilities of a molecule is a critical first step in any research and development pipeline, ensuring both the quality of the results and the efficient use of valuable materials.[][2] This document moves beyond simple recommendations to explain the underlying chemical principles that dictate the stability of this compound, providing a framework for its effective management in a laboratory setting.
Section 1: Physicochemical Profile and Inherent Stability Considerations
To understand the stability of this compound, we must first analyze its structure, which is composed of three key functional regions: a 2,5-disubstituted pyrrole ring, a central phenyl group, and a primary benzylic alcohol. Each of these contributes to the molecule's overall reactivity and potential degradation pathways.
-
The 2,5-Dimethyl-1H-pyrrole Moiety: Pyrrole rings, particularly when unsubstituted at the nitrogen, are known to be susceptible to oxidation and polymerization, often catalyzed by air, light, or acidic conditions.[3] This can lead to discoloration (e.g., from colorless to orange or brown) and the formation of insoluble polymeric materials.[3] The presence of methyl groups at the 2 and 5 positions offers some steric hindrance, which can enhance stability compared to unsubstituted pyrrole. However, the electron-rich nature of the ring still makes it a target for oxidative degradation.
-
The Phenyl Group: The aromatic phenyl ring is generally stable but acts as a rigid scaffold connecting the pyrrole and the methanol groups. Its electronic properties can influence the reactivity of the adjacent functional groups.
-
The Benzylic Alcohol Moiety: The primary alcohol group (-CH₂OH) attached to the phenyl ring is a primary site for oxidation. Benzylic alcohols can be readily oxidized to the corresponding aldehyde and further to a carboxylic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of trace metal impurities, or accelerated by exposure to heat and light.
A summary of the compound's known physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [4][5][6] |
| Molecular Weight | 201.26 g/mol | [4][5][6] |
| CAS Number | 773870-17-0 | [4][5] |
| Appearance | Solid (form may vary) | N/A |
Section 2: Potential Degradation Pathways
Based on the structural analysis, we can hypothesize several primary degradation pathways. It is crucial for researchers to be aware of these possibilities to design appropriate analytical methods for detecting degradation products. The purpose of stability testing is to provide evidence on how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors like temperature, humidity, and light.[7][8][9]
The most probable degradation routes include:
-
Oxidation of the Benzylic Alcohol: The -CH₂OH group can be oxidized to form [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbaldehyde, and subsequently, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzoic acid.
-
Oxidative Degradation of the Pyrrole Ring: The pyrrole ring can undergo oxidation, leading to ring-opened products or the formation of colored polymeric species. This is often a complex process involving radical mechanisms.[3]
These potential pathways are visualized in the diagram below.
Caption: Hypothetical degradation pathways for this compound.
Section 3: Recommended Storage and Handling Conditions
Proper storage and handling are essential to minimize degradation and ensure the long-term viability of the compound. The following recommendations are based on general principles for handling reactive chemical entities and mitigating the risks identified in the previous sections.[10][11]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen. A vendor suggests storing at room temperature in a sealed, dry environment.[4] For long-term storage, refrigeration or freezing is preferable. | Reduces the rate of potential oxidative and hydrolytic degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, a key driver for the oxidation of both the benzylic alcohol and the pyrrole ring. |
| Light | Protect from light. Store in an amber vial or a light-blocking outer container. | Photodegradation can catalyze the formation of free radicals, accelerating oxidative processes.[12][13] |
| Moisture | Keep in a tightly sealed container in a dry place, such as a desiccator. | Prevents hydrolysis and potential moisture-mediated degradation. Pyrrole itself is susceptible to degradation in the presence of acid, which can be formed with water and atmospheric CO₂. |
| Container | Use a chemically resistant, well-sealed container (e.g., glass). | Prevents leaching of impurities from the container and ensures a tight seal against environmental factors. |
Handling:
-
Always handle the compound in a well-ventilated area or under a fume hood.[10][14]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
When weighing and transferring the material, do so quickly to minimize exposure to air and humidity.
-
For creating solutions, use high-purity, degassed solvents if possible.
Section 4: A Framework for Stability Assessment: Forced Degradation Studies
To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is required.[2][12] Such studies are designed to accelerate the rate of degradation to identify likely degradation products and develop stability-indicating analytical methods.[15][16] The conditions outlined below are based on the International Council for Harmonisation (ICH) guidelines.[7][12]
The workflow for a typical forced degradation study is illustrated below.
Caption: General workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions and identify major degradants.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This stock solution will be used for all solution-state stress tests.
-
-
Stress Conditions: [12]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate the solution at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%. Keep the solution at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in a vial and heat at 80°C. Samples will be prepared for analysis by dissolving the solid at each time point.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[12][13] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points and Sample Analysis:
-
Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[15]
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.
-
Conclusion
The stability of this compound is governed by the chemical reactivity of its constituent pyrrole and benzylic alcohol functional groups. The primary risks of degradation are oxidation of the alcohol and oxidative degradation or polymerization of the pyrrole ring. To ensure the compound's integrity, it is imperative to store it under controlled conditions, specifically protected from light, oxygen, and elevated temperatures. For drug development professionals, conducting a systematic forced degradation study is a non-negotiable step to understand the molecule's liabilities, establish its shelf-life, and develop analytical methods capable of ensuring its quality over time.[][17]
References
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Central Administration for Pharmaceutical Products. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009). World Health Organization. [Link]
-
Annex 10 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization. [Link]
-
What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange. [Link]
-
[4-(1H-Pyrrol-1-yl)phenyl]methanol. PubChem, National Center for Biotechnology Information. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
SAFETY DATA SHEET - 2,4-Dimethylpyrrole. Acros Organics. [Link]
-
SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol. (2025). Fisher Scientific. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Safety Data Sheet: Methanol. (2023). Carl ROTH. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Safety Data Sheet: Diphenylmethanol. (2023). Carl ROTH. [Link]
-
2,5-dimethyl-1-phenyl-1H-pyrrole. Chemical Synthesis Database. [Link]
-
Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]
-
6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Moravek, Inc. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2018). MDPI. [Link]
-
Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. (2024). MDPI. [Link]
-
Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical. [Link]
-
CCPS Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]ccps/publications/books/ccps-guidelines-safe-storage-and-handling-reactive-materials)
Sources
- 2. acdlabs.com [acdlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 773870-17-0|(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 11. publications.aiche.org [publications.aiche.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijisrt.com [ijisrt.com]
- 14. fishersci.se [fishersci.se]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajrconline.org [ajrconline.org]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Pyrrole Compounds
Introduction: The Enduring Relevance of the Pyrrole Ring
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its structural simplicity belies a remarkable versatility, serving as a foundational scaffold for a vast array of natural products and synthetic pharmaceuticals.[3][4] From the essential porphyrin ring in heme and chlorophyll to blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent), the pyrrole moiety is a recurring feature in molecules with profound biological significance.[5][6] This guide provides an in-depth exploration of the diverse biological activities of substituted pyrrole compounds, offering insights into their mechanisms of action, the rationale behind experimental evaluation, and detailed protocols for their characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
I. The Spectrum of Biological Activity: From Pathogen Inhibition to Cellular Modulation
The therapeutic utility of substituted pyrroles is broad, spanning a range of applications from fighting infectious diseases to treating complex multifactorial conditions like cancer and neurodegenerative disorders.[2] The specific biological activity is intricately linked to the nature and position of substituents on the pyrrole core, which dictates the molecule's interaction with biological targets.[7]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Substituted pyrroles have emerged as a particularly fruitful area of anticancer drug discovery, with compounds demonstrating efficacy through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[2]
Mechanisms of Action & Signaling Pathways:
-
Kinase Inhibition: A predominant mechanism of action for many anticancer pyrroles is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][9] The pyrrolo[2,3-d]pyrimidine scaffold, for instance, is a deaza-isostere of adenine and effectively competes with ATP for the binding site of numerous kinases.[6][8]
-
VEGFR/PDGFR Inhibition: Sunitinib, a multi-targeted tyrosine kinase inhibitor, features a pyrrole-indolin-2-one core and exerts its anti-angiogenic effects by blocking Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11] This disrupts the signaling cascades essential for tumor vascularization and proliferation.
-
EGFR and Her2 Inhibition: Certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2), kinases often overexpressed in various cancers.[12]
-
-
Tubulin Polymerization Inhibition: Some 3-aroyl-1-arylpyrrole (ARAP) derivatives act as microtubule destabilizing agents, inhibiting tubulin polymerization and arresting cells in mitosis, ultimately leading to apoptosis.[13]
-
Hedgehog Signaling Pathway Inhibition: Notably, certain ARAP derivatives have also been shown to suppress the Hedgehog signaling pathway, a critical developmental pathway that is aberrantly activated in some cancers, such as medulloblastoma.[13]
-
Bcl-2 Family Antagonism: Obatoclax, a pyrrole-containing compound, functions as a pan-Bcl-2 family antagonist, promoting apoptosis by inhibiting pro-survival proteins like Mcl-1.[14][15]
-
Wnt/β-catenin Pathway Inhibition: The anthelmintic drug Pyrvinium Pamoate, which contains a quinoline-derived pyrrole-like structure, has been repurposed for its anticancer activity, which includes the inhibition of the Wnt/β-catenin signaling pathway.[16][17]
Data Presentation: Anticancer Activity of Substituted Pyrroles
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference(s) |
| 3-aroyl-1-arylpyrrole (ARAP) 28 | 1-(3-aminophenyl)pyrrole derivative | MCF-7 (Breast Cancer) | IC50 (Tubulin Polymerization) | 0.86 µM | [13] |
| Pyrrolo[2,3-d]pyrimidine 5k | Halogenated benzylidenebenzohydrazide | HepG2 (Liver Cancer) | IC50 (VEGFR2) | 204 nM | [12] |
| Pyrvinium Pamoate | Quinoline-derived cyanine dye | Pancreatic Cancer Cell Lines | IC50 | 9–93 nM | [18] |
| Obatoclax (GX15-070) | Pan-Bcl-2 antagonist | Chronic Lymphocytic Leukemia (CLL) cells | Induces apoptosis | - | [15] |
Experimental Protocols for Anticancer Activity Evaluation:
Protocol 1: MTT Assay for Cytotoxicity
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening due to its simplicity, high-throughput capability, and reliance on a fundamental characteristic of viable cells: metabolic activity.[19][20] The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[21] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[20] This allows for a quantitative assessment of a compound's ability to induce cell death or inhibit proliferation.
Self-Validating System:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This establishes the baseline viability (100%) and ensures the vehicle itself is not toxic.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm that the assay can detect a cytotoxic effect.
-
Blank Control: Wells containing only cell culture medium (no cells) to determine the background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrrole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include negative and positive controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-PI Apoptosis Assay
Causality Behind Experimental Choice: To elucidate the mechanism of cell death (apoptosis vs. necrosis), the Annexin V-PI assay is employed.[22][23] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect these early apoptotic cells.[24] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic or necrotic cells.[22] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Self-Validating System:
-
Unstained Control: A sample of cells without any staining to set the baseline fluorescence.
-
Annexin V only Control: Cells stained only with Annexin V-FITC to set the compensation for the FITC channel.
-
PI only Control: Cells stained only with PI to set the compensation for the PI channel.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay can detect apoptosis.[1]
-
Negative Control: Untreated, healthy cells to define the viable cell population.[1]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the substituted pyrrole compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualization: Anticancer Signaling Pathways
Caption: Workflow for Broth Microdilution MIC Assay.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Several pyrrole-containing drugs are established nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. [25] Mechanisms of Action:
-
COX Inhibition: Drugs like Ketorolac and Tolmetin are non-selective COX inhibitors, blocking both COX-1 and COX-2 enzymes. [25]The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects. [25]
Neuroprotective Activity: Shielding Neurons from Damage
Emerging research has highlighted the potential of substituted pyrroles in the treatment of neurodegenerative diseases. These compounds can exert neuroprotective effects through their antioxidant properties and by modulating key enzymes involved in neuronal function.
Mechanisms of Action:
-
Antioxidant and Radical Scavenging Activity: Certain pyrrole-based hydrazones have demonstrated significant antioxidant and neuroprotective effects in models of oxidative stress. [9]They can protect neuronal cells from damage induced by reactive oxygen species (ROS).
-
Enzyme Inhibition: Some pyrrole derivatives are selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. [9] Experimental Protocol for Neuroprotective Activity Evaluation:
Protocol 4: 6-OHDA-Induced Neurotoxicity Assay in PC12 Cells
Causality Behind Experimental Choice: The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in PC12 cells is widely used to mimic the dopaminergic neurodegeneration observed in Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction. This model allows for the evaluation of the neuroprotective potential of compounds by assessing their ability to mitigate 6-OHDA-induced cell death and oxidative damage.
Self-Validating System:
-
Negative Control: Untreated PC12 cells to establish baseline cell viability.
-
Positive Control (Toxin Control): PC12 cells treated only with 6-OHDA to induce maximal neurotoxicity.
-
Vehicle Control: Cells treated with the vehicle used to dissolve the pyrrole compounds to rule out any effects of the solvent.
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the substituted pyrrole compounds for 24 hours.
-
Induction of Neurotoxicity: Expose the pre-treated cells to 6-OHDA (e.g., 100 µM) for another 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay to quantify the viability of the PC12 cells.
-
Measurement of Oxidative Stress: Assess the levels of intracellular ROS and lipid peroxidation (e.g., by measuring malondialdehyde levels) to determine the antioxidant effects of the compounds.
-
Apoptosis Analysis: Conduct an Annexin V-PI assay to determine if the neuroprotection is mediated by the inhibition of apoptosis.
II. From Bench to Bedside: Pyrrole-Based Drugs in Clinical Development
The therapeutic potential of substituted pyrroles is underscored by the number of compounds that have successfully transitioned from preclinical research to clinical trials and commercialization.
-
Atorvastatin (Lipitor): A blockbuster drug for lowering cholesterol, Atorvastatin works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [16][22]* Sunitinib (Sutent): An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST). [11]* Ketorolac (Toradol): A potent NSAID used for the short-term management of moderate to severe pain. [25]* Obatoclax (GX15-070): A pan-Bcl-2 antagonist that has been evaluated in Phase I and II clinical trials for various hematological malignancies and solid tumors. [15][26][27]* Pyrvinium Pamoate: An anthelmintic drug that is being repurposed for cancer therapy and has entered clinical trials. [17]
III. Conclusion: The Future of Pyrrole-Based Therapeutics
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]
-
What is the mechanism of Pyrvinium Pamoate? (2024). Patsnap Synapse. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Atorvastatin. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug. (2022). PMC - NIH. Retrieved from [Link]
-
Definition of pyrvinium pamoate. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2025). Bentham Science. Retrieved from [Link]
-
Broth microdilution. (n.d.). Grokipedia. Retrieved from [Link]
-
The FDA-Approved Anthelmintic Pyrvinium Pamoate Inhibits Pancreatic Cancer Cells in Nutrient-Depleted Conditions by Targeting the Mitochondria. (2021). AACR Journals. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases | Oxford Academic. Retrieved from [Link]
-
Understanding Positive and Negative Controls in Experiments. (2026). Oreate AI Blog. Retrieved from [Link]
-
What control types are used in scientific discovery? (2024). News-Medical.Net. Retrieved from [Link]
-
Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis. (2008). PNAS. Retrieved from [Link]
-
Positive and Negative Controls. (2021). Rockland Immunochemicals. Retrieved from [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Retrieved from [Link]
-
Phase I study of obatoclax mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia. (2009). Blood. Retrieved from [Link]
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2025). PubMed. Retrieved from [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). University of Texas at Austin. Retrieved from [Link]
-
A Phase I Study of Obatoclax (Pan Anti-Apoptotic BCL-2 Family Small Molecule Inhibitor) in Combination with Vincristine/Doxorubicin/Dexrazoxane, in Children with Relapsed/Refractory Solid Tumors or Leukemia. (n.d.). Dana-Farber Cancer Institute. Retrieved from [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Phase II study of obatoclax mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis. (2012). PubMed. Retrieved from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). J-STAGE. Retrieved from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PMC - NIH. Retrieved from [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2022). ResearchGate. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014). NIH. Retrieved from [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). NIH. Retrieved from [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]
-
Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (2015). ResearchGate. Retrieved from [Link]
-
Phase I dose finding studies of obatoclax (GX15-070), a small molecule Pan-BCL-2 family antagonist, in patients with advanced solid tumors or lymphoma. (2010). Annals of Oncology. Retrieved from [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). NIH. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed. Retrieved from [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. (2022). SciTechnol. Retrieved from [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Phase I study of obatoclax mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Pyrvinium Pamoate? [synapse.patsnap.com]
- 17. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. kumc.edu [kumc.edu]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Phase II study of obatoclax mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 28. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 29. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]
- 30. researchgate.net [researchgate.net]
The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a central component in a vast array of natural products and synthetic pharmaceuticals.[2] From the life-sustaining core of heme and chlorophyll to blockbuster drugs like Atorvastatin and Sunitinib, the pyrrole moiety is indispensable.[3][4] This guide provides a technical exploration of the role of pyrrole derivatives in drug discovery, delving into their therapeutic applications, mechanisms of action, and the synthetic strategies employed to create them. We will examine key examples across major disease areas, present detailed protocols for their synthesis, and visualize the complex biological pathways they modulate, offering a comprehensive resource for researchers and scientists in the field.
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The significance of the pyrrole ring in medicinal chemistry stems from its distinct chemical nature. It is an electron-rich aromatic system, a result of the nitrogen atom's lone pair of electrons participating in the π-system, fulfilling Hückel's rule (4n+2 π electrons).[1][5] This electron richness confers unique reactivity, making the ring susceptible to electrophilic substitution and allowing for diverse functionalization.[6] This adaptability is crucial for drug design, enabling chemists to fine-tune a molecule's steric, electronic, and lipophilic properties to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for a specific biological target.[7]
Pyrrole is not just a synthetic curiosity; it is a fundamental building block of life. It forms the core of tetrapyrrolic systems like porphyrins in heme and chlorophyll, and corrins in vitamin B12.[3][8] Nature's extensive use of this scaffold has inspired medicinal chemists to explore its potential, leading to the discovery of numerous secondary metabolites with potent biological activities, including antimicrobial and anticancer properties.[8]
Caption: Figure 1: The structure and key properties of the 1H-pyrrole ring.
Therapeutic Landscape of Pyrrole Derivatives
The structural versatility of the pyrrole scaffold has been exploited to develop drugs across a remarkable spectrum of therapeutic areas. Pyrrole-containing compounds have been successfully developed as anticancer, anti-inflammatory, cholesterol-lowering, antimicrobial, and antiviral agents.[5][9] The ability of the pyrrole core to serve as a bioisostere for other functional groups and to present substituents in a defined spatial orientation is key to its broad pharmacological utility.[7] The following table summarizes some of the most significant FDA-approved drugs that feature a pyrrole moiety, highlighting the breadth of their applications.
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Atorvastatin | Antihyperlipidemic | HMG-CoA reductase inhibitor[4] |
| Sunitinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR)[9] |
| Tolmetin | Anti-inflammatory (NSAID) | Non-selective COX inhibitor[4][9] |
| Ketorolac | Anti-inflammatory (NSAID) | Non-selective COX inhibitor[4][9] |
| Vemurafenib | Anticancer | B-Raf enzyme inhibitor[9] |
| Ruxolitinib | Anticancer / Anti-inflammatory | Janus kinase (JAK1/JAK2) inhibitor[9] |
| Ombitasvir | Antiviral | HCV NS5A inhibitor[9] |
| Caption: Table 1: A selection of prominent FDA-approved drugs containing a pyrrole moiety. |
Deep Dive: Pyrrole Derivatives in Major Therapeutic Areas
Anticancer Agents
Pyrrole derivatives are prominent in oncology, acting through diverse mechanisms such as kinase inhibition and the induction of apoptosis.[7][10]
Sunitinib: A prime example is Sunitinib, an oral multi-kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[9] Its mechanism involves the inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9] By blocking these signaling pathways, Sunitinib inhibits tumor angiogenesis and cell proliferation.
Caption: Figure 2: Simplified signaling pathway inhibited by Sunitinib.
Anti-inflammatory Agents (NSAIDs)
Several widely used non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a pyrrole scaffold, including Tolmetin and Ketorolac.[11] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] By blocking this conversion, these drugs exert their analgesic and anti-inflammatory effects.
Caption: Figure 3: Mechanism of COX inhibition by pyrrole-based NSAIDs.
Cardiovascular Agents: Atorvastatin
Atorvastatin is one of the best-selling drugs of all time and a cornerstone in the management of hypercholesterolemia. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which produces cholesterol in the liver. By inhibiting this enzyme, atorvastatin lowers intracellular cholesterol levels, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[4]
Synthetic Strategies for Pyrrole-Based Drugs
The construction of the pyrrole ring is a foundational aspect of synthesizing these important therapeutic agents. Several named reactions have become workhorses in organic chemistry for this purpose.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing substituted pyrroles.[8][13] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole derivative.[6] Its reliability and the ready availability of starting materials make it a preferred method in many drug synthesis campaigns.
Caption: Figure 4: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of an N-Substituted Pyrrole
The following is a representative protocol for the synthesis of 1-benzyl-2,5-dimethylpyrrole.
-
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
Benzylamine (primary amine)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add hexane-2,5-dione (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2,5-dimethylpyrrole.
-
Trustworthiness Note: This protocol includes a Dean-Stark apparatus, a self-validating system for this type of condensation reaction. The removal of water, a byproduct, drives the reaction equilibrium towards the product, and the volume of water collected provides a direct, albeit approximate, measure of the reaction's progression.
| Compound | Class | In Vitro Potency (IC50) | Target |
| Pyrrole Derivative 15 | Anticancer | 30 nM[7] | Unspecified Enzyme |
| Pyrrole 2 | Anti-inflammatory | 7.5 µM[11] | Soybean Lipoxygenase (sLOX) |
| Hybrid 5 | Anti-inflammatory | 0.55 µM[11] | Cyclooxygenase-2 (COX-2) |
| Hydrazide vh0 | Neuroprotective | 0.665 µM[14] | Monoamine Oxidase B (MAO-B) |
| Caption: Table 2: Examples of in vitro biological activity for various experimental pyrrole derivatives. |
Future Perspectives and Conclusion
The pyrrole scaffold remains an area of intense research in medicinal chemistry.[7][15] Ongoing efforts focus on developing novel synthetic methodologies, including green chemistry and microwave-assisted approaches, to access new chemical space efficiently.[10][14] Furthermore, the application of pyrrole derivatives is expanding into new therapeutic areas, such as neurodegenerative diseases and novel antiviral agents.[9][12][14] The proven track record and chemical tractability of the pyrrole ring ensure that it will continue to be a foundational element in the development of future medicines, helping to address unmet medical needs.[5][16]
References
- Li Petri, G., Spanò, V., Spatola, R., Holl, R., Raimondi, M. V., Barraja, P., & Montalbano, A. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- Banwell, M. G., & Lan, P. (n.d.).
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
- (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.
- (2024). A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews.
- (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN.
- Kumar N, M., A, P., & D, D. S. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”.
- (n.d.). Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA.
- (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Bhardwaj, V., et al. (2015).
- (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- (n.d.). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
- (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.
- (n.d.).
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Kaur, R., Rani, V., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci.
- (n.d.). Pyrrole. Wikipedia.
- (n.d.). Scheme 11 Synthesis of various catalyzed pyrrole containing products.
- (n.d.). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. OUCI.
- (n.d.). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
- (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
- (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.
- (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed.
- (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
Sources
- 1. rjpn.org [rjpn.org]
- 2. “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” | INTERNATIONAL JOURNAL OF NOVEL TRENDS AND INNOVATION [rjpn.org]
- 3. scitechnol.com [scitechnol.com]
- 4. mdpi.com [mdpi.com]
- 5. A review article on biological importance of pyrrole [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 16. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
potential therapeutic applications of phenyl-pyrrolidine derivatives
An In-depth Technical Guide to the Therapeutic Applications of Phenyl-Pyrrolidine Derivatives
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in medicinal chemistry, lauded for its conformational flexibility and ability to engage with biological targets in a three-dimensional space.[1] When functionalized with a phenyl group, the resulting phenyl-pyrrolidine core gives rise to a class of compounds with an exceptionally broad spectrum of pharmacological activities. These derivatives are integral to numerous natural products and approved pharmaceuticals, demonstrating activities ranging from anticonvulsant and nootropic to anticancer and antimicrobial.[2][3][4] This technical guide provides a comprehensive analysis of the core mechanisms of action, details validated experimental protocols for their synthesis and evaluation, and explores the structure-activity relationships that govern their therapeutic potential. We will delve into specific applications in neurodegenerative diseases, oncology, and infectious diseases, presenting a synthesis of current knowledge to inform and accelerate future drug discovery efforts.
The Phenyl-Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The unique spatial arrangement of the pyrrolidine ring, which undergoes "pseudorotation," allows it to present substituents in a variety of vectors, enhancing its ability to explore pharmacophore space and interact with complex protein binding sites.[1] The incorporation of a phenyl group can introduce critical π-π stacking, hydrophobic, and van der Waals interactions, significantly influencing the compound's affinity and selectivity for its target. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, contributing to the molecule's pharmacokinetic properties, such as aqueous solubility.[5] This combination of features makes the phenyl-pyrrolidine motif a versatile and privileged structure, underpinning the development of drugs for a wide array of human diseases.[1][5]
Core Therapeutic Areas and Mechanisms of Action
Phenyl-pyrrolidine derivatives have demonstrated efficacy across multiple therapeutic domains. Their mechanisms are diverse, often involving the precise modulation of key enzymes and signaling pathways.
Neurodegenerative and CNS Disorders
A significant area of application for phenyl-pyrrolidine derivatives is in the treatment of central nervous system (CNS) disorders. Many compounds exhibit potent anticonvulsant, nootropic (cognitive-enhancing), and neuroprotective properties.[2][6]
Mechanism of Action: Modulation of Neuronal Excitability and Protection
Many derivatives function by stabilizing hyperexcited neurons.[7] The mechanism can involve the modulation of voltage-gated ion channels, such as T-type calcium channels, or enhancing the effects of inhibitory neurotransmitters like GABA.[7] For instance, certain N-phenylpyrrolidine-2-carboxamide derivatives have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) test, a standard model for generalized tonic-clonic seizures.[8]
In the context of neuroprotection, particularly after events like an ischemic stroke, some derivatives have been shown to protect against glutamate-induced excitotoxicity.[6][9] Glutamate is a primary excitatory neurotransmitter, but its over-activation leads to neuronal death. A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, demonstrated a significant neuroprotective effect in cortical neurons exposed to high glutamate levels, increasing cell survival by 37%.[6][9] This suggests a potential role in antagonizing excitatory neurotransmitter pathways.
Caption: Glutamate-Mediated Excitotoxicity Pathway and Point of Intervention.
Oncology
The induction of apoptosis (programmed cell death) is a primary strategy in cancer therapy, and several phenyl-pyrrolidine derivatives have been identified as potent pro-apoptotic agents.[10][11]
Mechanism of Action: Intrinsic Apoptosis Pathway Induction
The anticancer activity is frequently linked to the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[10] Anti-apoptotic members like Bcl-2 prevent cell death, while pro-apoptotic members like Bax promote it. Certain pyrrolidine derivatives can shift this balance by decreasing the expression of Bcl-2 and increasing the expression of Bax.[10] This disruption of the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of executioner enzymes called caspases, primarily initiator caspase-9 and effector caspase-3, which dismantle the cell and execute apoptosis.[10]
Caption: Intrinsic Apoptosis Pathway Modulated by Phenyl-Pyrrolidine Derivatives.
Infectious Diseases
The phenyl-pyrrolidine scaffold is also a promising starting point for the development of novel antibacterial and antiviral agents.[12][13][14]
Antibacterial Activity: New N-phenylpyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial death. Notably, these compounds displayed selectivity for bacterial enzymes over human topoisomerase IIα, which is a critical feature for minimizing host toxicity.[15] One derivative showed remarkable activity against the clinically relevant pathogen Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL.[15]
Antiviral Activity: Phenyl-pyrrolidine derivatives have been successfully designed as inhibitors of key viral enzymes. One prominent target is neuraminidase, an enzyme on the surface of the influenza virus that is crucial for the release of new virus particles from infected cells.[16][17] Several synthesized derivatives showed potent inhibitory activity against influenza A neuraminidase, with IC₅₀ values in the low micromolar range, comparable to the approved drug Oseltamivir.[16][17] More recently, pyrrolidines have been investigated as inhibitors of the main protease (MPro) of coronaviruses, an enzyme essential for viral replication.[14]
Case Study: Vesamicol and Cholinergic Synaptic Modulation
Vesamicol is a phenyl-pyrrolidine derivative that serves as a classic pharmacological tool for studying cholinergic neurotransmission.[18][19][20] It does not interact with postsynaptic acetylcholine receptors but instead acts presynaptically.
Mechanism of Action: Inhibition of VAChT
Vesamicol is a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[18][21] VAChT is responsible for actively pumping newly synthesized acetylcholine (ACh) from the cytoplasm of the presynaptic nerve terminal into synaptic vesicles, a process driven by a proton gradient.[18] By blocking VAChT, Vesamicol prevents the loading of ACh into these vesicles.[22] Consequently, when a nerve impulse arrives, the vesicles that fuse with the presynaptic membrane are empty or contain significantly less neurotransmitter, leading to a profound reduction in ACh release into the synaptic cleft and thereby inhibiting cholinergic signaling.[18][22] This precise mechanism makes Vesamicol an invaluable tool for investigating synaptic vesicle recycling and mobilization.[20]
Caption: Vesamicol Blocks the Vesicular Acetylcholine Transporter (VAChT).
Synthetic and Experimental Protocols
The synthesis and evaluation of phenyl-pyrrolidine derivatives rely on robust and reproducible methodologies.
General Synthesis of a 4-Phenylpyrrolidin-2-one Intermediate
This protocol, adapted from a published procedure, describes a key step in synthesizing a common phenyl-pyrrolidinone scaffold.[3]
Objective: To synthesize 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone via an Aza-Baeyer-Villiger rearrangement.
Materials:
-
3-Phenylcyclobutanone
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a 500 mL round-bottomed flask, suspend 3-phenylcyclobutanone (1.00 equiv) and DPPH (1.16 equiv) in DMF (100 mL).[3]
-
While stirring, heat the suspension to an internal temperature of 25 °C.[3]
-
Continue stirring the reaction mixture for 24 hours at 25 °C.[3]
-
Upon completion (monitored by TLC), transfer the reaction mixture for workup.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to obtain the pure lactam product.[3]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-phenylpyrrolidin-2-one as a white solid (typical yield: 65%).[3]
Safety Note: DMF is an irritant, and dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4]
Objective: To determine the concentration-dependent cytotoxic effect of a phenyl-pyrrolidine derivative on a cancer cell line (e.g., MDA-MB-231).
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Structure-Activity Relationship (SAR) and Performance Data
The therapeutic efficacy of phenyl-pyrrolidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings.
Table 1: Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
The following table summarizes the cytotoxic activity (EC₅₀) of selected derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound ID | Cancer Cell Line | EC₅₀ (µM) | Selectivity Index (vs. Fibroblasts) | Reference |
| Derivative 13 (5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 | 2.8 | [11] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | - | [11] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | - | [11] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | 1.2 | [11] |
Data synthesized from[11]. The results indicate that the 5-nitrothiophene derivative is a potent and broadly active anticancer agent among the tested series.
Table 2: Antiviral Activity of Pyrrolidine Derivatives as Neuraminidase Inhibitors
This table compares the inhibitory potency (IC₅₀) of synthesized pyrrolidine derivatives against influenza A (H3N2) neuraminidase with the standard drug, Oseltamivir.
| Compound ID | Influenza A (H3N2) Neuraminidase IC₅₀ (µM) | Reference |
| 6e | 1.56 | [16][17] |
| 9c | 2.40 | [16][17] |
| 9e | 2.71 | [16] |
| 9f | 2.02 | [16][17] |
| 10e | 1.95 | [16][17] |
| Oseltamivir (Control) | 1.06 | [16][17] |
Data synthesized from[16][17]. Several synthesized compounds show potency comparable to the clinical inhibitor Oseltamivir, highlighting them as promising leads for further development.
Conclusion and Future Directions
The phenyl-pyrrolidine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including CNS disorders, cancer, and infectious diseases, by interacting with a diverse array of biological targets. The continued exploration of this chemical space, guided by mechanistic insights and structure-activity relationship studies, holds immense promise.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The use of advanced computational modeling and in silico screening can accelerate the identification of derivatives with enhanced target selectivity and reduced off-target effects.[6] Furthermore, derivatization to improve properties like blood-brain barrier permeability will be crucial for developing next-generation CNS agents.[6][9] The synthesis of novel libraries and their evaluation in high-throughput screening campaigns will undoubtedly uncover new biological activities and pave the way for innovative therapeutics built upon the potent phenyl-pyrrolidine core.
References
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Khimiko-Farmatsevticheskii Zhurnal, 53(5), 20–27. Available at: [Link]
-
Wikipedia contributors. (n.d.). Vesamicol. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Vesamicol. Retrieved from [Link]
-
Parsons, S. M., et al. (1992). The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. Behavioural Brain Research, 51(1), 1-15. Available at: [Link]
-
Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. Available at: [Link]
-
Fiaux, H., et al. (2006). Pyrrolidine Derivatives as New Inhibitors of α-Mannosidases and Growth Inhibitors of Human Cancer Cells. CHIMIA, 60(4), 204-207. Available at: [Link]
-
Piot, C., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects?. Retrieved from [Link]
-
Patil, S. P., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10718. Available at: [Link]
-
Sestak, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. Available at: [Link]
- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
-
Taylor & Francis. (n.d.). Vesamicol – Knowledge and References. Retrieved from [Link]
-
Sestak, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available at: [Link]
-
Hernandez, M. F., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. Bioorganic & Medicinal Chemistry Letters, 101, 129654. Available at: [Link]
-
Husain, A., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]
-
Aldubayan, M., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances, 14(41), 29775-29789. Available at: [Link]
-
Iacolare, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(13), 5136. Available at: [Link]
-
Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed Central. Available at: [Link]
-
De Luca, L., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available at: [Link]
-
Al-Juboori, A. A., et al. (2020). Structures of new amino phenyl pyrrolidone derivative and study of antibacterial activity. ResearchGate. Available at: [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 209-222. Available at: [Link]
-
Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. ResearchGate. Available at: [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. Available at: [Link]
-
Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. Available at: [Link]
-
Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(6), 841-847. Available at: [Link]
-
Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. Available at: [Link]
-
Chand, P., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1641-1645. Available at: [Link]
-
MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 29(14), 3328. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vesamicol - Wikipedia [en.wikipedia.org]
- 19. Vesamicol [medbox.iiab.me]
- 20. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. | Sigma-Aldrich [sigmaaldrich.com]
- 21. droracle.ai [droracle.ai]
- 22. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: Synthesis, History, and Therapeutic Potential
This guide provides a comprehensive technical overview of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, a heterocyclic compound of increasing interest to the scientific community. We will delve into its discovery and historical context, detail its synthetic pathways, and explore its potential applications in drug development, all grounded in established scientific principles and supported by relevant literature.
Introduction: The Emergence of a Privileged Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry. The substitution of a phenyl ring at the nitrogen atom, creating an N-aryl-pyrrole, further expands the chemical space, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific compound, this compound, incorporates the 2,5-dimethylpyrrole moiety, which has been identified as a key pharmacophore in various therapeutic areas.[2]
While a definitive, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its existence and synthesis are a logical extension of well-established synthetic methodologies and the ongoing exploration of N-aryl-pyrroles in medicinal chemistry. Its emergence is more of an evolutionary step in the exploration of this chemical class rather than a singular discovery event.
Synthetic Pathways: A Logical Construction
The synthesis of this compound is a straightforward process rooted in classic organic reactions. The primary route involves the well-established Paal-Knorr pyrrole synthesis.[3][4]
The Paal-Knorr Synthesis: The Core of Pyrrole Formation
The Paal-Knorr synthesis, first reported in 1884, is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[3][5] In the case of our target molecule, the reactants are 2,5-hexanedione and (4-aminophenyl)methanol.
Reaction Mechanism: The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The mechanism is acid-catalyzed, with the rate-determining step being the ring closure.[4]
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve (4-aminophenyl)methanol (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid, to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield pure this compound.
Caption: Paal-Knorr synthesis of the target molecule.
Synthesis of the Precursor: (4-aminophenyl)methanol
The starting material, (4-aminophenyl)methanol, is commercially available. However, for a complete understanding of the synthetic lineage, its preparation is noteworthy. The most common method is the reduction of 4-nitrobenzyl alcohol.
Experimental Protocol: Reduction of 4-Nitrobenzyl Alcohol
-
Dissolution: Dissolve 4-nitrobenzyl alcohol in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Reduction: The reduction is carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine hydrate. The reaction is typically stirred at room temperature or with gentle heating.
-
Filtration and Concentration: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated to yield (4-aminophenyl)methanol.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.[6]
| Property | Value |
| CAS Number | 773870-17-0 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO) |
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the pyrrole protons, the methyl groups on the pyrrole ring, the benzylic methylene protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Development
While specific pharmacological data for this compound is not extensively published, the broader class of N-aryl-2,5-dimethylpyrroles has demonstrated significant potential in several therapeutic areas. This provides a strong rationale for investigating the biological activity of the target molecule.
Antitubercular and Antimicrobial Activity
Numerous studies have highlighted the potent activity of N-aryl-2,5-dimethylpyrroles against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][8][9][10] The 2,5-dimethylpyrrole moiety is considered a key pharmacophore for this activity. Furthermore, derivatives of this scaffold have shown broad-spectrum antimicrobial and antibiofilm properties.[11] A 2021 study investigated a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, for its ability to improve monoclonal antibody production and noted its original development as an anti-tuberculosis therapeutic compound.[2]
Anticancer Potential
The pyrrole nucleus is a common feature in many anticancer agents. The [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] moiety, as part of a larger molecular structure, could be explored for its antiproliferative effects. The ability to modify the benzylic alcohol group allows for the introduction of various functionalities to target specific cancer-related pathways.
Other Therapeutic Areas
The versatility of the N-aryl-pyrrole scaffold suggests potential applications in other areas of drug discovery. For instance, pyrrole derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and BACE1, which are relevant to Alzheimer's disease.[12]
Caption: Potential therapeutic applications.
Future Directions and Conclusion
This compound represents a valuable building block for medicinal chemistry research. While its own detailed biological profile is yet to be fully elucidated in public literature, its synthesis is straightforward, and its structural motifs are present in compounds with proven therapeutic relevance. Future research should focus on the comprehensive pharmacological evaluation of this compound and its derivatives. The exploration of its potential as an antitubercular, antimicrobial, and anticancer agent is a logical and promising avenue for drug discovery professionals. The synthetic accessibility and the established importance of the N-aryl-2,5-dimethylpyrrole scaffold make this molecule a compelling candidate for further investigation.
References
-
Touitou, M., Manetti, F., Ribeiro, C. M., Pavan, F. R., Scalacci, N., Zrebna, K., ... & Castagnolo, D. (2020). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638–644. [Link]
-
UCL Discovery. (2020). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. [Link]
-
Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323970. [Link]
-
PubMed. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. [Link]
-
Repositório Institucional UNESP. (2020). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. (2021). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
ResearchGate. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]
-
PubChem. [4-(1H-Pyrrol-1-yl)phenyl]methanol. [Link]
-
AHH Chemical Co., Ltd. This compound. [Link]
-
MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
National Center for Biotechnology Information. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]
-
Current World Environment. (2012). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]
-
Semantic Scholar. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. [Link]
Sources
- 1. [4-(1H-Pyrrol-1-yl)phenyl]methanol | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - UCL Discovery [discovery.ucl.ac.uk]
- 9. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: A Detailed Guide from 2,5-Hexanedione
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, 2,5-hexanedione, and proceeds through a two-step sequence involving a classic Paal-Knorr pyrrole synthesis followed by a robust reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations to ensure a successful and reproducible outcome.
Introduction
Substituted pyrroles are a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The target molecule, this compound, incorporates a 2,5-dimethylpyrrole moiety linked to a benzyl alcohol. This combination of a hydrophobic pyrrole ring and a functionalized aromatic core makes it an attractive intermediate for the synthesis of more complex molecules with potential biological activity.
The synthetic strategy outlined herein is designed for efficiency and reliability, employing well-established chemical transformations. The core of this synthesis is the Paal-Knorr reaction, a powerful method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] This is followed by the selective reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound from 2,5-hexanedione is achieved in two key steps, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Paal-Knorr Pyrrole Synthesis. The initial step involves the condensation of 2,5-hexanedione with 4-aminobenzoic acid. This acid-catalyzed reaction forms the central pyrrole ring, yielding the key intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The choice of an acid catalyst is crucial, as it protonates one of the carbonyl groups of the diketone, facilitating the initial nucleophilic attack by the amine.[1]
Step 2: Reduction of the Carboxylic Acid. The carboxylic acid functionality of the intermediate is then reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reagent is highly effective for the reduction of carboxylic acids and esters.[3][4] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the target alcohol.
Experimental Protocols
Part 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
This protocol is adapted from general Paal-Knorr synthesis procedures.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Aminobenzoic acid | 137.14 | 13.71 g | 0.10 |
| 2,5-Hexanedione | 114.14 | 11.41 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (13.71 g, 0.10 mol) and 2,5-hexanedione (11.41 g, 0.10 mol).
-
Add glacial acetic acid (100 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: 80-90%
Part 2: Synthesis of this compound
This protocol utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 215.25 | 10.76 g | 0.05 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.84 g | 0.075 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Set up a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (2.84 g, 0.075 mol) to 100 mL of anhydrous THF in the flask. Stir the suspension.
-
Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.76 g, 0.05 mol) in 100 mL of anhydrous THF in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of the carboxylic acid dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. An initial acid-base reaction will occur, evolving hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Work-up (Fieser method): Cautiously and slowly add the following reagents sequentially while stirring vigorously:
-
2.8 mL of deionized water
-
2.8 mL of 15% aqueous sodium hydroxide solution
-
8.4 mL of deionized water
-
-
A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield: 75-85%
Characterization of this compound
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.2 (m, 4H, Ar-H), 5.9 (s, 2H, pyrrole-H), 4.7 (s, 2H, -CH₂OH), 2.1 (s, 6H, -CH₃), 1.8 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140-138 (Ar-C), 129-126 (Ar-CH), 128 (pyrrole-C), 106 (pyrrole-CH), 65 (-CH₂OH), 13 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H stretch, broad), 3100-2800 (C-H stretch), 1600, 1510 (C=C stretch, aromatic), 1050 (C-O stretch) |
| MS (ESI) | m/z: 202.12 [M+H]⁺ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Mechanism Deep Dive
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Paal-Knorr Pyrrole Synthesis Mechanism
The Paal-Knorr synthesis proceeds through a series of well-defined steps:
Caption: Key stages of the Paal-Knorr pyrrole synthesis mechanism.
The reaction is initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine (4-aminobenzoic acid). This attack forms a hemiaminal intermediate.[8] The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration (loss of two water molecules) results in the formation of the stable, aromatic pyrrole ring.[1][9]
Mechanism of Carboxylic Acid Reduction by LiAlH₄
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:
Caption: Key stages in the LiAlH₄ reduction of a carboxylic acid.
The first equivalent of the hydride from LiAlH₄ acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3][10] The resulting aluminum hydride species coordinates to the carboxylate oxygen. This is followed by the transfer of a hydride ion to the carbonyl carbon, which, after rearrangement, leads to a transient aldehyde intermediate. This aldehyde is immediately reduced by another equivalent of hydride to form an aluminum alkoxide. Finally, aqueous workup hydrolyzes the aluminum alkoxide to yield the primary alcohol.[4]
Conclusion
This application note provides a robust and detailed guide for the synthesis of this compound from 2,5-hexanedione. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for product verification. This work empowers scientists in drug discovery and materials science with a practical and well-documented synthetic method for accessing this important class of molecules.
References
-
Wikipedia. (2024). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Core Mechanistic Insights: The "Why" Behind the Synthesis
An In-Depth Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles: Mechanism, Modern Protocols, and Applications
For researchers, scientists, and professionals in drug development, the Paal-Knorr synthesis represents a foundational and highly versatile method for constructing the N-substituted pyrrole ring system. This five-membered nitrogen-containing heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and advanced materials, making its efficient synthesis a critical endeavor.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a direct and powerful route to these valuable molecules.[3][4]
This technical guide provides a comprehensive exploration of the Paal-Knorr synthesis for N-substituted pyrroles. It moves beyond a simple recitation of steps to delve into the mechanistic underpinnings, modern catalytic advancements that have overcome historical limitations, and detailed, field-proven experimental protocols designed for immediate application in a research setting.
The enduring utility of the Paal-Knorr synthesis stems from its operational simplicity and generally high yields.[3][5] The reaction is most commonly conducted under weakly acidic conditions, as the presence of a proton source is crucial for activating the dicarbonyl substrate.[6] However, reactions can also proceed under neutral conditions.[6]
The mechanism unfolds through a series of well-understood steps:
-
Carbonyl Activation and Hemiaminal Formation: The synthesis initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the primary amine. This attack forms a tetrahedral intermediate which, after proton transfer, yields a hemiaminal.[1][4]
-
Intramolecular Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This intramolecular cyclization forges the five-membered ring and is often the rate-determining step of the entire sequence.[1][7]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, is not stable and readily undergoes a two-step dehydration process.[4] Elimination of two molecules of water, typically facilitated by the acidic conditions, results in the formation of the stable, aromatic pyrrole ring.[1]
A detailed investigation by Amarnath and co-workers provided critical evidence for this mechanism, demonstrating that the cyclization of stereoisomeric 1,4-diones proceeds at different rates, ruling out mechanisms involving a common enamine intermediate under non-acidic conditions.[6][8]
Modern Methodologies: Overcoming Traditional Limitations
While fundamentally robust, the classical Paal-Knorr synthesis was often hampered by the need for harsh conditions, such as prolonged heating in strong acids, which could degrade sensitive functional groups on the substrates.[3][4] Furthermore, the availability of suitably substituted 1,4-dicarbonyl compounds was a significant constraint.[4] Modern organic synthesis has introduced a wealth of improvements to address these challenges, broadening the reaction's scope and aligning it with the principles of green chemistry.
Catalyst Innovation:
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can effectively catalyze the reaction under less aggressive conditions.[7]
-
Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid, various aluminas, and clays offer significant advantages, including simplified workup procedures, catalyst recyclability, and often solvent-free reaction conditions.[3][9] For instance, the use of CATAPAL 200 alumina has been shown to be highly effective due to its high percentage of Brønsted–Lewis acid sites.[9]
-
"Greener" Catalysts: Environmentally benign catalysts, including iodine, citric acid, and even saccharin, have been successfully employed, often allowing the reaction to proceed at room temperature.[2][3]
Advanced Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes by facilitating efficient and uniform heating.[1][6]
-
Solvent-Free Synthesis: In many cases, the reaction can be performed neat by simply mixing the liquid 1,4-dicarbonyl and amine, representing the ultimate green chemistry approach by eliminating solvent waste entirely.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern microwave-assisted Paal-Knorr synthesis.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a representative example of a traditional Paal-Knorr synthesis using reflux conditions.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1 mixture)
-
Round-bottom flask, reflux condenser, heating mantle, ice bath, vacuum filtration apparatus
Procedure:
-
Reagent Combination: In a suitable round-bottom flask, combine 2,5-hexanedione and an equimolar amount of aniline in ethanol.
-
Acid Catalyst Addition: Carefully add one drop of concentrated hydrochloric acid to the mixture. The acid serves to catalyze the condensation and subsequent dehydration steps.[1]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 15-20 minutes. The heating provides the necessary activation energy for the cyclization and dehydration.
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This step helps to precipitate the product, which is less soluble in the acidic aqueous medium.[1]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimal amount of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole crystals.[1]
-
Characterization: Dry the purified product and characterize it using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of a Substituted N-Arylpyrrole
This protocol demonstrates the efficiency and speed of modern microwave-assisted organic synthesis (MAOS) applied to the Paal-Knorr reaction.
Objective: To synthesize an N-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-Diketone (e.g., acetonylacetone, 1.0 mmol)
-
Primary Arylamine (3.0 mmol, 3 equivalents)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Microwave vial (with cap), microwave reactor, rotary evaporator, silica gel for chromatography
Procedure:
-
Vial Preparation: In a 10 mL microwave vial, dissolve the 1,4-diketone (1.0 mmol) in absolute ethanol (4.0 mL).
-
Reagent Addition: To this solution, add the primary arylamine (3.0 mmol). The use of excess amine helps to drive the reaction to completion.[1] Then, add glacial acetic acid (0.4 mL), which acts as a weak acid catalyst, ideal for promoting the reaction without causing degradation of sensitive substrates.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 80 °C for 10-15 minutes. The reactor will typically apply an initial high power burst to reach the target temperature quickly, followed by lower power to maintain it.[1]
-
Workup: After the reaction is complete (confirm by TLC), cool the vial to room temperature. Transfer the contents to a round-bottom flask and remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-substituted pyrrole.
-
Characterization: Confirm the structure and purity of the final product via NMR and MS analysis.
Data Summary for Experimental Design
The choice of catalyst and conditions can significantly impact reaction efficiency. The table below summarizes various approaches for the synthesis of N-substituted pyrroles from 2,5-hexanedione, providing a comparative basis for experimental design.
| Amine Substrate | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 4-Toluidine | CATAPAL 200 Alumina | Solvent-free | 60 °C | 45 min | 96 | [9] |
| Benzylamine | None | Solvent-free | Room Temp. | 10 min | 99 | [8] |
| Aniline | None | Solvent-free | Room Temp. | 60 min | 98 | [8] |
| Various primary amines | Glacial Acetic Acid | Ethanol | 80 °C (Microwave) | 10-15 min | ~85-95 | [1] |
| Various primary amines | I₂ | Solvent-free | Room Temp. | Short | Exceptional | [3] |
Conclusion
The Paal-Knorr synthesis remains an indispensable tool in the arsenal of the synthetic chemist for the construction of N-substituted pyrroles. Its fundamental mechanism is well-elucidated, providing a solid foundation for rational optimization. Through the integration of modern catalytic systems, heterogeneous catalysts, and advanced technologies like microwave irradiation, the historical limitations of the reaction have been largely overcome.[3] The protocols and data presented herein offer a practical guide for researchers, enabling the efficient, rapid, and sustainable synthesis of diverse pyrrole derivatives for applications spanning drug discovery to materials science.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19). Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). Available from: [Link]
-
PMC - PubMed Central. Recent Advancements in Pyrrole Synthesis. Available from: [Link]
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022-09-12). Available from: [Link]
-
ResearchGate. Proposed Mechanism of the formation of N-substituted pyrroles. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017-12-20). Available from: [Link]
-
RSC Publishing. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2014-11-04). Available from: [Link]
-
CONICET. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023-03-16). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, a substituted pyrrole derivative, is a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors. As with any compound intended for use in pharmaceutical development or advanced chemical research, rigorous characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for selecting and optimizing analytical methods.
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates the logical flow of analysis, from initial structural confirmation to the assessment of purity and thermal stability.
Sources
The Versatile Building Block: [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic and medicinal chemistry, the pyrrole nucleus stands as a cornerstone motif, integral to a vast array of natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in a multitude of chemical transformations have rendered it a "privileged scaffold" in drug discovery.[1] Within this important class of heterocycles, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol emerges as a particularly valuable and versatile building block. This bifunctional molecule, featuring a sterically shielded and electronically rich 2,5-dimethylpyrrole moiety linked to a reactive benzylic alcohol, offers a strategic entry point for the synthesis of complex molecular architectures.
The 2,5-dimethyl substitution on the pyrrole ring serves a dual purpose: it enhances the stability of the ring system by preventing polymerization, a common side reaction with unsubstituted pyrroles, and it directs further electrophilic substitution to the 3- and 4-positions of the pyrrole ring, thereby offering regiochemical control in subsequent synthetic manipulations. The benzylic alcohol functionality, in turn, provides a readily accessible handle for a wide range of transformations, including oxidation, halogenation, and etherification, allowing for its seamless integration into diverse synthetic pathways.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound. It is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this building block in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 773870-17-0 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO | [3] |
| Molecular Weight | 201.26 g/mol | [3] |
| Appearance | Solid | Inferred from melting point |
| Melting Point | 73-76 °C | [3] |
| Hazard Codes | Xi (Irritant) | [3] |
| Risk Statements | R41 (Risk of serious damage to eyes) | [3] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection) | [3] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with many pyrrole derivatives, prolonged exposure to light and air should be avoided to prevent potential degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthesis of the Building Block: The Paal-Knorr Reaction
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[4][5] This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[6][7] For the synthesis of this compound, the readily available starting materials are 4-aminobenzyl alcohol and 2,5-hexanedione.
The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of acid catalyst and reaction conditions can influence the reaction rate and yield. While strong acids can be effective, milder conditions are often preferred to avoid potential side reactions involving the benzylic alcohol.
Figure 1: Generalized workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Paal-Knorr synthesis procedures for similar substrates.[8]
Materials:
-
4-Aminobenzyl alcohol
-
2,5-Hexanedione
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 equivalent) in ethanol. To this solution, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis: A Versatile Intermediate
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the pyrrole ring and the benzylic alcohol. This allows for a wide range of transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.
Figure 2: Key synthetic transformations of this compound.
Oxidation to Aldehydes and Carboxylic Acids
The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a crucial functional group for various subsequent reactions such as Wittig olefination, reductive amination, and the formation of imines. Further oxidation of the aldehyde yields the corresponding carboxylic acid, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid, a valuable intermediate in its own right.[9]
Protocol 2: Oxidation to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanal
A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic alcohols.[10]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite® or a similar filter aid
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents) in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude aldehyde.
-
Purification: The resulting aldehyde is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.
Conversion to Benzyl Halides
The conversion of the benzylic alcohol to a benzyl halide (chloride or bromide) transforms the hydroxyl group into a good leaving group, paving the way for a variety of nucleophilic substitution reactions. This is a key step for introducing this building block into molecules via C-C, C-N, or C-O bond formation.[11]
Protocol 3: Synthesis of 1-(chloromethyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene
Thionyl chloride (SOCl₂) is a common reagent for the conversion of alcohols to chlorides.[12]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine (optional, as a scavenger for HCl)
-
Round-bottom flask with magnetic stirrer and a drying tube
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) to the cooled solution. If desired, a small amount of pyridine (1.1 equivalents) can be added to neutralize the HCl generated.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting benzyl chloride is often used in the next step without further purification due to its potential lachrymatory nature and reactivity.
Etherification Reactions
The benzylic alcohol can readily undergo etherification reactions under either acidic or basic conditions (e.g., Williamson ether synthesis). This allows for the introduction of various alkoxy groups, which can be used to modulate the physicochemical properties of the final molecule, such as solubility and lipophilicity.[13][14][15][16]
Protocol 4: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of benzyl ethers from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Round-bottom flask with magnetic stirrer and an inert atmosphere setup
-
Ice bath
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere. Stir the mixture until the evolution of hydrogen gas ceases.
-
Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Reaction: Stir the reaction until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Workup: Carefully quench the reaction with water and extract the product with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.
Exemplary Applications in Medicinal Chemistry
The [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] scaffold is of significant interest in medicinal chemistry. For instance, a complex derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been identified as a compound that can improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures.[17] This highlights the potential of this core structure to interact with biological systems in a beneficial manner. Furthermore, derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have been synthesized and investigated for their potential as antibacterial, antifungal, and antitubercular agents.[18] These examples underscore the importance of this compound as a key starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Paal-Knorr reaction, coupled with the differential reactivity of its pyrrole and benzylic alcohol functionalities, provides a powerful platform for the construction of a diverse range of complex molecules. The detailed protocols and application notes provided herein are intended to serve as a practical guide for researchers, enabling them to unlock the full synthetic potential of this important intermediate in their pursuit of novel chemical entities with applications in medicine, materials science, and beyond.
References
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(42), 5587–5590. [Link]
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487–3488. [Link]
-
Di Mauro, G., Lanari, D., Pescetelli, G., & Vaccaro, L. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44883–44893. [Link]
-
Shields, J. D., & Gower, N. J. (2020). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Angewandte Chemie International Edition, 59(48), 21534–21539. [Link]
-
Di Mauro, G., Lanari, D., Pescetelli, G., & Vaccaro, L. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44883–44893. [Link]
-
Wang, X., Wang, Y., Zhang, Y., & Wang, J. (2021). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Beilstein Journal of Organic Chemistry, 17, 1740–1746. [Link]
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(42), 5587–5590. [Link]
-
Herkommer, D., & Bracher, F. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18349–18353. [Link]
-
Petten, C. F., Kalviri, H. A., & Kerton, F. M. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Sustainable Chemical Processes, 3(1), 16. [Link]
- Cole, K. P., & Movassaghi, M. (2016). Method of converting alcohol to halide.
-
Abreu, A. S. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
Wikipedia. (2023, December 28). Paal–Knorr synthesis. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fisyuk, A. S., Tikhonov, A. Y., & Eltsov, I. V. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1131. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Faigl, F., Fogassy, E., Nógrádi, M., & Pálovics, E. (2008). Synthesis of atropisomeric 1-phenylpyrrole-derived amino alcohols: new chiral ligands. Tetrahedron: Asymmetry, 19(21), 2544–2553. [Link]
-
Patra, S., & Panda, G. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
- Kumar, P., & Kumar, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-15.
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]
- Narule, M. N., & Meshram, J. S. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 1(1), 45-50.
-
Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 17(7), 8235–8248. [Link]
-
Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PloS one, 16(4), e0250416. [Link]
- The Royal Society of Chemistry. (2019). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al)
-
Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
- Masoudi, M., & Mehrabi, H. (2015). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature afforded 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives under catalyst-free conditions in high yields. Organic Chemistry Research, 1(2), 123-128.
Sources
- 1. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene - Google Patents [patents.google.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound [amp.chemicalbook.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Benzylic substitution, benzylation [organic-chemistry.org]
- 12. WO2016202894A1 - Method of converting alcohol to halide - Google Patents [patents.google.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 15. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for Reactions Involving [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Executive Summary
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is a versatile bifunctional organic molecule that serves as a valuable intermediate in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic alcohol and an electron-rich N-substituted pyrrole ring system. The benzylic alcohol moiety is a prime site for transformations such as oxidation to the corresponding aldehyde, esterification to generate diverse derivatives, or conversion into a leaving group for nucleophilic substitution and cross-coupling reactions. The 2,5-dimethylpyrrole group influences the electronic properties of the phenyl ring and can participate in further electrophilic aromatic substitution reactions, although this guide will focus on the reactivity of the benzylic alcohol.
This document provides detailed application notes and validated protocols for three fundamental transformations of this compound, designed for researchers in organic synthesis and drug development. The protocols emphasize methodological rationale, safety, and thorough characterization to ensure reliable and reproducible outcomes.
Physicochemical Properties and Handling
Properly understanding the starting material is critical for experimental success. Below are the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [1] |
| Molecular Weight | 201.26 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for this class |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, THF | [1] |
| CAS Number | 773870-17-0 | [2] |
Safety & Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. The analogous compound, [4-(1H-pyrrol-1-yl)phenyl]methanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation[3]. Similar precautions should be taken.
Application Note 1: Selective Oxidation to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbaldehyde
Scientific Context: The selective oxidation of primary benzylic alcohols to aldehydes is a cornerstone transformation in organic synthesis.[4] The resulting aldehydes are crucial precursors for imines, reductively aminated products, and various carbon-carbon bond-forming reactions. The primary challenge is preventing over-oxidation to the carboxylic acid.[5] This protocol employs a modern, mild photocatalytic method using air as the terminal oxidant, which offers a greener alternative to traditional stoichiometric heavy-metal oxidants.[6]
Methodology Rationale: We have selected a thioxanthenone-catalyzed photochemical protocol. This system operates under mild conditions (household lamps or sunlight), uses atmospheric oxygen as the ultimate oxidant, and typically exhibits high selectivity for the aldehyde, minimizing byproduct formation.[6] The mechanism involves the photo-excited catalyst initiating a radical process that ultimately converts the alcohol to the aldehyde.
Protocol: Photocatalytic Aerobic Oxidation
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 201.26 | 201 mg | 1.0 | 1.0 |
| Thioxanthenone | 212.26 | 21 mg | 0.1 | 0.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 3.0 mL | - | - |
Step-by-Step Procedure:
-
Add this compound (201 mg, 1.0 mmol) and thioxanthenone (21 mg, 0.1 mmol, 10 mol%) to a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Add DMSO (3.0 mL) to dissolve the solids.
-
Leave the vessel open to the air (or place a balloon filled with air over the flask) and position it approximately 10-15 cm from a standard household compact fluorescent lamp (CFL, ~23W) or an equivalent light source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 12-24 hours.
-
Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with brine (3 x 15 mL) to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure aldehyde.
Expected Characterization:
-
¹H NMR: Appearance of a singlet for the aldehydic proton (~9.9-10.1 ppm) and disappearance of the benzylic CH₂ signal (~4.7 ppm) and the hydroxyl proton signal.
-
IR Spectroscopy: Appearance of a strong C=O stretching band around 1690-1710 cm⁻¹.
-
Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight of the aldehyde (C₁₃H₁₃NO, M.W. 199.25).
Experimental Workflow Diagram
Caption: Workflow for the photocatalytic oxidation of the starting material.
Application Note 2: Ester Synthesis via Acylation
Scientific Context: Esterification is a fundamental reaction for converting alcohols into derivatives with altered physicochemical properties, such as lipophilicity, solubility, and metabolic stability. In drug discovery, this is a key strategy for prodrug synthesis. The reaction of an alcohol with a highly reactive acyl chloride is a robust and high-yielding method to form an ester bond.[7]
Methodology Rationale: This protocol uses benzoyl chloride as the acylating agent. A non-nucleophilic organic base, triethylamine (TEA), is included to neutralize the hydrochloric acid (HCl) byproduct, preventing it from catalyzing side reactions or degrading the acid-sensitive pyrrole ring.[8] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both polar and non-polar reactants.[8] The reaction is initiated at a low temperature to control its initial exothermicity.
Protocol: Benzoylation of the Benzylic Alcohol
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 201.26 | 201 mg | 1.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 132 µL (155 mg) | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 209 µL (152 mg) | 1.5 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 5.0 mL | - | - |
Step-by-Step Procedure:
-
Dissolve this compound (201 mg, 1.0 mmol) in anhydrous DCM (5.0 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (209 µL, 1.5 mmol) via syringe, followed by the dropwise addition of benzoyl chloride (132 µL, 1.1 mmol).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting alcohol spot disappears.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (using a gradient of 2% to 15% ethyl acetate in hexanes) to obtain the pure ester product.
Expected Characterization:
-
¹H NMR: Disappearance of the alcohol OH proton and a downfield shift of the benzylic CH₂ signal to ~5.4 ppm. Appearance of aromatic protons from the benzoyl group.
-
IR Spectroscopy: Appearance of a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹.
-
Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight of the ester (C₂₀H₁₉NO₂, M.W. 305.37).
Experimental Workflow Diagram
Caption: Workflow for the esterification of the starting material with benzoyl chloride.
Application Note 3: Use as a Precursor for Suzuki-Miyaura Cross-Coupling
Scientific Context: The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, most commonly between an organoboron species and an organohalide or pseudohalide.[9][10] It is a powerful tool for synthesizing biaryls, which are common motifs in pharmaceuticals and organic materials. Benzylic alcohols are not direct partners in this reaction but can be easily converted into excellent electrophiles, such as tosylates, for subsequent coupling.[11][12]
Methodology Rationale: This application note describes a two-step sequence.
-
Tosylation: The alcohol is first converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine, which acts as both a base and a catalyst. This transforms the poor leaving group (-OH) into an excellent one (-OTs).
-
Suzuki-Miyaura Coupling: The resulting tosylate is then coupled with an arylboronic acid using a palladium catalyst and a suitable phosphine ligand. We use a standard catalyst system known for its effectiveness with less reactive electrophiles like tosylates.[11][13]
Protocol 3A: Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methyl tosylate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 201.26 | 201 mg | 1.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 229 mg | 1.2 | 1.2 |
| Pyridine | 79.10 | 3.0 mL | - | Solvent/Base |
Step-by-Step Procedure:
-
Dissolve the alcohol (201 mg, 1.0 mmol) in pyridine (3.0 mL) in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Add TsCl (229 mg, 1.2 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 4-6 hours.
-
Monitor by TLC (4:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
Pour the reaction mixture into 20 mL of ice-cold 1M HCl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Protocol 3B: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Tosylate from 3A | 355.45 | ~355 mg | ~1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 11 mg | 0.05 | 0.05 |
| SPhos (Ligand) | 410.47 | 41 mg | 0.10 | 0.10 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 637 mg | 3.0 | 3.0 |
| Toluene / Water | - | 4 mL / 0.4 mL | - | 10:1 |
Step-by-Step Procedure:
-
To a flask containing the crude tosylate (~1.0 mmol), add phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (11 mg, 5 mol%), SPhos (41 mg, 10 mol%), and K₃PO₄ (637 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL).
-
Heat the mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor by TLC or LC-MS for the consumption of the tosylate.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography (using a gradient of 0% to 10% ethyl acetate in hexanes) to yield the final biaryl product.
Expected Characterization (Final Product):
-
¹H NMR: Appearance of a new set of aromatic protons corresponding to the coupled phenyl ring. A characteristic singlet for the benzylic CH₂ protons around 4.0 ppm.
-
Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight of the coupled product (C₁₉H₁₉N, M.W. 261.36).
Logical Relationship Diagram
Caption: Two-step synthetic pathway from benzylic alcohol to a biaryl product.
References
-
Nikolaos, F., et al. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 130-136. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2012). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Journal of Chemical and Pharmaceutical Research, 4(1), 323-328. [Link]
-
Wang, D., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews, 52(2), 530-567. [Link]
-
AKos Consulting & Solutions. (n.d.). This compound. [Link]
-
Ali, R., et al. (2014). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry, 7(5), 724-730. [Link]
-
Kain, J., et al. (2021). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis, 11(15), 9696-9707. [Link]
-
LibreTexts Chemistry. (2023). Suzuki-Miyaura Coupling. [Link]
-
Pearson Education. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Addition of alcohol to acyl chloride. [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(4), M1018. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenylbenzamide. PubChem Compound Database. [Link]
-
Kwak, D., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(9), 3527-3530. [Link]
-
Royal Society of Chemistry. (2020). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Advances, 10(42), 25143-25150. [Link]
-
Current World Environment. (2012). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 7(1). [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 773870-17-0|(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 3. [4-(1H-Pyrrol-1-yl)phenyl]methanol | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 7. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Derivatization of the Hydroxyl Group of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction: Strategic Modification of a Bio-active Scaffold
[4- (2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is a versatile chemical intermediate, the utility of which in medicinal chemistry and materials science is significantly enhanced through strategic modification of its primary benzylic hydroxyl group. Derivatization at this position serves multiple critical functions in drug development and molecular engineering. It can act as a protecting group, masking the reactive hydroxyl functionality during multi-step syntheses to prevent unwanted side reactions.[1][2] Furthermore, conversion of the hydroxyl group into various esters, ethers, or silyl ethers can profoundly alter the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic profile. This guide provides detailed protocols for several common and effective derivatization strategies, offering researchers a practical toolkit for manipulating this important molecular scaffold.
Chemical Reactivity Considerations
The subject molecule contains a benzylic alcohol and a 2,5-disubstituted pyrrole ring. The benzylic hydroxyl group is readily susceptible to esterification, etherification, and silylation under appropriate conditions. The 2,5-dimethyl-1H-pyrrole moiety is an electron-rich aromatic system. Due to the substitution at the 2 and 5 positions, electrophilic attack at these sites is sterically hindered, which helps to prevent unwanted side reactions on the pyrrole ring during derivatization of the hydroxyl group.[3] However, the pyrrole ring can be sensitive to strong oxidizing agents and certain acidic conditions. The protocols outlined below are selected to be generally compatible with this functionality.
I. Esterification: Acetylation as a Model System
Esterification is a fundamental transformation for converting alcohols into esters, thereby modifying their properties. Acetylation, the introduction of an acetyl group, is a common method for this purpose.
A. Mechanistic Rationale
The reaction of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base, proceeds via nucleophilic acyl substitution. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
B. Experimental Protocol: Acetylation with Acetyl Chloride
Objective: To synthesize [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methyl acetate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and work-up.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution via a dropping funnel over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
C. Deprotection of the Acetyl Ester
The acetyl group can be readily removed to regenerate the parent alcohol through hydrolysis under basic conditions, a reaction commonly known as saponification.[4][5][6]
Protocol: Basic Hydrolysis (Saponification)
-
Dissolve the acetylated compound in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the deprotected alcohol.
II. Etherification: Williamson Ether Synthesis
The formation of an ether linkage provides a more robust modification compared to esters, as ethers are generally stable to a wider range of reaction conditions, including basic hydrolysis.[7]
A. Mechanistic Rationale
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, the hydroxyl group of this compound is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
B. Experimental Protocol: Synthesis of a Benzyl Ether
Objective: To synthesize 1-(4-((benzyloxy)methyl)phenyl)-2,5-dimethyl-1H-pyrrole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard work-up reagents
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
C. Deprotection of Benzyl Ethers
Benzyl ethers are valuable protecting groups because they can be cleaved under relatively mild reductive conditions, most commonly through catalytic hydrogenolysis.[8][9][10]
Protocol: Catalytic Hydrogenolysis
-
Dissolve the benzyl ether derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected alcohol.
III. Silylation: Formation of Silyl Ethers
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a variety of non-acidic conditions, and the tunable nature of their stability based on the steric bulk of the silyl group.[2][7][11][12]
A. Mechanistic Rationale
The silylation of an alcohol involves the reaction of the hydroxyl group with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base, typically an amine like imidazole or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom, with the base serving to activate the alcohol and neutralize the generated acid.
B. Experimental Protocol: TBDMS Protection
Objective: To synthesize tert-butyl(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl)dimethylsilane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Standard work-up reagents
Procedure:
-
In a dry flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
C. Deprotection of Silyl Ethers
A key advantage of silyl ethers is the variety of conditions under which they can be cleaved. The most common method involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[13][14]
Protocol: Fluoride-Mediated Deprotection
-
Dissolve the TBDMS-protected compound in an appropriate solvent, such as THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Perform a standard aqueous work-up, dry the organic layer, and concentrate to obtain the deprotected alcohol.
Summary of Derivatization Strategies
| Derivatization Method | Reagents | Key Advantages | Deprotection Conditions |
| Acetylation | Acetyl chloride, Et3N | Simple, fast reaction | Basic hydrolysis (e.g., NaOH/MeOH)[4] |
| Benzylation | NaH, Benzyl bromide | Stable to a wide range of conditions | Catalytic hydrogenolysis (H2, Pd/C)[8][10] |
| Silylation (TBDMS) | TBDMSCl, Imidazole | Tunable stability, mild cleavage | Fluoride source (e.g., TBAF)[13][14] |
Visualizing the Derivatization Workflows
Caption: General workflows for the derivatization and deprotection of the hydroxyl group.
References
- Reddy, K. K., & Falck, J. R. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(6), 869–870.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]
-
LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
-
Reddy, K. K., & Falck, J. R. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(6), 969–971. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]
-
ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]
-
Wikipedia. (n.d.). Silylation. Wikipedia. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. zmsilane.com [zmsilane.com]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this fundamental heterocyclic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
The Paal-Knorr synthesis, a cornerstone in organic chemistry for over a century, provides a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] While synthetically valuable, the reaction is not without its pitfalls.[3][4] This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Desired Pyrrole Product
Question: My Paal-Knorr reaction is yielding very little or no pyrrole. What are the primary causes and how can I improve the yield?
Answer: Low yields are a frequent frustration and can originate from several factors, from the inherent reactivity of your starting materials to suboptimal reaction conditions.[5] Let's break down the likely culprits and their solutions.
-
Cause A: Poorly Reactive Starting Materials
-
The "Why": The nucleophilicity of the amine is critical. Amines bearing strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyls or bulky primary amines can impede the necessary bond formations.
-
Troubleshooting & Optimization:
-
Increase Reaction Vigor: For less reactive amines, consider more forcing conditions such as higher temperatures or longer reaction times.[5]
-
Catalyst Choice: A stronger acid catalyst can enhance the electrophilicity of the carbonyl carbons. However, this must be balanced with the potential for side reactions (see Issue 2).
-
Alternative Reagents: If steric hindrance is the limiting factor, it may be necessary to redesign the synthesis with less bulky starting materials.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The "Why": The classic Paal-Knorr synthesis often requires heat and an acid catalyst to proceed efficiently.[3][4] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause degradation of either the starting materials or the pyrrole product.[3][4] The choice and concentration of the acid catalyst are also crucial.
-
Troubleshooting & Optimization:
-
Temperature Screening: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Optimization: Acetic acid is a common and effective weak acid catalyst.[5] If this is insufficient, a range of Brønsted and Lewis acids can be employed.[5][6] Consider screening milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, which can be effective under less harsh conditions.[6]
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Paal-Knorr reaction.[6]
-
-
Issue 2: Formation of Furan Byproduct
Question: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I suppress this side reaction?
Answer: The formation of a furan byproduct is a classic competitive side reaction in the Paal-Knorr pyrrole synthesis.[1] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, completely independent of the amine.[2][6]
-
The "Why": This side reaction, known as the Paal-Knorr furan synthesis, is also acid-catalyzed.[2][6] Conditions that are too acidic (e.g., pH < 3) or employ strong dehydrating agents can favor furan formation over the desired pyrrole synthesis.[1]
-
Troubleshooting & Optimization:
-
Control Acidity: The key is to find a pH sweet spot. The reaction should be acidic enough to catalyze the pyrrole formation but not so acidic that the furan synthesis predominates. Using a weaker acid, such as acetic acid, or reducing the catalyst loading is often the first step.[1][5]
-
Amine Stoichiometry: Using an excess of the primary amine can help to push the equilibrium towards the formation of the pyrrole by increasing the rate of the initial amine-carbonyl condensation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed and the pyrrole is formed, work up the reaction promptly to prevent prolonged exposure of the product and any remaining dicarbonyl to the acidic conditions.[5]
-
Issue 3: Reaction Stalls or Incomplete Conversion
Question: My reaction starts but then seems to stall, leaving a significant amount of unreacted starting material. What could be causing this?
Answer: A stalled reaction can be indicative of several underlying issues, including catalyst deactivation, equilibrium problems, or the formation of unreactive intermediates.
-
The "Why": The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[2][4] The cyclization step is often the rate-determining step.[6] If this step is slow or reversible under the reaction conditions, the reaction may not proceed to completion.
-
Troubleshooting & Optimization:
-
Water Removal: The final step of the reaction is the elimination of two molecules of water.[6] If water is allowed to accumulate, it can, by Le Chatelier's principle, inhibit the forward reaction. The use of a Dean-Stark apparatus to remove water azeotropically can be highly effective, particularly in non-polar solvents.
-
Re-evaluate Catalyst: The chosen acid catalyst may not be optimal for your specific substrates. As mentioned previously, screening a panel of both Brønsted and Lewis acids can reveal a more efficient catalyst.[4][6] Heterogeneous catalysts, such as silica-supported sulfuric acid, can also be advantageous as they can be easily removed and may offer different reactivity profiles.[4]
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents can participate in hydrogen bonding and may stabilize or destabilize intermediates. Aprotic solvents might be preferable in some cases. Experimenting with different solvents of varying polarity can sometimes overcome a stalled reaction.
-
Visualizing the Pathways: Mechanism and Side Reactions
To better understand the troubleshooting strategies, it is helpful to visualize the reaction pathways.
Caption: Troubleshooting flowchart for the Paal-Knorr pyrrole synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Trial Paal-Knorr Synthesis
This protocol provides a starting point for optimizing your reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Amine Addition: Add the primary amine or ammonia source (1.1 - 2.0 eq).
-
Catalyst Addition: Introduce the acid catalyst (e.g., 0.1 - 1.0 eq of acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening for Optimal Acid Catalyst
To address low yields or furan formation, a catalyst screen is recommended.
-
Setup: Prepare several small-scale reactions in parallel (e.g., in vials with stir bars).
-
Reagents: To each vial, add the 1,4-dicarbonyl (1.0 eq), primary amine (1.2 eq), and solvent.
-
Catalyst Variation: To each vial, add a different acid catalyst (0.1 eq). A suggested screening panel is provided in the table below.
-
Reaction: Heat all vials to the same temperature for a set period (e.g., 4 hours).
-
Analysis: Analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the conversion to the desired pyrrole and the formation of any byproducts.
Data Summary Table
| Catalyst Type | Example Catalyst | pKa (approx.) | Typical Observation |
| Weak Brønsted Acid | Acetic Acid | 4.76 | Good starting point, balances reactivity and side reactions.[4] |
| Strong Brønsted Acid | p-Toluenesulfonic Acid | -2.8 | Can increase reaction rate but may promote furan formation.[4] |
| Lewis Acid | Scandium(III) triflate | N/A | Mild conditions, can be effective for sensitive substrates.[6] |
| Heterogeneous Acid | Silica Sulfuric Acid | N/A | Easy to remove, can be used in solvent-free conditions.[4] |
Advanced Troubleshooting: Unforeseen Impurities
Question: I have an unexpected impurity that is not the furan byproduct. What else could be forming?
Answer: While furan formation is the most common side reaction, other impurities can arise depending on your specific substrates and conditions.
-
Incomplete Cyclization: You may isolate intermediates such as the initial imine/enamine or the hemiaminal. This is often a sign of insufficient reaction time or temperature.
-
Self-Condensation of the Dicarbonyl: Under certain conditions, 1,4-dicarbonyls can undergo aldol-type self-condensation reactions. This is more likely with strong bases but can sometimes be observed under acidic conditions with prolonged heating.
-
Thiophene Formation: If sulfur-containing reagents are present, even as impurities, thiophene formation via the Paal-Knorr thiophene synthesis is possible.[2]
A thorough characterization of the impurity by NMR and MS is crucial for diagnosing the specific side reaction and devising a targeted solution.
Concluding Remarks
The Paal-Knorr pyrrole synthesis is a robust and versatile method for accessing a wide array of pyrrole derivatives.[3][4] Successful execution, however, often requires careful optimization and an understanding of the potential side reactions. By systematically addressing issues of reactivity, catalysis, and reaction conditions, the challenges outlined in this guide can be overcome. We encourage you to use this information as a starting point for your own investigations and to develop robust, high-yielding protocols for your specific synthetic targets.
References
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. (2022-01-28). YouTube. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018-10-19). RGM College Of Engineering and Technology. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide evidence-based troubleshooting protocols, and offer detailed answers to frequently encountered issues to improve your synthetic yield and product purity.
Synthesis Overview & Critical Checkpoints
The most reliable and common route to synthesizing this compound involves a two-step process:
-
Paal-Knorr Pyrrole Synthesis: Condensation of an appropriate 4-aminophenyl precursor with hexane-2,5-dione to form the N-aryl pyrrole ring.
-
Chemoselective Reduction: Reduction of the functional group on the phenyl ring (e.g., an aldehyde) to the desired primary alcohol.
The choice of starting material for the Paal-Knorr reaction is the first critical decision. The most common precursor is 4-aminobenzaldehyde , which directly yields an intermediate that can be reduced to the final product.
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. What is the most common point of failure?
Low yields typically originate from the Paal-Knorr reaction (Step 1). This reaction is sensitive to pH, temperature, and catalyst choice.[1] Harsh conditions, such as prolonged heating in strong acid, can cause starting material degradation or lead to the formation of furan byproducts, significantly reducing the yield of the desired pyrrole intermediate.[2][3]
Q2: Should I start with 4-aminobenzaldehyde or 4-aminobenzoic acid?
Starting with 4-aminobenzaldehyde is highly recommended. The subsequent reduction of the aldehyde to an alcohol is a high-yielding and straightforward reaction using mild reducing agents like sodium borohydride (NaBH₄).[4] Starting with 4-aminobenzoic acid would necessitate the use of a much stronger and less selective reducing agent, like lithium aluminum hydride (LiAlH₄), which requires stringent anhydrous conditions and a more hazardous workup.[5]
Q3: How critical is the purity of my starting materials?
Purity is paramount. Impurities in the hexane-2,5-dione can lead to undesired side products, complicating purification and lowering the yield.[1] Similarly, the purity of the 4-aminobenzaldehyde is crucial as contaminants can inhibit the catalyst or participate in side reactions. Always use freshly purified or high-purity commercial reagents.
Troubleshooting Guide: A Problem-Oriented Approach
Problem Area 1: Low Yield in Paal-Knorr Synthesis (Step 1)
Q: My TLC plate shows unreacted 4-aminobenzaldehyde and multiple side products after the Paal-Knorr reaction. What's wrong?
This is a classic optimization problem for the Paal-Knorr synthesis. The primary culprits are improper reaction conditions, particularly the acidity (pH).
Causality: The Paal-Knorr reaction mechanism involves the nucleophilic attack of the amine on the protonated carbonyls of hexane-2,5-dione.[6]
-
If the pH is too high (neutral/basic): The reaction is often sluggish as the carbonyls are not sufficiently activated by protonation.
-
If the pH is too low (< 3): The amine starting material becomes fully protonated to the non-nucleophilic ammonium salt. Furthermore, the hexane-2,5-dione can undergo acid-catalyzed self-condensation to form a furan byproduct, which is often the major impurity.[1][7]
Solutions & Optimization:
-
Control the Acidity: The reaction should be run under weakly acidic conditions. Acetic acid is an excellent choice as both a catalyst and a solvent.[1] Avoid strong mineral acids like HCl or H₂SO₄.[8]
-
Catalyst Screening: While acetic acid is standard, milder Lewis acids like Sc(OTf)₃ or solid acid catalysts (e.g., montmorillonite clay) can improve yields, especially if your substrates are sensitive.[8][9]
-
Temperature and Time: Monitor the reaction by TLC. Overheating or excessively long reaction times can lead to polymerization and the formation of dark, tarry substances.[3] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[2][10]
Caption: Troubleshooting workflow for the Paal-Knorr reaction step.
Problem Area 2: Inefficient Reduction & Purification (Step 2)
Q: The reduction of the aldehyde intermediate is incomplete, or I'm having trouble isolating the final alcohol product.
This issue points to the choice of reducing agent, reaction solvent, and workup procedure.
Causality: The goal is the chemoselective reduction of the aldehyde in the presence of the pyrrole ring. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation because it is a mild hydride donor that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or the aromatic pyrrole ring.[4][5]
Solutions & Optimization:
-
Reagent Choice: Use Sodium Borohydride (NaBH₄). It is operationally simple, safe to handle, and highly selective for aldehydes.[11] There is no need for stronger, more hazardous reagents like LiAlH₄.
-
Solvent System: Protic solvents like methanol or ethanol are excellent for NaBH₄ reductions. They serve to solubilize the intermediate and also act as the proton source to quench the intermediate alkoxide salt.[5]
-
Workup Procedure: After the reaction is complete (monitored by TLC), the workup is typically straightforward. A dilute acid quench (e.g., 1M HCl) neutralizes excess NaBH₄ and protonates the alkoxide. The product can then be extracted into an organic solvent like ethyl acetate.
-
Purification: The final product, this compound, is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If it is an oil or impurities are present, column chromatography on silica gel is effective.[1]
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reagent | Formula | Reactivity | Solvent | Workup | Safety Considerations |
| Sodium Borohydride | NaBH₄ | High (Recommended) . Chemoselective for aldehydes/ketones.[4] | Methanol, Ethanol | Simple acid quench. | Low hazard, stable in air. |
| Lithium Aluminum Hydride | LiAlH₄ | Too Strong (Not Recommended) . Reduces aldehydes, ketones, esters, acids.[5] | Anhydrous Ether, THF | Careful, slow quenching required. | Highly reactive with water/alcohols, pyrophoric. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde (Step 1)
-
To a round-bottom flask, add 4-aminobenzaldehyde (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of amine).
-
Stir the mixture until the amine is fully dissolved.
-
Add hexane-2,5-dione (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.[12]
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be significantly less polar than the starting amine.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde (1.0 eq) from Step 1 in methanol (approx. 10-15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.
-
Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization or column chromatography on silica gel.
References
-
SciELO México. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions | Download Table. Available at: [Link]
-
MDPI. Selective Enzymatic Reduction of Aldehydes. Available at: [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Available at: [Link]
-
MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Available at: [Link]
-
NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]
-
idUS. Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β. Available at: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]
-
ResearchGate. Various routes for the synthesis of aryl substituted pyrroles. Available at: [Link]
-
PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]
-
PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available at: [Link]
-
Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]
-
ScienceDirect. Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
MDPI. Free Full-Text | An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]
-
Royal Society of Chemistry. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification Challenges of Crude Pyrrole Compounds
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles represents a cornerstone in the creation of novel therapeutic agents. However, the journey from crude reaction mixture to a highly pure pyrrole compound is often fraught with challenges. Low yields, persistent impurities, and product degradation are common hurdles that can impede progress. This technical support center is designed to serve as a comprehensive resource, offering troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of pyrrole purification. Here, we synthesize technical accuracy with field-proven insights to empower you to optimize your purification strategies and achieve your research goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrrole products?
A1: The nature and quantity of impurities in crude pyrrole are heavily dependent on the synthetic route employed. However, several common contaminants are frequently encountered:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 1,4-dicarbonyl compounds and amines in Paal-Knorr syntheses, or β-ketoesters and α-haloketones in Hantzsch syntheses.[1][2]
-
Water: Often introduced during the reaction work-up or from atmospheric moisture.[3][4] The formation of azeotropes between pyrrole, water, and other impurities like pyrrolidine can complicate its removal by simple distillation.[4]
-
Pyrrolidine: A common impurity, especially in syntheses involving the reduction of pyrrole precursors or when pyrrolidine itself is a starting material.[3][4]
-
Polymeric Materials: Pyrroles, particularly when exposed to acids, light, or air, are prone to polymerization, forming dark, insoluble materials often referred to as "pyrrole black".[2][3][5]
-
Oxidation Byproducts: The electron-rich pyrrole ring is susceptible to oxidation, leading to the formation of colored impurities like pyrrolinones or maleimides.[2][6][7]
-
Solvent Residues: Solvents used in the reaction or work-up can be retained in the crude product.[2]
-
Acidic and Basic Impurities: These are particularly common when pyrrole is sourced from natural materials like coal tar or bone oil.[8]
Q2: My purified pyrrole darkens over time, even after successful purification. What causes this and how can I prevent it?
A2: The discoloration of purified pyrrole is a well-documented issue arising from its inherent instability.[9] Exposure to air (oxygen) and light triggers oxidation and polymerization reactions, leading to the formation of highly colored, conjugated byproducts.[2][6][7]
To mitigate this degradation:
-
Immediate Use: The most effective strategy is to purify the pyrrole by distillation immediately before its intended use.[3][9]
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2][6]
-
Light Protection: Keep the storage container in the dark or use an amber vial to prevent photo-induced degradation.[2][6]
-
Low Temperature Storage: Storing the purified pyrrole at low temperatures, ideally at -20°C, significantly slows down the rate of degradation.[2][10]
Q3: Is column chromatography a suitable method for purifying pyrroles?
A3: Yes, column chromatography can be a very effective purification technique for pyrroles, especially for small-scale purifications (< 1 g) or for removing highly polar or non-volatile impurities.[2][11] Silica gel is the most common stationary phase, used with a solvent system typically consisting of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[11]
However, challenges can arise. Some pyrroles, particularly those that are more basic, can interact strongly with the acidic silanol groups on the silica surface, leading to streaking or "tailing" of the product band and poor separation.[6] In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to neutralize these acidic sites and improve the separation.[6] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial for purifying basic pyrrole compounds.[6]
Q4: Can I use crystallization to purify my crude pyrrole?
A4: Crystallization can be an excellent method for purifying solid pyrrole derivatives, often yielding a product of very high purity.[11] The key to successful crystallization is finding a suitable solvent or solvent system where the desired pyrrole has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain dissolved.[11]
If you are struggling to induce crystallization, consider the following troubleshooting steps:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.[11]
-
Seeding: Introducing a tiny crystal of the pure compound (a "seed crystal") into a supersaturated solution can initiate the crystallization process.[11]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6]
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes promote the formation of high-quality crystals.[11]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of crude pyrrole compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Polymerization: Pyrrole can polymerize when heated or exposed to acidic conditions.[3][12] - Formation of Potassium Pyrrole: Prolonged contact with potassium hydroxide (KOH) during drying can lead to the formation of the potassium salt of pyrrole, which is less volatile.[13] - Inefficient Separation: Poor separation during distillation or chromatography can lead to product loss. | - Use Reduced Pressure Distillation: Lowering the pressure reduces the boiling point, minimizing thermal stress and the risk of polymerization.[3][12] - Minimize Contact Time with Drying Agents: If using solid KOH for drying, minimize the contact time before distillation.[13] - Optimize Distillation Column: For fractional distillation, using a column with a higher number of theoretical plates can improve separation efficiency.[3] |
| Product is Colored After Distillation | - Oxidation: Leaks in the distillation apparatus can allow air to enter, causing oxidation of the hot pyrrole.[3] - Co-distillation of Impurities: Some colored impurities may have boiling points close to that of the desired pyrrole. | - Ensure an Airtight System: Carefully check all connections and joints of the distillation setup for leaks.[12] - Distill Under an Inert Atmosphere: Performing the distillation under a nitrogen or argon atmosphere can prevent oxidation.[6] - Charcoal Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb some colored impurities. Note that this may also reduce the overall yield.[6] |
| Persistent Water Contamination | - Incomplete Drying: Insufficient drying of the crude product before distillation. - Azeotrope Formation: Pyrrole can form an azeotrope with water, making complete separation by simple distillation difficult.[4] | - Chemical Drying: Treat the crude pyrrole with an activated carboxylic acid derivative, such as a carboxylic anhydride, before distillation. This will react with water to form non-volatile byproducts.[4] - Azeotropic Distillation: If applicable, perform an azeotropic distillation with a suitable solvent to remove water. |
| Streaking/Tailing on Silica Gel Column | - Strong Interaction with Silica: The basic nitrogen of the pyrrole ring can interact strongly with the acidic silanol groups on the silica gel surface.[6] | - Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica.[6] - Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[6] - Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.[6] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation Under Reduced Pressure
This method is highly effective for achieving high-purity pyrrole, particularly for removing impurities with different boiling points.[3]
-
Drying the Crude Pyrrole:
-
If significant water is present, consider a preliminary drying step. Briefly treating the crude pyrrole with a small amount of solid KOH can be effective, but minimize contact time to avoid the formation of potassium pyrrole.[13] Alternatively, chemical drying with an activated carboxylic acid derivative can be employed for very low water content.[4]
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Use a heating mantle and a magnetic stirrer for even heating.
-
-
Distillation Procedure:
-
Place the crude pyrrole in the round-bottom flask with a stir bar.
-
Carefully apply a vacuum to the system. The desired pressure will depend on the specific pyrrole derivative, but pressures between 40 mbar and 200 mbar are common.[4][14]
-
Begin heating the flask gently.
-
Collect any low-boiling forerun, which may contain residual solvents or more volatile impurities.
-
Carefully collect the main fraction at the expected boiling point of the pyrrole under the applied pressure. A colorless distillate should be observed.[9]
-
Discontinue the distillation before the flask is completely dry to avoid the concentration and potential decomposition of higher-boiling impurities.
-
Store the purified pyrrole under an inert atmosphere at low temperature and protected from light.[2][10]
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for small-scale purifications and for removing non-volatile or highly polar impurities.[2][11]
-
TLC Analysis:
-
Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[11] The goal is to find a solvent ratio that provides good separation between the desired pyrrole and its impurities, with the pyrrole having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
-
Loading the Sample:
-
Dissolve the crude pyrrole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to improve separation.[6]
-
-
Fraction Collection:
-
Collect fractions as the solvent passes through the column.
-
Monitor the fractions by TLC to identify those containing the pure pyrrole.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Decision-Making Workflow for Pyrrole Purification
Caption: A decision tree for selecting the appropriate purification method for a crude pyrrole compound.
Troubleshooting Workflow for Low Purification Yield
Caption: A flowchart for troubleshooting low yields in pyrrole purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- Benchchem. (n.d.). Technical Support Center: 1-Phenyl-2,5-dihydro-1H-pyrrole Purification.
- Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
- CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone.
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Google Patents. (n.d.). US2350447A - Separation of pyrrole.
- Biosynce. (2025, June 13). What are the challenges in the synthesis and application of pyrrole?
- ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?
- Benchchem. (n.d.). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- Wikipedia. (n.d.). Pyrrole.
- AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ.
- ResearchGate. (2015, November 19). What temperature is best for pyrrole vaccume distillation?
- European Patent Office. (2002, March 13). STABLE CRYSTALS OF PYRROLE COMPOUND - EP 1369416 A1.
- Google Patents. (n.d.). KR20160079560A - pyrrole derivatives and its its preparation method.
- Ataman Kimya. (n.d.). PYRROLE.
- Benchchem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.
- Organic Syntheses. (n.d.). Pyrrole.
- Wikipedia. (n.d.). Polypyrrole.
- Cambridge Isotope Laboratories, Inc. (n.d.). Pyrrole (D₅, 98%).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. Polypyrrole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. isotope.com [isotope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Welcome to the dedicated technical support guide for [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this molecule. My goal is to provide you with not just troubleshooting steps, but also the underlying chemical rationale to empower your experimental design and data interpretation.
The unique structure of this compound, featuring both an electron-rich 2,5-dimethylpyrrole moiety and a reactive benzylic alcohol, presents specific vulnerabilities. Understanding these potential degradation pathways is critical for ensuring the integrity of your samples and the validity of your experimental results.
Predicted Degradation Pathways
The primary modes of degradation for this compound are anticipated to be oxidation and photodegradation . The molecule has two main sites susceptible to these processes:
-
Benzylic Alcohol Oxidation: The primary alcohol group is readily oxidized, first to the corresponding aldehyde and subsequently to a carboxylic acid. This is a common pathway for benzylic alcohols and can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing reagents.[1][2]
-
Pyrrole Ring Oxidation & Photodegradation: The 2,5-dimethylpyrrole ring is electron-rich and highly susceptible to oxidation and photo-oxidation.[3][4] This can be triggered by exposure to light (direct photodegradation) or reaction with reactive oxygen species (indirect photodegradation), potentially leading to complex reactions including ring-opening or polymerization.[5][6][7]
These pathways are summarized in the diagram below.
Caption: Predicted degradation pathways of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I'm seeing an unexpected peak in my HPLC analysis that is more polar than my parent compound. What could it be?
Answer:
A new, more polar peak often indicates the formation of an oxidation product at the benzylic alcohol. The most likely candidates are the corresponding aldehyde (Degradant A) or carboxylic acid (Degradant B) . Carboxylic acids are significantly more polar than aldehydes and alcohols and will have a much shorter retention time on a reverse-phase HPLC column.
-
Causality: The benzylic C-H bond is relatively weak and susceptible to oxidation.[1] This can be accelerated by factors such as dissolved oxygen in your mobile phase, elevated temperatures, or exposure of your samples to light.
-
Troubleshooting Workflow:
-
Co-injection: If you have a synthesized standard of the aldehyde or carboxylic acid derivative, perform a co-injection with your degraded sample. If the peak height of the unknown increases, you have confirmed its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. Calculate the expected masses for the aldehyde (+14 Da relative to parent) and carboxylic acid (+28 Da relative to parent) and compare them to the mass of the unknown peak.
-
Forced Degradation: Intentionally degrade a small amount of your pure compound to confirm the identity of the degradant. For example, a mild oxidation (e.g., treating a solution with 3% hydrogen peroxide for a few hours at room temperature) should selectively generate the aldehyde and acid.[8]
-
-
Preventative Measures:
-
Degas Solvents: Always use freshly degassed solvents for your HPLC mobile phase and sample preparation.
-
Use Amber Vials: Protect samples from light by using amber or foil-wrapped vials.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) if samples will be queued for an extended period.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, store under an inert atmosphere (e.g., argon or nitrogen).
-
Question 2: My sample solution is turning yellow/brown and I'm seeing a broad, poorly resolved hump in my chromatogram. What is happening?
Answer:
This is a classic sign of pyrrole ring degradation and potential polymerization (Degradant D) . Alkyl-substituted pyrroles are known to be sensitive to oxidation, which can lead to the formation of colored, complex mixtures and insoluble materials.[4]
-
Causality: The electron-donating methyl groups on the pyrrole ring make it highly susceptible to oxidation.[3] This process can be initiated by light (photodegradation) or strong oxidizing conditions.[5][9] The initial oxidation products can be highly reactive and undergo further reactions to form polymers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample discoloration.
-
Review Handling Conditions: Were your samples left on the benchtop exposed to ambient light? Were they prepared in solvents that were not peroxide-free?
-
UV-Vis Spectroscopy: Take a UV-Vis spectrum of the discolored solution. The formation of conjugated polymeric species often results in a broad absorption band extending into the visible region.
-
Solubility Test: Try to centrifuge the sample. The formation of a pellet indicates insoluble polymers have formed.
-
Preventative Measures:
-
Strict Light Protection: Handle the compound and its solutions under yellow light or in a darkened room whenever possible. Always store in amber containers.
-
Use High-Purity Solvents: Ensure solvents like THF or dioxane are fresh and tested for peroxides.
-
Add Antioxidants: For some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions can help prevent radical-mediated polymerization.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for the solid compound? A: For long-term stability, the solid compound should be stored in an amber glass vial, under an inert atmosphere (argon or nitrogen), at -20°C. For short-term use, storage at 4°C with protection from light is sufficient.
Q: Is the compound stable in acidic or basic solutions? A: While the primary degradation pathways are oxidative, both strongly acidic and basic conditions should be approached with caution. Pyrrole-containing compounds can be unstable in acidic media and may undergo hydrolysis or degradation in strong bases.[8][10] It is recommended to perform a preliminary stability test in your specific buffer system if the experiment requires prolonged exposure to non-neutral pH.
Q: How can I proactively assess the stability of this compound for my specific application? A: Conducting a forced degradation study is the most robust way to understand the stability profile of the molecule.[11] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting degradation. This not only helps identify potential degradants but also establishes the stability-indicating nature of your analytical method.
Protocols
Protocol 1: Forced Degradation Study - Oxidative Stress
This protocol is designed to rapidly assess the compound's sensitivity to oxidation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Stress Condition: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Gently mix and keep the sample at room temperature, protected from light, for 24 hours. Take time points for analysis at 0, 2, 8, and 24 hours.
-
Analysis: Analyze each time point by reverse-phase HPLC with UV and/or MS detection.
-
Interpretation: Monitor for the decrease in the parent compound peak area and the formation of new peaks. This condition is expected to primarily generate the benzylic alcohol oxidation products (aldehyde and carboxylic acid).
| Stress Condition | Expected Primary Degradants | Typical Observation |
| Acidic (0.1 M HCl) | Minimal degradation expected | Parent compound stable |
| Basic (0.1 M NaOH) | Potential for pyrrole ring hydrolysis[10] | Formation of polar degradants |
| Oxidative (3% H₂O₂) | Aldehyde, Carboxylic Acid | Decrease in parent, new polar peaks |
| Thermal (80°C, solution) | Acceleration of oxidation | Similar to oxidative, faster rate |
| Photolytic (ICH guidelines) | Pyrrole ring degradation, polymerization[8] | Discoloration, complex chromatogram |
References
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233–8. Available at: [Link]
-
Sarna, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–59. Available at: [Link]
-
Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology. Available at: [Link]
-
Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(15), 8889–8898. Available at: [Link]
-
ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry. Available at: [Link]
-
Beaver, B. D., et al. (1994). Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole. A Model Compound Study Designed To Probe Initiation of the Oxidative Degradation of Petroleum Products. Energy & Fuels, 8(2), 455–462. Available at: [Link]
-
Beaver, B. D., et al. (1987). The significance of the oxidation of 2,5-dimethylpyrrole in oxidative fuel stability. SciTech Connect. Available at: [Link]
-
Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Supporting Information for Photodegradation of fludioxonil and other pyrroles. DOI. Available at: [Link]
-
Low, L. K., & Lightner, D. A. (1972). Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. Journal of the Chemical Society, Chemical Communications, (3), 116. Available at: [Link]
-
Beaver, B. D., et al. (1994). Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole. A Model Compound Study Designed To Probe Initiation of the Oxidative Degradation of Petroleum Products. ResearchGate. Available at: [Link]
-
Low, L. K., & Lightner, D. A. (1972). Pyrrole Photo-oxidation. Unusual Products from 2,5 -DimethylpyrroIel. RSC Publishing. Available at: [Link]
-
Koycheva, A. D., et al. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Mohammed, S. T., & Abdullah, A. S. (2017). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 33(4), 1853-1861. Available at: [Link]
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. Available at: [Link]
-
Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(42), 5594-5597. Available at: [Link]
-
Patel, J., & Patel, K. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(6). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The significance of the oxidation of 2,5-dimethylpyrrole in oxidative fuel stability (Conference) | OSTI.GOV [osti.gov]
- 5. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 6. Research Portal [experts.esf.edu]
- 7. mcneill-group.org [mcneill-group.org]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrroles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Question: My pyrrole synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer: Low yields are a frequent challenge in pyrrole synthesis and can stem from several factors, depending on the specific method employed.
-
Sub-optimal Reaction Conditions: Many classical pyrrole syntheses, like the Paal-Knorr, require heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the desired pyrrole product.[1]
-
Solution: Systematically screen reaction temperatures and times. A good starting point is the temperature reported in a similar literature procedure, followed by incremental increases. The use of microwave irradiation can often dramatically reduce reaction times from hours to minutes and improve yields by providing uniform and rapid heating.[2][3][4]
-
-
Poorly Reactive Starting Materials:
-
In the Paal-Knorr synthesis , amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[1]
-
In the Hantzsch synthesis , the reactivity of the β-ketoester and the α-haloketone is crucial.[5]
-
Solution: For poorly reactive amines or carbonyls, consider more forcing conditions such as higher temperatures or the use of a stronger acid catalyst. For sterically hindered substrates, extended reaction times may be necessary.[1] In some cases, switching to a different synthetic route might be more effective.
-
-
Inappropriate Catalyst or Catalyst Concentration:
-
Paal-Knorr: The choice and concentration of the acid catalyst are critical. While often necessary, too strong an acid or too high a concentration can promote side reactions like furan formation.[1][6]
-
Knorr Synthesis: This reaction typically requires zinc and acetic acid as catalysts.[7]
-
Van Leusen Synthesis: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is essential for the deprotonation of tosylmethyl isocyanide (TosMIC).[5][8]
-
Solution: Screen different catalysts (e.g., Brønsted vs. Lewis acids) and their concentrations. For the Paal-Knorr synthesis, weak acids like acetic acid are often sufficient to accelerate the reaction.[6] Modern variations have employed a range of catalysts, including iodine and silica-supported sulfuric acid, which can offer milder and more efficient conditions.[9]
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. How can I improve the selectivity?
Answer: Side product formation is a common pitfall. The nature of the side product often points to the solution.
-
Furan Formation in Paal-Knorr Synthesis: The primary competing reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan.[6]
-
Self-Condensation and N- vs. C-Alkylation in Hantzsch Synthesis: The α-haloketone can undergo self-condensation, and the intermediate enamine can react through either N-alkylation or the desired C-alkylation.[8]
-
Solution:
-
Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine). This minimizes the concentration of the α-haloketone and reduces self-condensation.[8]
-
Solvent Choice: Protic solvents can favor the desired C-alkylation pathway.[8]
-
-
-
Polymerization: Pyrroles, particularly those that are unsubstituted or have electron-donating groups, are susceptible to polymerization under strongly acidic or high-temperature conditions, often resulting in a dark, tarry crude product.[1][10]
-
Solution:
-
Milder Conditions: Lower the reaction temperature and consider using a milder catalyst.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative polymerization.
-
-
Troubleshooting Workflow for Low Yield in Pyrrole Synthesis
Caption: A decision tree for troubleshooting low yields in pyrrole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The mechanism proceeds by the amine attacking the two carbonyl groups in sequence to form a ring, which is the rate-determining step.[11] This is followed by the elimination of two molecules of water to yield the aromatic pyrrole ring.[11]
Q2: How can I synthesize an N-unsubstituted pyrrole?
A2: For the synthesis of N-unsubstituted pyrroles, a source of ammonia is required.[1] In the Paal-Knorr synthesis, this can be achieved by using ammonium salts, such as ammonium acetate, in a suitable solvent.[11]
Q3: What are the recommended methods for purifying the synthesized pyrrole?
A3: The purification method depends on the properties of the pyrrole product. Common techniques include:
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.[1]
-
Distillation: For liquid pyrroles, distillation, often under reduced pressure, can be an effective purification method.[12][13] However, care must be taken as some pyrroles are prone to thermal degradation.[14]
Q4: My crude product is a dark, tarry material. What causes this and how can I prevent it?
A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1][10] To mitigate this, consider lowering the reaction temperature and running the reaction for a longer period, or using a milder catalyst.[1]
Q5: Are there "greener" or more sustainable approaches to pyrrole synthesis?
A5: Yes, significant research has focused on developing more environmentally friendly methods. These include:
-
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent.[2][4][15]
-
Solvent-Free Reactions: Some modern protocols, particularly those using mechanochemical activation (ball milling) or specific catalysts, can be performed without a solvent, reducing waste.[16][17]
-
Use of Greener Catalysts and Solvents: Researchers have explored the use of recyclable catalysts and biodegradable solvents like lactic acid to replace harsher traditional reagents.[9][10]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol provides a general guideline for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of a weak acid (e.g., acetic acid, 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrrole.
Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis
This protocol outlines a typical procedure for the Hantzsch synthesis of substituted pyrroles.
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[8]
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[8]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[8]
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[8]
Comparative Data: Conventional vs. Microwave-Assisted Paal-Knorr Synthesis
| Entry | Amine | Dicarbonyl | Method | Time | Yield (%) | Reference |
| 1 | Aniline | 2,5-Hexanedione | Conventional (Reflux in EtOH) | 4 h | 75 | [4] (Implied) |
| 2 | Aniline | 2,5-Hexanedione | Microwave (120 °C, solvent-free) | 20 min | 92 | [4] |
| 3 | 4-Methoxyaniline | 2,5-Hexanedione | Conventional (Reflux in AcOH) | 3 h | 80 | [4] (Implied) |
| 4 | 4-Methoxyaniline | 2,5-Hexanedione | Microwave (120 °C, solvent-free) | 15 min | 95 | [4] |
This table illustrates the significant reduction in reaction time and improvement in yield that can be achieved using microwave-assisted synthesis compared to conventional heating methods for the Paal-Knorr reaction.
Key Synthetic Routes to Pyrroles
Caption: Overview of common starting materials for major pyrrole synthesis routes.
References
-
Knorr pyrrole synthesis - Wikipedia . Available at: [Link]
-
Hantzsch pyrrole synthesis - Grokipedia . Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline . Available at: [Link]
-
Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC - NIH . Available at: [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction . Available at: [Link]
-
Knorr pyrrole synthesis - Grokipedia . Available at: [Link]
-
A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines . Available at: [Link]
-
A sustainable catalytic pyrrole synthesis - ResearchGate . Available at: [Link]
-
Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review . Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal . Available at: [Link]
-
Hantzsch pyrrole synthesis - Wikipedia . Available at: [Link]
-
Pyrrole. - Organic Syntheses Procedure . Available at: [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences . Available at: [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review) - Pharmacia . Available at: [Link]
-
(PDF) The Hantzsch pyrrole synthesis - ResearchGate . Available at: [Link]
-
Pyrrole - Wikipedia . Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH . Available at: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology . Available at: [Link]
-
(PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate . Available at: [Link]
- Process for the purification of crude pyrroles - Google Patents.
-
Microwave-induced Reactions for Pyrrole Synthesis - Bentham Science Publisher . Available at: [Link]
-
PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE' - datapdf.com . Available at: [Link]
-
Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF - ResearchGate . Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal . Available at: [Link]
-
What are the challenges in the synthesis and application of pyrrole? - Blog - BIOSYNCE . Available at: [Link]
-
Green Synthesis of Pyrrole Derivatives - Semantic Scholar . Available at: [Link]
-
Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions - JMEST . Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - ResearchGate . Available at: [Link]
-
Heterocyclic Compounds . Available at: [Link]
-
Why is the reaction of pyrrole difficult with acid? - Quora . Available at: [Link]
-
58 questions with answers in PYRROLES | Science topic - ResearchGate . Available at: [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1 . Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. biosynce.com [biosynce.com]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Welcome to the technical support center for the purification of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. The synthesis of this compound, often via a Paal-Knorr condensation followed by reduction, can lead to several impurities that require careful separation. This guide provides practical, experience-driven advice to achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, explaining the underlying principles of the recommended solutions.
Recrystallization Issues
Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the cooling rate being too fast or the solvent system being inappropriate.
-
Causality: The high concentration of the solute in the hot solution, combined with a rapid temperature drop, can lead to supersaturation that is relieved by the formation of a liquid phase instead of an ordered crystal lattice.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This can be achieved by placing the flask in an insulated container (e.g., a beaker with paper towels). Once at room temperature, gradually cool it further in an ice bath.[1]
-
Solvent System Modification: The polarity of the solvent system may be too similar to that of your compound at lower temperatures. Try using a solvent pair.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/heptane.[1][2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: Low yield after recrystallization typically points to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] If too much solvent is used, a significant amount of the product will remain in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[1]
-
Optimize Solvent Choice: If the yield is still low, your chosen solvent may not be optimal. Screen for a solvent in which your compound has a steep solubility curve with respect to temperature.
-
Cooling: Ensure the solution is thoroughly cooled. An ice-salt bath can lower the temperature further, but be mindful that this can also cause some impurities to precipitate.
-
Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Column Chromatography Challenges
Q3: I'm having trouble separating my product from a closely-eluting impurity during column chromatography. What can I do?
A3: Separating compounds with similar polarities is a common challenge in column chromatography. The key is to enhance the differential migration of the compounds on the stationary phase.
-
Causality: If the impurity and the product have very similar affinities for the stationary phase (e.g., silica gel) and solubilities in the mobile phase, they will travel down the column at nearly the same rate.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds that are close together. For pyrrole derivatives, a common eluent system is a hexane/ethyl acetate mixture.[4]
-
Fine-tune Solvent Ratio: Make small, incremental changes to the solvent ratio. Sometimes a 1-2% change in the polar component can significantly improve separation.
-
Alternative Solvents: Consider using a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, you could try alumina (basic, neutral, or acidic) or a reverse-phase silica gel (e.g., C18).[5]
-
Column Parameters: Use a longer, narrower column and a finer mesh silica gel to increase the number of theoretical plates and improve resolution.[6]
-
Q4: My compound is streaking on the TLC plate and the column. Why is this happening and how can I fix it?
A4: Streaking, or tailing, is often caused by the compound interacting too strongly with the stationary phase, overloading the column, or the presence of acidic/basic functional groups.
-
Causality: The hydroxyl group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Adding a small amount of a polar modifier can help to reduce tailing. For a neutral or slightly basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can deactivate the acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid can be added.
-
Avoid Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Sample Application: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and apply it to the column in a narrow band. Alternatively, dry-loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve band sharpness.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound synthesized via the Paal-Knorr reaction followed by reduction?
A1: The common impurities can originate from the starting materials, side reactions, or incomplete reactions.
-
Unreacted Starting Materials:
-
4-Aminophenylmethanol: If the Paal-Knorr reaction did not go to completion.
-
2,5-Hexanedione: The 1,4-dicarbonyl compound used in the synthesis.[4]
-
-
Byproducts from the Paal-Knorr Synthesis: The Paal-Knorr synthesis can sometimes lead to the formation of furan byproducts, especially under strongly acidic conditions (pH < 3).[7]
-
Impurities from the Reduction Step: If the starting material for the reduction was 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde, then unreacted aldehyde would be a likely impurity. Over-reduction to the corresponding toluene derivative is also a possibility, depending on the reducing agent and reaction conditions.
Q2: What is a good starting point for a solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for the purification of moderately polar compounds like this aryl methanol on silica gel is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Point: Begin with a mobile phase of 20-30% ethyl acetate in hexanes (or heptane) .
-
Optimization: Run a thin-layer chromatography (TLC) plate first to determine the optimal solvent system. The ideal system will give your product a retention factor (Rf) of around 0.25-0.35 . If the Rf is too high, decrease the amount of ethyl acetate. If the Rf is too low, increase the amount of ethyl acetate.
Q3: Can I use an acid wash to remove any basic impurities?
A3: Yes, an aqueous acid wash can be an effective workup step to remove certain basic impurities.
-
Applicability: If you suspect the presence of unreacted 4-aminophenylmethanol or other basic nitrogen-containing impurities, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate these impurities, making them soluble in the aqueous phase.[4]
-
Caution: Ensure your desired product, this compound, is stable to these acidic conditions. While generally stable, prolonged exposure to strong acids should be avoided.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for recrystallization. The choice of solvent will need to be determined experimentally. A good starting point is a solvent pair like ethyl acetate/heptane.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of ethyl acetate. Heat the mixture to dissolve the solid. Then, add heptane dropwise until the solution becomes cloudy. This indicates a suitable solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound using flash column chromatography.
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure (e.g., from a nitrogen line or an air pump) to pack the silica gel bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure to begin eluting the compounds.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for purifying the target compound.
Data Summary
| Purification Method | Typical Solvent System | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate/Heptane, Ethanol/Water | High purity, scalable, cost-effective | Can have lower yield, not suitable for all compounds |
| Column Chromatography | Hexane/Ethyl Acetate gradient | High resolution, applicable to many compounds | More time-consuming, uses more solvent, can be less scalable |
References
- BenchChem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
-
Papanastasiou, I., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7906. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Kim, J. H., et al. (2016). Pyrrole derivatives and its preparation method.
-
Wang, X., et al. (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. The Journal of Organic Chemistry, 87(18), 12266–12275. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1133. [Link]
-
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. [Link]
-
The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Retrieved from [Link]
-
Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol. Retrieved from [Link]
-
Kulyk, K., et al. (2015). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 20(8), 13713–13728. [Link]
-
Fisher Scientific. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol, 97%, Thermo Scientific. Retrieved from [Link]
-
MolPort. (n.d.). methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Welcome to the technical support guide for the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic efforts and overcome common experimental hurdles.
Section 1: Synthetic Strategy Overview
The most prevalent and reliable route to synthesizing this compound involves a two-step process. The core of this strategy is the construction of the N-substituted pyrrole ring via the Paal-Knorr synthesis, a robust reaction that condenses a 1,4-dicarbonyl compound with a primary amine.[1][2] This is followed by the selective reduction of a carbonyl group to the desired benzyl alcohol.
The general workflow is outlined below:
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
❓ Question 1: My Paal-Knorr reaction is showing very low conversion to the pyrrole intermediate. What are the likely causes?
💡 Answer: Low conversion in a Paal-Knorr synthesis typically points to one of several factors related to reaction conditions or reagent quality.
-
Sub-optimal Acidity: The reaction is acid-catalyzed, but excessive acid can lead to degradation of starting materials or products.[2][3] Conversely, insufficient acid results in a sluggish reaction.
-
Water Removal: The reaction involves the formation of two molecules of water.[2] Inefficient removal of water can slow down or stall the reaction, as the cyclization step is reversible.
-
Solution: If running the reaction in a solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water. For reactions in acetic acid, heating to reflux is usually sufficient to drive the reaction forward.
-
-
Reagent Purity: 2,5-Hexanedione can undergo self-condensation or oxidation over time. 4-Aminobenzaldehyde is susceptible to oxidation.
-
Solution: Use freshly opened or purified reagents. 2,5-Hexanedione can be distilled under reduced pressure. Ensure your 4-aminobenzaldehyde is a light, crystalline solid and not discolored.
-
-
Insufficient Heat/Time: While many Paal-Knorr reactions are robust, they often require heat to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to reflux and monitored by TLC until the starting amine is consumed.
-
Caption: Troubleshooting logic for low Paal-Knorr reaction yield.
❓ Question 2: My TLC plate shows multiple spots after the reduction step. How do I identify them and purify my final product?
💡 Answer: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. The most common species are:
-
Starting Aldehyde: A spot corresponding to the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde intermediate. This is usually more non-polar (higher Rf) than the alcohol product.
-
Product Alcohol: The desired this compound. This is more polar (lower Rf) due to the hydroxyl group.
-
Borate Esters: If using sodium borohydride in an alcohol solvent, transient borate esters can form, which may appear as faint, streaky spots. These are typically hydrolyzed during aqueous workup.
-
Unidentified Byproducts: These could arise from impurities in the starting aldehyde or minor side reactions.
Purification Strategy: Flash column chromatography on silica gel is the most effective method for purification.[6][7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes) to elute your product. The starting aldehyde will elute before the product alcohol.
-
Alternative: If the product crystallizes well, recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be an effective purification method.[8]
❓ Question 3: The final product appears discolored or oily, even after chromatography. What could be the issue?
💡 Answer: A persistent oil or discoloration suggests trace impurities.
-
Pyrrole Oxidation: Pyrroles can be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.
-
Solution: Handle the purified product under an inert atmosphere (nitrogen or argon) if possible. Store it in a sealed vial in the dark, preferably in a freezer, to minimize degradation.
-
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (like toluene or DMF) can be difficult to remove.
-
Solution: Dry the product under high vacuum for an extended period. If the product is a stable solid, gentle heating under vacuum can help.
-
-
Trace Metal Impurities: If any metal-based catalysts were used, trace amounts may remain.
-
Solution: Passing a solution of the product through a small plug of silica gel or activated carbon can sometimes remove these colored impurities.[9]
-
Section 3: Frequently Asked Questions (FAQs)
1. What is the mechanism of the Paal-Knorr synthesis? The reaction proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to form the aromatic pyrrole ring. The amine first attacks one of the protonated carbonyls, and the resulting intermediate's amine then attacks the second carbonyl to form a cyclic dihydroxy derivative, which eliminates two water molecules.[1]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
2. What are the most common byproducts in this synthesis? The primary byproducts are typically unreacted starting materials. In the first step, this includes 4-aminobenzaldehyde and 2,5-hexanedione. In the second step, unreacted 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde is the main byproduct of incomplete reduction. Side-reactions are generally minimal under mild acidic conditions, but harsh conditions can lead to polymerization or degradation.[2][3]
3. How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Key signals for the product include the pyrrole protons, the methylene (-CH₂OH) protons, the hydroxyl proton, and the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₅NO, MW: 201.26 g/mol ).[10]
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and monitor reaction progress. A pure product should show a single spot.
-
Melting Point: The pure product has a reported melting point of 73-76°C.[10] A broad or depressed melting range indicates impurities.
Section 4: Validated Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
| Reagent | MW ( g/mol ) | Amount | Moles |
| 4-Aminobenzaldehyde | 121.14 | 5.00 g | 41.3 mmol |
| 2,5-Hexanedione | 114.14 | 5.20 mL | 45.4 mmol |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzaldehyde (5.00 g, 41.3 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add 2,5-hexanedione (5.20 mL, 45.4 mmol) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 118°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), observing the consumption of the 4-aminobenzaldehyde spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be used directly in the next step or recrystallized from methanol/water for higher purity.
Protocol 4.2: Reduction to this compound
| Reagent | MW ( g/mol ) | Amount | Moles |
| Pyrrole Aldehyde | 199.25 | 6.00 g | 30.1 mmol |
| Methanol | 32.04 | 100 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.71 g | 45.2 mmol |
Procedure:
-
To a 250 mL round-bottom flask, add the crude 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde (6.00 g, 30.1 mmol) and methanol (100 mL). Stir to dissolve.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add sodium borohydride (1.71 g, 45.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Carefully quench the reaction by slowly adding ~50 mL of water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (gradient elution with ethyl acetate in hexanes) or recrystallization.
Section 5: References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Sastry, K. S., & Rao, G. S. (n.d.). N-(o-amino aryl)- and N-(o-acetamino aryl)-2, 5-dimethyl pyrroles by Paal-Knorr reaction. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Blog. (2025). How to remove impurities from Phenylmethanol? Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. How to remove impurities from Phenylmethanol? - Blog [zbwhr.com]
- 10. This compound [amp.chemicalbook.com]
stability issues of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol in solution
Welcome to the technical support guide for [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The molecular structure of this compound contains two primary moieties susceptible to degradation: the electron-rich 2,5-dimethylpyrrole ring and the benzylic alcohol group.[1][2] Consequently, the main stability concerns are:
-
Oxidative Degradation: Both the pyrrole ring and the benzylic alcohol can be readily oxidized.[2][3] The benzylic alcohol can oxidize to the corresponding aldehyde and subsequently to a carboxylic acid, while the pyrrole ring can undergo oxidative degradation, potentially leading to ring-opening or polymerization.[3]
-
Acid-Mediated Degradation: In acidic conditions, the pyrrole ring is susceptible to decomposition or polymerization.[1][4] The benzylic alcohol can also be protonated, leading to the formation of a stabilized carbocation, which can undergo subsequent reactions.
-
Photodegradation: Compounds containing pyrrole moieties can be sensitive to light, particularly in the UV spectrum, which can catalyze oxidative processes or other photochemical reactions.[5][6]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To minimize degradation, stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following conditions. These are general guidelines, and stability should be verified for your specific solvent and concentration.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Low temperatures slow down the rate of all chemical degradation reactions. |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen.[7] |
| Light Exposure | Store in amber glass vials or protect from light. | Prevents photodegradation of the light-sensitive pyrrole moiety.[8] |
| Container | Use high-quality, tightly sealed glass vials. | Prevents solvent evaporation and contamination. |
Q3: What are the first visible signs of degradation in my solution?
A3: The most common initial indicator of degradation is a change in the solution's color. Pyrrole and its derivatives are known to darken upon exposure to air and light, often turning yellow, brown, or pink due to the formation of oxidized or polymeric species.[1] Any appearance of cloudiness or precipitation may also indicate the formation of insoluble degradation products.
Troubleshooting Guide: Investigating Solution Instability
Problem: My analysis (e.g., HPLC, NMR) shows a rapid loss of the parent compound and/or the appearance of new, unidentified peaks. What is the cause?
This is a common issue stemming from the compound's inherent chemical liabilities. A systematic investigation using a forced degradation (or stress testing) approach is the most effective way to identify the cause and develop a mitigation strategy.[8][9][10][11] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition and predict potential degradation pathways.[8][9]
Below is a logical workflow to diagnose the specific type of degradation affecting your experiment.
Caption: Troubleshooting workflow for diagnosing instability.
Investigation 1: Oxidative Degradation
-
Causality: The benzylic alcohol is susceptible to oxidation to form [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formaldehyde and subsequently the corresponding benzoic acid.[2] The pyrrole ring itself is also electron-rich and can be oxidized, leading to complex degradation products. This is often catalyzed by trace metals, light, or atmospheric oxygen.
-
Troubleshooting Steps:
-
Perform a forced oxidation study as detailed in Protocol 2 .
-
Use HPLC or LC-MS to compare the degradation products from the forced oxidation with the impurities seen in your experimental sample.[12]
-
If the retention times and/or mass-to-charge ratios (m/z) match, oxidation is the primary cause of instability.
-
-
Mitigation Strategies:
-
Solvent Preparation: Use solvents that have been sparged with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a blanket of inert gas.
-
Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Investigation 2: pH-Mediated Degradation
-
Causality: Strong acidic conditions (pH < 4) can lead to the protonation and subsequent polymerization or decomposition of the pyrrole ring.[1][4] Acid can also catalyze the dehydration of the benzylic alcohol. While more stable to base, extreme basic conditions (pH > 10) should also be evaluated.
-
Troubleshooting Steps:
-
Perform a forced hydrolysis study under acidic and basic conditions as detailed in Protocol 2 .
-
Analyze the stressed samples by HPLC or LC-MS and compare the degradation profiles to your sample.
-
A match with the acid-stressed sample confirms acid instability.
-
-
Mitigation Strategies:
-
Buffering: Prepare solutions in a suitable buffer system to maintain a neutral pH (typically pH 6-8). Phosphate or HEPES buffers are common choices, but compatibility must be verified.
-
Avoid Acidic Reagents: Scrutinize all components of your experimental medium for acidic additives (e.g., trifluoroacetic acid from a previous purification step).
-
Investigation 3: Photodegradation
-
Causality: The conjugated π-system of the molecule, including the pyrrole ring, can absorb UV and visible light.[5] This absorbed energy can promote the molecule to an excited state, making it more susceptible to reactions, particularly oxidation.[6]
-
Troubleshooting Steps:
-
Conduct a photostability study as described in Protocol 2 .
-
Compare the degradation profile with your experimental sample. A match indicates light sensitivity.
-
-
Mitigation Strategies:
-
Protective Labware: Use amber glass vials or wrap standard vials in aluminum foil.
-
Controlled Environment: Minimize exposure to ambient light during sample preparation and handling.
-
Caption: Potential degradation pathways of the compound.
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol establishes a baseline for compound stability in a specific solution.
-
Preparation: Prepare a solution of the compound at the desired concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity. This serves as the reference point.
-
Incubation: Aliquot the solution into several vials appropriate for the conditions being tested (e.g., clear vials for photostability, amber vials for thermal stability). Store under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), remove a vial and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% typically indicates meaningful degradation.
Protocol 2: Forced Degradation (Stress Testing) Workflow
This study is designed to rapidly identify the degradation liabilities of the compound.[10][13][14] The goal is to achieve 5-20% degradation; if degradation is too rapid, reduce the stressor concentration or exposure time.[10][11]
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[15][16][17]
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio. Include a control sample diluted with water or the primary solvent.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Incubate at room temperature.
-
Thermal: Dilute with water/solvent. Incubate at 60°C in the dark.
-
Photolytic: Dilute with water/solvent. Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines.
-
-
Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all control and stressed samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) for peak purity assessment and identification of degradants.[12][18]
References
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SpringerLink. (n.d.). Illustrated the proposed degradation pathway based on computational method. Retrieved from [Link]
-
Snowhite Chemical Co.,LTD. (2025, August 29). Benzyl alcohol preparation method. Retrieved from [Link]
-
MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2023, July 18). (PDF) Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021, January 19). Controlling the Photostability of Pyrrole with Optical Nanocavities. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
University of California, Los Angeles. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
PLOS One. (2021, April 22). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 3 Pyrrole | PDF. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Inchem.org. (n.d.). Methanol (HSG 105, 1997). Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Semantic Scholar. (2021, April 22). dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. mbbcollege.in [mbbcollege.in]
- 5. mdpi.com [mdpi.com]
- 6. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. sgs.com [sgs.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. michigan.gov [michigan.gov]
- 17. Methanol (HSG 105, 1997) [inchem.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Pyrrole Synthesis Technical Support Center: A Guide to Preventing Unwanted Polymerization
Welcome to the Technical Support Center for Pyrrole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing and functionalizing pyrrole-containing molecules. Uncontrolled polymerization is a frequent and frustrating challenge in pyrrole chemistry, leading to significant yield loss and purification difficulties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain control over your reactions and achieve your desired synthetic outcomes.
Introduction: The Inherent Reactivity of the Pyrrole Ring
Pyrrole and its derivatives are electron-rich aromatic heterocycles, a characteristic that is fundamental to their utility in pharmaceuticals and materials science. However, this high electron density also renders them highly susceptible to oxidation and acid-catalyzed polymerization.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the ring, contributing to the aromatic sextet and making the ring highly reactive towards electrophiles.[3] Under oxidative or acidic conditions, this reactivity can lead to the formation of polypyrrole, a dark, often insoluble, polymeric material.[1][4][5]
This guide will equip you with the knowledge and techniques to mitigate this inherent reactivity and steer your syntheses toward the desired products.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of pyrrole derivatives in a practical question-and-answer format.
Problem 1: My reaction mixture turned dark brown/black immediately after adding a reagent.
-
Question: I was attempting a reaction on my pyrrole derivative, and upon adding an acid/oxidizing agent, the solution instantly turned dark and a precipitate formed. What happened and how can I prevent it?
-
Answer: This is a classic sign of rapid, uncontrolled polymerization.[1] The electron-rich pyrrole ring is highly susceptible to attack by electrophiles, including protons from acids or radical cations generated by oxidants.[1][4] This initiates a chain reaction where pyrrole units link together, forming insoluble polypyrrole.[1]
Solutions:
-
Protect the Pyrrole Nitrogen: The most effective strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[1] This decreases the electron density of the ring, making it less prone to electrophilic attack and polymerization.[6][7]
-
Lower the Temperature: Drastically reducing the reaction temperature (e.g., to -78 °C) before and during the addition of the problematic reagent can significantly slow down the rate of polymerization.[1]
-
Slow Reagent Addition: Add the acid or oxidant very slowly, preferably dropwise, to a well-stirred and cooled solution. This helps to avoid localized high concentrations of the reagent that can trigger rapid polymerization.
-
Use an Inert Atmosphere: Oxygen can initiate polymerization, so conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when working with sensitive pyrroles.[8]
-
Problem 2: My desired product yield is very low, and I have a significant amount of baseline material on my TLC plate.
-
Question: I'm running a reaction that requires acidic conditions, and while I don't see a complete crash-out of polymer, my yield is poor, and my TLC plate shows a dark streak at the baseline. What's going on?
-
Answer: This indicates that while you may have avoided catastrophic polymerization, a significant portion of your starting material or product is still being consumed by slower polymerization or oligomerization. The baseline material on your TLC is likely composed of these polymeric byproducts.
Solutions:
-
N-Protection is Key: This is another scenario where an N-protecting group is highly recommended. By "taming" the reactivity of the pyrrole ring, you can often perform subsequent reactions under conditions that would otherwise lead to polymerization.[1][7]
-
Optimize Reaction Conditions:
-
Milder Acids: If possible, switch to a milder acid or use a buffered system to maintain a less aggressive pH.
-
Temperature Control: As with rapid polymerization, maintaining a low temperature throughout the reaction is crucial.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the intermolecular reactions that lead to polymerization.
-
-
Problem 3: I'm trying to perform an electrophilic substitution on the pyrrole ring, but I'm getting a complex mixture of products and some polymer.
-
Question: When I try to nitrate or halogenate my pyrrole derivative, I get a messy reaction with multiple spots on my TLC and some dark insoluble material. How can I improve the selectivity and prevent polymerization?
-
Answer: The high reactivity of the pyrrole ring can lead to multiple substitutions and polymerization when using strong electrophilic reagents.[2]
Solutions:
-
Use Milder Reagents: Opt for milder electrophilic sources. For example, instead of nitric acid, consider using a milder nitrating agent. For halogenation, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred over elemental halogens.[2]
-
Protecting Groups for Regiocontrol and Stability: An N-protecting group not only reduces the overall reactivity but can also influence the regioselectivity of electrophilic substitution.
-
Careful Control of Stoichiometry and Addition: Use the electrophilic reagent in a controlled stoichiometry and add it slowly at low temperatures to minimize over-reaction and polymerization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is an unprotected pyrrole so prone to polymerization?
A1: The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating an electron-rich aromatic system.[3] This high electron density makes the ring highly nucleophilic and susceptible to electrophilic attack. In the presence of acids, the ring can be protonated, which disrupts its aromaticity and makes it highly reactive. This protonated pyrrole can then be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to polymerization.[1] Similarly, oxidizing agents can remove an electron to form a radical cation, which is also a key intermediate in the polymerization process.[4][9]
Q2: What are the best N-protecting groups to prevent polymerization?
A2: The ideal protecting group depends on the subsequent reaction conditions you plan to employ. Electron-withdrawing groups are most effective at deactivating the pyrrole ring towards polymerization.[1][6]
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Tosyl | Ts | Very stable to acid, mild base, and many oxidizing/reducing agents. | Strong base (e.g., NaOH, KOH), reductive conditions. |
| Benzenesulfonyl | Bs | Similar stability to Tosyl. | Similar to Tosyl. |
| tert-Butoxycarbonyl | Boc | Stable to base and nucleophiles. | Acidic conditions (e.g., TFA, HCl).[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions. | Fluoride sources (e.g., TBAF), strong acid. |
Note: The choice of protecting group is critical. For example, if your subsequent reaction requires acidic conditions, a Boc group would be unsuitable as it would be cleaved.[1] In such cases, a sulfonyl-based protecting group like Tosyl would be a better choice.[6]
Q3: Can I store unprotected pyrrole derivatives? If so, how?
A3: Unprotected pyrroles, especially simple ones, are prone to darkening and polymerization upon storage due to exposure to air (oxygen) and light.[8][10] For optimal stability, it is recommended to:
-
Store under an inert atmosphere: Displace the air in the storage container with nitrogen or argon.[8]
-
Refrigerate or freeze: Lower temperatures slow down the rate of polymerization.[8]
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil.
-
Use a solvent: Storing the pyrrole as a dilute solution in a dry, inert solvent can also improve its shelf life.
Q4: Are there any alternatives to N-protection for preventing polymerization?
A4: While N-protection is the most robust method, other strategies can be employed, though they are generally less effective and more substrate-dependent:
-
Steric Hindrance: Introducing bulky substituents on the pyrrole ring can sterically hinder the approach of other pyrrole molecules, thus disfavoring polymerization.
-
Reaction Condition Optimization: As detailed in the troubleshooting section, careful control of temperature, concentration, and reagent addition rate can minimize polymerization.[1]
-
Solvent Choice: The choice of solvent can influence the polymerization process.[11]
Part 3: Key Experimental Protocols
Protocol 1: N-Tosylation of a Pyrrole Derivative
This protocol describes a general procedure for protecting the nitrogen of a pyrrole derivative with a p-toluenesulfonyl (Tosyl) group.
Materials:
-
Pyrrole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the pyrrole derivative (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of an N-Tosyl Pyrrole Derivative
This protocol outlines a method for the removal of the Tosyl protecting group.
Materials:
-
N-Tosyl pyrrole derivative
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Procedure:
-
Dissolve the N-Tosyl pyrrole derivative in methanol.
-
Add an excess of sodium hydroxide or potassium hydroxide (3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction with an aqueous acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the deprotected pyrrole by flash column chromatography if necessary.
Part 4: Visualizing the Problem and Solution
Diagram 1: Mechanism of Acid-Catalyzed Polymerization
This diagram illustrates the initiation and propagation steps of pyrrole polymerization under acidic conditions.
Caption: Troubleshooting workflow for pyrrole polymerization.
References
- Gurunathan, K., Murugan, A. V., Marimuthu, R., Mulik, U. P., & Amalnerkar, D. P. (1999). The mechanisms of pyrrole electropolymerization. Materials Chemistry and Physics, 61(3), 173-191.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Diaz, A. F., & Bargon, J. (1986). Electrochemical synthesis of conducting polymers. In T. A. Skotheim (Ed.), Handbook of Conducting Polymers (Vol. 1, pp. 81-115). Marcel Dekker.
-
Vernier, F., & Hapiot, P. (2001). Electropolymerization of pyrrole and electrochemical study of polypyrrole. 2. Influence of acidity on the formation of polypyrrole and the multipathway mechanism. The Journal of Physical Chemistry B, 105(46), 11475-11482. [Link]
- Kang, E. T., Neoh, K. G., & Tan, K. L. (1990). Chemical Polymerization and Oxidation of Pyrrole by Halobenzoquinones.
-
González, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1703. [Link]
-
Zhang, L., & Wan, M. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Synthetic Metals, 175, 162-167. [Link]
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(15), 7353-7358. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosynce.com [biosynce.com]
- 11. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, a molecule featuring a substituted pyrrole and a benzyl alcohol moiety. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed, predicted analysis based on established NMR principles and experimental data from closely related analogs. This approach not only offers a comprehensive understanding of the target molecule but also equips the reader with the skills to interpret NMR data for similar complex structures.
The Structural Landscape: Predicting the NMR Fingerprint
The structure of this compound presents a fascinating array of proton and carbon environments, each with a unique electronic character that will be reflected in their respective NMR chemical shifts and coupling patterns. The molecule can be dissected into three key fragments for analysis: the 2,5-dimethyl-1H-pyrrole ring, the para-substituted phenyl ring, and the benzylic methanol group.
Figure 1: Molecular structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit several distinct signals. The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |
| Pyrrole-CH₃ | ~2.0 - 2.2 | Singlet (s) | N/A | The two methyl groups on the pyrrole ring are chemically equivalent due to the free rotation around the N-phenyl bond. Their protons are expected to resonate as a single, sharp peak in the upfield region, characteristic of alkyl groups attached to an aromatic system. |
| Pyrrole-H | ~5.9 - 6.1 | Singlet (s) | N/A | The two protons on the pyrrole ring at positions 3 and 4 are also chemically equivalent. They will appear as a singlet due to the absence of adjacent protons to couple with. Their chemical shift is in the typical range for pyrrolic protons. |
| Phenyl-H (ortho to pyrrole) | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 | These two protons are ortho to the electron-donating pyrrole substituent and will be shielded relative to the other phenyl protons. They will appear as a doublet due to coupling with the adjacent protons (meta to the pyrrole). |
| Phenyl-H (meta to pyrrole) | ~7.4 - 7.6 | Doublet (d) | ~8.0 - 9.0 | These two protons are meta to the pyrrole and ortho to the methanol group. They are deshielded compared to the other set of phenyl protons and will also appear as a doublet. |
| -CH₂- | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | N/A or ~5.0-6.0 | The benzylic protons will resonate in this region. If the hydroxyl proton is not rapidly exchanging, it may couple with the methylene protons, resulting in a doublet. More commonly in CDCl₃, this signal will be a singlet. |
| -OH | Variable (~1.5 - 3.0) | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and exchange. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts are summarized below.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| Pyrrole-CH₃ | ~13 - 15 | The methyl carbons of the pyrrole ring will appear in the upfield aliphatic region. |
| Pyrrole C-3, C-4 | ~106 - 108 | These carbons are in the electron-rich pyrrole ring and are expected to be significantly shielded. |
| Pyrrole C-2, C-5 | ~128 - 130 | The carbons of the pyrrole ring attached to the methyl groups will be deshielded relative to C-3 and C-4. |
| Phenyl C (ortho to pyrrole) | ~127 - 129 | These carbons are shielded by the electron-donating pyrrole group. |
| Phenyl C (meta to pyrrole) | ~129 - 131 | These carbons are less affected by the pyrrole substituent. |
| Phenyl C (ipso to pyrrole) | ~138 - 140 | The carbon directly attached to the nitrogen of the pyrrole ring. |
| Phenyl C (ipso to methanol) | ~140 - 142 | The carbon bearing the hydroxymethyl group. |
| -CH₂- | ~64 - 66 | The benzylic carbon is deshielded by the attached oxygen atom. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted NMR data, we can compare it with the experimental data of analogous compounds. For instance, the ¹H NMR spectrum of 2,5-dimethyl-1-phenyl-1H-pyrrole shows a singlet for the two methyl groups at approximately 2.0 ppm and a singlet for the pyrrole protons around 5.9 ppm. The phenyl protons appear as a multiplet between 7.2 and 7.5 ppm. This closely aligns with our predictions for the pyrrole and phenyl moieties of our target molecule.
Similarly, the ¹H NMR spectrum of benzyl alcohol shows the benzylic protons (-CH₂-) at around 4.7 ppm and the phenyl protons in the range of 7.2-7.4 ppm. The hydroxyl proton's chemical shift is variable. This supports our predicted chemical shift for the benzylic methanol portion of this compound.
Experimental Protocols
For the acquisition of high-quality NMR spectra of compounds similar to this compound, the following experimental protocol is recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Figure 2: A generalized workflow for NMR-based structural elucidation.
Conclusion and Future Outlook
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparing with structurally similar compounds, we have established a robust framework for interpreting the spectral features of this molecule. This approach underscores the power of predictive analysis in modern chemical research, enabling scientists to anticipate and understand the spectroscopic properties of novel compounds even before their synthesis or in the absence of published data. For drug development professionals, such detailed structural insights are invaluable for understanding structure-activity relationships and for the quality control of synthesized compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Human Metabolome Database: Benzyl alcohol (HMDB0003119) 1H NMR Spectrum. [Link]
-
PubChem Compound Summary for CID 66518, 2,5-Dimethyl-1-phenylpyrrole. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction
In the landscape of drug discovery and molecular research, the precise structural elucidation of novel chemical entities is paramount. [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is a compound of interest, featuring a trifecta of key chemical motifs: a stable aromatic phenyl ring, a reactive benzyl alcohol group, and a heterocyclic N-aryl pyrrole system. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.
This guide provides an in-depth analysis of the fragmentation pattern of this compound, primarily under Electron Ionization (EI). We will dissect its expected fragmentation pathways, compare them with simpler structural analogues to understand the contribution of each molecular component, and contrast the information-rich, yet complex, EI spectrum with the complementary data obtained from soft ionization techniques like Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural analysis of small organic molecules.
Analysis of this compound under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation serves as a molecular fingerprint, providing rich structural information. The molecular weight of our target compound (C₁₃H₁₅NO) is 201.26 Da, so we expect the molecular ion peak (M⁺•) to appear at m/z 201.
The fragmentation of this molecule is governed by the preferential cleavage at its most labile sites, primarily the benzylic position of the alcohol and the bonds associated with the pyrrole ring. The stability of the resulting carbocations is a key driver for the entire fragmentation cascade.[2]
Predicted Fragmentation Pathway
The primary fragmentation is anticipated to be the loss of the hydroxyl group from the benzyl alcohol moiety. Benzylic cleavage is an energetically favorable process that leads to the formation of a highly resonance-stabilized benzylic cation.[3][4]
Caption: Predicted EI fragmentation pathway for this compound.
Key Fragment Ions
The table below summarizes the most probable fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| m/z | Proposed Structure/Formula | Neutral Loss | Mechanistic Origin | Expected Intensity |
| 201 | [C₁₃H₁₅NO]⁺• | - | Molecular Ion (M⁺•) | Moderate to Low |
| 184 | [C₁₃H₁₄N]⁺ | •OH (17 Da) | Benzylic cleavage; loss of hydroxyl radical | High (likely Base Peak) |
| 183 | [C₁₃H₁₃N]⁺• | H₂O (18 Da) | Loss of water | Moderate |
| 170 | [C₁₂H₁₂N]⁺ | •OH, CH₂ (31 Da) | Subsequent rearrangement and loss from m/z 184 | Moderate |
| 156 | [C₁₁H₁₀N]⁺ | •OH, 2xCH₂ (45 Da) | Further rearrangement and loss from m/z 170 | Low |
| 107 | [C₇H₇O]⁺ | C₆H₈N• | Cleavage of the N-Phenyl bond | Low |
| 94 | [C₆H₈N]⁺ | •C₇H₇O | Cleavage of the N-Phenyl bond | Moderate |
The most intense peak, or base peak, is predicted to be at m/z 184 . This is due to the formation of a highly stable secondary benzylic carbocation, where the positive charge is delocalized across the entire phenyl ring and potentially stabilized by the electron-donating pyrrole ring.
Comparative Analysis
To validate our predictions and understand how each part of the molecule contributes to the overall fragmentation pattern, we will compare it to simpler, related structures.
Comparison with Structural Analogues
-
Benzyl Alcohol (C₇H₈O, MW=108) : The mass spectrum of benzyl alcohol is dominated by fragmentation related to the hydroxymethyl group. Key fragments include the molecular ion at m/z 108, the loss of a hydroxyl radical (•OH) to form an ion at m/z 91, and a prominent peak at m/z 79, which arises from the rearrangement of the m/z 107 ion ([M-H]⁺) with the loss of carbon monoxide (CO).[5][6] The presence of the pyrrole substituent in our target molecule alters the subsequent fragmentation of the benzylic cation, making direct CO loss less favorable.
-
N-Phenyl-2,5-dimethylpyrrole (C₁₂H₁₃N, MW=171) : The EI mass spectrum of this analogue provides insight into the stability of the N-aryl pyrrole core. The NIST database spectrum shows a very stable molecular ion at m/z 171, which is the base peak.[7] This indicates that the core structure is robust, and fragmentation primarily involves minor losses, such as a hydrogen or methyl radical. This stability supports the prediction that in our target molecule, cleavage will be directed by the more labile benzyl alcohol group.
-
2,5-Dimethylpyrrole (C₆H₉N, MW=95) : The spectrum for this basic building block shows a strong molecular ion peak at m/z 95.[8] The appearance of a significant peak at m/z 94 in the fragmentation of our target molecule would strongly suggest a cleavage of the N-phenyl bond.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization technique fundamentally dictates the type of information obtained.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Energy Transfer | High (~70 eV) | Low |
| Primary Ion | Molecular Ion (Radical Cation, M⁺•) | Protonated Molecule ([M+H]⁺) or other adducts |
| Fragmentation | Extensive, reproducible fingerprint | Minimal to none (in-source) |
| Molecular Weight Info | M⁺• may be weak or absent | [M+H]⁺ is typically the base peak, confirming MW |
| Structural Info | High, from fragmentation patterns | Low, requires tandem MS (MS/MS) for fragmentation |
| Typical Application | GC-MS, volatile compounds, library matching | LC-MS, non-volatile & thermally labile compounds |
For this compound, an ESI spectrum would be expected to show a dominant peak at m/z 202 , corresponding to the protonated molecule [M+H]⁺.[9] This soft ionization method is ideal for unequivocally confirming the molecular weight of the compound, information that can sometimes be ambiguous in an EI spectrum if the molecular ion is unstable.[10] To gain structural information with ESI, one must employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[11] The fragmentation in ESI-MS/MS often follows different pathways than in EI, typically involving losses of stable neutral molecules.[12][13]
Caption: Workflow comparison between Electron Ionization (EI) and Electrospray Ionization (ESI).
Experimental Protocols
To ensure data integrity and reproducibility, the following generalized protocols are recommended.
Protocol 1: EI-MS via Gas Chromatography (GC-MS)
This method is suitable for thermally stable and volatile compounds.
-
Sample Preparation : Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation :
-
Injector : Set to 250°C, split mode (e.g., 50:1).
-
Column : Use a standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 40-400.
-
-
Data Analysis : Identify the chromatographic peak for the analyte. Extract the mass spectrum and analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare against spectral libraries if available.
Protocol 2: ESI-MS via Liquid Chromatography (LC-MS)
This method is ideal for confirming molecular weight and for less volatile or thermally sensitive compounds.
-
Sample Preparation : Dissolve ~1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water). Further dilute to a final concentration of 1-10 µg/mL.
-
LC Separation (Optional, for complex mixtures) :
-
Column : Use a C18 reverse-phase column (e.g., 50mm x 2.1mm, 1.8µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Run a suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.3 mL/min.
-
-
MS Detection :
-
Ion Source : Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas : Nitrogen at 300°C and a flow of 8 L/min.
-
Nebulizer Pressure : 35 psi.
-
Scan Range : m/z 100-500.
-
-
Data Analysis : For direct infusion, acquire the spectrum and identify the [M+H]⁺ ion at m/z 202. For LC-MS, extract the spectrum from the relevant chromatographic peak. If performing MS/MS, select m/z 202 as the precursor ion and apply collision energy to generate a product ion spectrum.
Conclusion
The mass spectrometric analysis of this compound offers a clear case study in complementary analytical techniques. Electron Ionization provides a rich, detailed structural fingerprint, with a predicted fragmentation pattern dominated by a highly stable benzylic cation at m/z 184 resulting from the loss of a hydroxyl group. This method is invaluable for detailed structural elucidation. Conversely, Electrospray Ionization serves as a robust tool for the unambiguous confirmation of the compound's molecular weight via the detection of its protonated molecule at m/z 202 . For drug development and research professionals, employing both hard and soft ionization techniques provides a comprehensive and self-validating dataset for the confident characterization of novel molecular entities.
References
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
-
Guidechem. (2021). How Does Benzyl Alcohol Produce a Peak at m/z = 79? - FAQ.
-
General Fragmentation Modes. (n.d.). General Fragmentation Modes.
-
Vékey, K., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry.
-
Kato, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry.
-
DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
-
Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
-
University of Florida. (n.d.). Interpretation of mass spectra.
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Venter, A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Van Berkel, G. J., & Asano, K. G. (2003). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 2. Aromatic and Highly Conjugated Molecules. Analytical Chemistry.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.
-
Nedvetsky, P. I., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns.
-
Milligan, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Rudzinski, W. E., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Journal of the American Society for Mass Spectrometry.
-
NIST. (n.d.). Pyrrole. NIST WebBook.
-
SpectraBase. (n.d.). 2,5-Dimethylpyrrole.
-
Touitou, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters.
-
PubChem. (n.d.). 2,5-Dimethylpyrrole.
-
Sigma-Aldrich. (n.d.). 2,5-Dimethylpyrrole.
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole.
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST WebBook.
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook.
-
ChemicalBook. (n.d.). 2,5-Dimethyl-1H-pyrrole(625-84-3)IR1.
-
ResearchGate. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Crystal Structures of Phenyl-Substituted 2,5-Dimethyl-1H-Pyrrole Derivatives: Insights for Rational Drug Design
Introduction: The 2,5-dimethyl-1H-pyrrol-1-yl)phenyl scaffold is a key pharmacophore in medicinal chemistry, appearing in molecules with a range of biological activities. Understanding its three-dimensional structure and intermolecular interactions in the solid state is paramount for structure-based drug design and the development of stable, crystalline active pharmaceutical ingredients (APIs). While the specific X-ray crystal structure for [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is not publicly available in crystallographic databases as of this guide's publication, a wealth of structural information can be gleaned from closely related analogues.
This guide provides a comparative analysis of the single-crystal X-ray structure of 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole (Compound 1 ) and contrasts it with other relevant derivatives. By examining how a change in the para-substituent on the phenyl ring—from a carboxylic acid to other functional groups—influences molecular conformation and crystal packing, we can derive valuable insights applicable to the target methanol compound and the broader class of N-aryl pyrroles.
Core Structural Analysis: 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole (Compound 1)
The crystal structure of Compound 1 (C₁₃H₁₃NO₂) serves as our primary reference. It features the core (2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety with a carboxylic acid group at the para-position. This substitution is pivotal as it introduces a strong hydrogen bond donor and acceptor, which dictates the crystal's supramolecular assembly.
Molecular Conformation
A key structural feature of N-aryl pyrroles is the torsion angle between the pyrrole and phenyl rings. In Compound 1 , this dihedral angle is 57.82(7)°.[1] This significant twist from planarity is a common trait in this class of compounds, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyrrole. This non-planar conformation is crucial for receptor binding, as it defines the spatial orientation of the phenyl substituent relative to the pyrrole core.
Furthermore, the carboxylic acid group is twisted relative to the phenyl ring by 20.5(2)°.[1] This secondary rotation influences the directionality of the hydrogen bonds it can form.
Supramolecular Assembly and Crystal Packing
The crystal structure of Compound 1 is dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. Two molecules associate via O-H···O hydrogen bonds to form a classic centrosymmetric carboxylic acid dimer, a highly stable and common supramolecular synthon.[2] This robust interaction is the primary organizing force in the crystal lattice, leading to a highly ordered, three-dimensional network.
Table 1: Crystallographic Data for 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole (Compound 1) [1][2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 12.4741(2) |
| b (Å) | 11.1481(2) |
| c (Å) | 16.3617(3) |
| Volume (ų) | 2275.3 |
| Z | 8 |
| R-gt(F) | 0.049 |
| wRref(F²) | 0.158 |
Comparative Structural Analysis: The Impact of Substituent Variation
To understand how the hydroxymethyl group in our target compound might influence its crystal structure, we compare Compound 1 with other structurally characterized derivatives.
Comparison with 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Compound 2)
This analogue is particularly instructive. It replaces the phenyl ring with a pyridine ring and the carboxylic acid with an amine group. The primary amine (–NH₂) is also a potent hydrogen bond donor.
-
Hydrogen Bonding: In the crystal structure of Compound 2 , intermolecular N-H···N hydrogen bonds create an R²₂(8) ring motif, a different but equally strong supramolecular interaction compared to the carboxylic acid dimer in Compound 1 .[3]
-
Crystal Packing: The packing is further stabilized by C-H···π and N-H···π interactions, demonstrating the importance of weaker interactions in the absence of the powerful carboxylic acid synthon.[3]
Insight for the Target Methanol Compound: The hydroxyl group (–OH) of this compound is, like an amine or carboxylic acid, a strong hydrogen bond donor and acceptor. It is highly probable that its crystal structure would be dominated by O-H···O hydrogen bonds, likely forming chains or rings, which would be a primary determinant of its solid-state arrangement.
Comparison with 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene (Compound 3)
This compound lacks a strong hydrogen bonding group. Its structure provides a baseline for understanding the conformational preferences and packing forces driven primarily by weaker interactions.
-
Conformation: The pyrrole rings are nearly perpendicular to the central naphthalene ring system, with a C—C—N—C torsion angle of 86.11(15)°.[4] This reinforces the observation that a twisted conformation is electronically and sterically favorable for the N-aryl pyrrole linkage.
-
Crystal Packing: In the absence of strong hydrogen bonds, the crystal packing is governed by van der Waals forces and potentially weak C-H···π interactions.[5]
Insight for the Target Methanol Compound: While the methanol derivative will have strong hydrogen bonds, the underlying preference for a twisted conformation seen in Compound 3 will almost certainly be maintained. The final structure will be a balance between optimizing the strong O-H···O hydrogen bonds and satisfying the steric and electronic requirements of the core scaffold.
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
For researchers seeking to determine the crystal structure of novel derivatives like this compound, the following workflow provides a robust, self-validating methodology.
Workflow for Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are paramount.[6] For a compound like the target methanol derivative, slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at room temperature is a common starting point. The goal is to obtain well-formed crystals of 0.1-0.3 mm in size, free from cracks or defects.[6]
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.[7]
-
Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (typically Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[8]
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing hundreds of frames.[9]
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).
-
The resulting file is used to solve the structure. Modern programs like SHELXT can often find the positions of most non-hydrogen atoms automatically from the diffraction data.[10]
-
-
Structure Refinement:
-
The initial structural model is refined using a program like SHELXL.[11][12] This is an iterative least-squares process that adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.
-
-
Validation and Deposition:
-
The final structural model is validated using software like checkCIF to ensure it is chemically sensible and meets publication standards.
-
The crystallographic information file (CIF) is then deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.[13]
-
Conclusion and Future Outlook
The analysis of publicly available crystal structures for analogues of this compound provides critical insights into its likely solid-state behavior. We predict that the target compound will adopt a non-planar conformation, similar to its carboxylic acid counterpart, and that its crystal packing will be primarily directed by strong O-H···O hydrogen bonding.
The experimental determination of its crystal structure is a crucial next step. The workflow detailed in this guide provides a clear path for obtaining and refining this data. Such experimental validation will enable more precise computational modeling, aid in the design of new derivatives with tailored properties, and contribute valuable knowledge to the field of medicinal chemistry.
References
-
Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published. Available at: [Link]
-
Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]
-
Şahin, Z. S., et al. (2012). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 31(5), 721-726. Available at: [Link]
-
Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Available at: [Link]
-
University of York. Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Available at: [Link]
-
Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link]
-
Sawyer, L., & Isaacs, N. (2007). Single-crystal X-ray Diffraction. Carleton College Science Education Resource Center (SERC). Available at: [Link]
-
Helliwell, J. R. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Available at: [Link]
-
Ramos Silva, M., et al. (2008). Crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole, C13H13NO2. Zeitschrift für Kristallographie - New Crystal Structures, 223(1), 33-34. Available at: [Link]
-
Jones, P. G., et al. (2010). Crystal Structures of Some N-substituted 2,5-Dimethylpyrrole Derivatives. Zeitschrift für Naturforschung B, 65(5), 611-616. Available at: [Link]
-
Ramos Silva, M., et al. (2008). Crystal structure of 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole, C13H13NO2. De Gruyter. Available at: [Link]
-
Andrade, P. B., et al. (2009). 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2618. Available at: [Link]
-
Al-Hourani, B. J., et al. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1131–o1132. Available at: [Link]
-
CCDC. The Cambridge Crystallographic Data Centre. CCDC. Available at: [Link]
Sources
- 1. Crystal structure of 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole, C13H13NO2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
comparative study of the electronic properties of functionalized pyrroles
The functionalization of the pyrrole ring is a powerful strategy for the rational design of organic materials with tailored electronic properties. By understanding the distinct effects of electron-donating and electron-withdrawing groups, researchers can systematically modulate the HOMO and LUMO energy levels and the energy gap. The combination of theoretical understanding and robust experimental characterization using techniques like cyclic voltammetry and UV-Vis spectroscopy enables the development of novel pyrrole-based materials for a wide range of applications, from organic electronics to advanced sensors. [23][24]
References
-
Maşlakçı, Z., & Aydın, A. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). The effect of single atom replacement on organic thin film transistors: case of thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole. [Link]
-
PubMed. (2018). Solution-Processable Diketopyrrolopyrrole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. J Nanosci Nanotechnol. [Link]
-
Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. [Link]
-
ResearchGate. (2024). (PDF) Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2021, July 1). Royal Society of Chemistry. [Link]
-
UPB. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. [Link]
-
PMC - NIH. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. [Link]
-
IISc. UV – VIS spectrometer. [Link]
-
ACS Publications. (2020, June 25). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. [Link]
-
MMRC. The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021, August 6). Wiley Online Library. [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Link]
-
PMC. Revealing substituent effects on the electronic structure and planarity of Ni-porphyrins. [Link]
-
ACS Publications. (2018, December 6). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. The Journal of Physical Chemistry Letters. [Link]
-
ResearchGate. (2019, August 5). β-Pyrrole functionalized porphyrins: Synthesis, electronic properties, and applications in sensing and DSSC. [Link]
-
PubMed. (2021, March 3). Recent Advances in Functionalization of Pyrroles and their Translational Potential. [Link]
-
ResearchGate. (2021, September 28). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? [Link]
-
ACS Publications. (2022, January 25). 3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Positions of the HOMO and LUMO energy levels of the designed pyrrole... [Link]
-
ResearchGate. (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]
-
YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]
-
Chemistry Stack Exchange. (2017, April 6). Cyclic Voltammetry - HOMO and LUMO levels. [Link]
-
Careers360. (2022, December 1). Why do electron withdrawing groups lower the LUMO. [Link]
-
Reddit. (2014, January 10). HOMO-LUMO help : r/chemistry. [Link]
-
YouTube. (2018, March 21). 30.04 Electron-donating and -withdrawing Groups. [Link]
Sources
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of single atom replacement on organic thin film transistors: case of thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Why do electron withdrawing groups lower the LUMO? [careers360.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Revealing substituent effects on the electronic structure and planarity of Ni-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. physics.iisc.ac.in [physics.iisc.ac.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solution-Processable Diketopyrrolopyrrole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Transformation of Precursors to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol with its precursors. This guide provides an in-depth analysis of the structural changes occurring during the synthesis, supported by experimental data and detailed protocols.
In the synthesis of complex organic molecules, the ability to monitor the transformation of reactants into products is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating molecular structures and confirming the successful formation of the desired compound. This guide offers a comprehensive spectroscopic comparison of the final product, this compound, with its precursors, 4-aminobenzyl alcohol and 2,5-hexanedione. By examining the changes in ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra at each stage of the synthesis, we can gain a deep understanding of the chemical transformations that lead to the formation of the target pyrrole derivative.
The synthesis of this compound is achieved through the Paal-Knorr pyrrole synthesis, a classic and efficient method for constructing the pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzyl alcohol. The reaction proceeds through a putative imine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrrole product.
The Synthetic Pathway: A Visual Overview
The transformation from simple precursors to the more complex pyrrole structure can be visualized as follows:
Figure 1. Synthetic pathway for this compound.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the types and connectivity of hydrogen atoms in a molecule. The transformation from precursors to the final product is clearly reflected in the changes in the ¹H NMR spectra.
Precursor Analysis:
-
4-Aminobenzyl Alcohol: The spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the amine protons (NH₂). The aromatic protons typically appear as two doublets in the aromatic region (δ 6.5-7.5 ppm) due to the para-substitution pattern. The benzylic protons give a singlet around δ 4.3-4.6 ppm, and the amine protons present as a broad singlet.
-
2,5-Hexanedione: This symmetric molecule shows two key signals: a singlet for the methyl protons (CH₃) adjacent to the carbonyl groups and a singlet for the methylene protons (CH₂) between the carbonyls. These typically appear around δ 2.1-2.2 ppm and δ 2.7 ppm, respectively.[1][2]
Intermediate and Final Product Analysis:
-
Imine Intermediate: The formation of the imine is expected to result in the disappearance of the amine protons of 4-aminobenzyl alcohol and a change in the chemical shift of the protons on the carbon atoms adjacent to the newly formed C=N bond. However, due to its transient nature, isolating and obtaining a clean spectrum of this intermediate is challenging.
-
This compound: The formation of the pyrrole ring brings about significant changes. The most notable are the appearance of new signals corresponding to the pyrrole ring protons and the methyl groups attached to the pyrrole ring. The two equivalent pyrrole protons will appear as a singlet, and the two equivalent methyl groups on the pyrrole will also give a singlet. The aromatic protons on the phenyl ring will remain, but their chemical shifts will be influenced by the electron-donating nature of the pyrrole ring. The benzylic CH₂ and OH protons will still be present.
Comparative ¹H NMR Data:
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Aminobenzyl Alcohol | Aromatic C-H | 7.01, 6.56 | d, d |
| -CH₂OH | 4.33 | s | |
| -NH₂ & -OH | 4.94 (broad) | s | |
| 2,5-Hexanedione | -CH₃ | 2.19 | s |
| -CH₂- | 2.71 | s | |
| 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole (Analog) | Aromatic C-H | 7.01-6.98, 6.85-6.82 | m, m |
| Pyrrole C-H | 5.71 | s | |
| Pyrrole -CH₃ | 1.90 | s | |
| Phenolic -OH | 9.66 | s |
Note: Data for 4-Aminobenzyl Alcohol from[3]. Data for 2,5-Hexanedione from[1][2]. Data for the final product analog from a similar synthesized compound.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The changes in the carbon environments during the synthesis are distinct and informative.
Precursor Analysis:
-
4-Aminobenzyl Alcohol: The spectrum will show four signals in the aromatic region, corresponding to the four distinct carbon environments in the para-substituted benzene ring. A signal for the benzylic carbon (-CH₂OH) will also be present in the aliphatic region.
-
2,5-Hexanedione: Due to its symmetry, the ¹³C NMR spectrum is simple, showing three signals: one for the carbonyl carbons (C=O), one for the methyl carbons (-CH₃), and one for the methylene carbons (-CH₂-). The carbonyl carbon signal is characteristically downfield (around δ 207 ppm).[1]
Intermediate and Final Product Analysis:
-
Imine Intermediate: The formation of the imine would be marked by the appearance of a new signal for the imine carbon (C=N) and the disappearance of the carbonyl carbon signal from 2,5-hexanedione.
-
This compound: The formation of the aromatic pyrrole ring introduces new signals in the aromatic region. The two equivalent pyrrole carbons attached to the methyl groups and the two equivalent carbons forming the C=C bond will each give a distinct signal. The methyl carbons on the pyrrole ring will also have a characteristic chemical shift. The signals for the phenyl ring and the benzylic carbon will remain, with slight shifts due to the new substituent.
Comparative ¹³C NMR Data:
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 4-Aminobenzyl Alcohol | Aromatic C | 147.89, 130.12, 128.47, 114.13 |
| -CH₂OH | 63.65 | |
| 2,5-Hexanedione | C=O | 206.87 |
| -CH₂- | 36.96 | |
| -CH₃ | 29.76 | |
| 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole (Analog) | Aromatic C | 157.2, 130.0, 129.5, 128.1, 116.1 |
| Pyrrole C | 105.7 | |
| Pyrrole -CH₃ | 13.3 |
Note: Data for 4-Aminobenzyl Alcohol from[3]. Data for 2,5-Hexanedione from[1]. Data for the final product analog from a similar synthesized compound.
FT-IR Spectroscopy: Probing Functional Group Transformations
Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The key transformations in this synthesis are readily observable in the IR spectra.
Precursor Analysis:
-
4-Aminobenzyl Alcohol: The spectrum will be characterized by a broad O-H stretching band for the alcohol, N-H stretching bands for the primary amine (typically two peaks), C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
-
2,5-Hexanedione: The most prominent feature in the FT-IR spectrum of 2,5-hexanedione is the strong C=O stretching absorption band characteristic of ketones, typically appearing around 1715 cm⁻¹.
Intermediate and Final Product Analysis:
-
Imine Intermediate: The formation of the imine would be indicated by the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the ketone, and the appearance of a new C=N stretching band.
-
This compound: The final product will show the disappearance of the N-H stretching bands and the C=O stretching band. The spectrum will retain the broad O-H stretching band from the alcohol group. New bands corresponding to the C-N stretching and C=C stretching of the pyrrole ring will appear, often overlapping with the aromatic C=C stretching bands.
Comparative FT-IR Data:
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4-Aminobenzyl Alcohol | O-H stretch (alcohol) | ~3300-3400 (broad) |
| N-H stretch (amine) | ~3300-3500 (two bands) | |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (aliphatic) | ~2850-2960 | |
| C=C stretch (aromatic) | ~1500-1600 | |
| 2,5-Hexanedione | C=O stretch (ketone) | ~1715 (strong) |
| C-H stretch (aliphatic) | ~2900-3000 | |
| This compound (Expected) | O-H stretch (alcohol) | ~3300-3400 (broad) |
| C-H stretch (aromatic/pyrrole) | ~3000-3100 | |
| C-H stretch (aliphatic) | ~2850-2960 | |
| C=C stretch (aromatic/pyrrole) | ~1500-1600 | |
| C-N stretch | ~1300-1400 |
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation.
Precursor and Product Analysis:
-
4-Aminobenzyl Alcohol: Exhibits absorption maxima characteristic of a substituted benzene ring.
-
2,5-Hexanedione: Shows a weak n→π* transition for the carbonyl groups at a longer wavelength and a stronger π→π* transition at a shorter wavelength.
-
This compound: The formation of the pyrrole ring and its conjugation with the phenyl ring will lead to a significant change in the UV-Vis spectrum. A bathochromic shift (shift to longer wavelengths) of the absorption maxima is expected due to the extended π-conjugated system.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.
-
-
Background Collection: Collect a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and detailed picture of the chemical transformations occurring during the Paal-Knorr synthesis. Each spectroscopic technique offers unique insights into the changes in the molecular structure, from the disappearance of reactant functional groups to the emergence of the characteristic signals of the pyrrole product. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently monitor their reactions and characterize their final products.
References
-
PubChem. 2,5-Hexanedione | C6H10O2 | CID 8035. [Link]
-
Dong, J., et al. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. RSC Adv., 2017, 7, 45391-45397. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Pyrrolidine Derivatives
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral molecules is not merely a matter of purity but a critical determinant of therapeutic efficacy and safety. Chiral pyrrolidine derivatives, integral scaffolds in a multitude of pharmaceuticals, exemplify this principle. Often, only one enantiomer of a chiral drug is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to adverse effects.[1] Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the enantiomeric excess of chiral pyrrolidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable methodology for your specific research needs.
The Chromatographic Powerhouses: Chiral HPLC and SFC
Chiral chromatography stands as the most widely adopted and robust methodology for the direct separation and quantification of enantiomers.[2][3] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful technique, well-suited for a broad range of pyrrolidine derivatives, including those that are non-volatile or thermally labile.[4] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase, using a liquid mobile phase.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter in developing a successful chiral separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a wide range of compounds, including N-Boc protected pyrrolidine derivatives, due to their broad enantiorecognition capabilities.[1][5][6] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to effective chiral discrimination.
-
Mobile Phase Composition: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed.[1][2] The polar modifier plays a crucial role in modulating the retention and enantioselectivity. The ratio of hexane to the alcohol modifier is meticulously optimized to achieve baseline separation of the enantiomeric peaks. A higher percentage of the polar modifier generally leads to shorter retention times but may decrease resolution.
-
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. A lower flow rate can improve resolution but will lengthen the analysis time. Column temperature is typically maintained at a constant value (e.g., 25 °C) to ensure reproducible results.[2][7]
-
Sample Preparation:
-
Prepare a stock solution of the pyrrolidine derivative sample at a concentration of approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.[1][5]
-
Prepare a racemic standard of the same compound at the same concentration. This is essential to determine the retention times of both the (R) and (S) enantiomers.[1][2]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[1][2]
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® or Chiralcel® column.[2]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve the best separation.[2]
-
UV Detection: Select a wavelength where the analyte exhibits sufficient absorbance (e.g., 210 nm).[1]
-
Injection Volume: 5-20 µL.[1]
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the sample of the synthesized pyrrolidine derivative.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[2]
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100 [5]
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering advantages in terms of speed and reduced solvent consumption.[8][] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[8][10] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput.
-
Mobile Phase: The use of CO2-based mobile phases makes SFC a "greener" technique than HPLC.[8] The addition of a polar co-solvent (e.g., methanol) is crucial for eluting more polar compounds and for achieving chiral recognition on the CSP.[11] The percentage of the co-solvent is a key parameter for optimization.[8][10]
-
Backpressure and Temperature: These parameters control the density and solvating power of the supercritical fluid mobile phase and are therefore critical for achieving optimal separation.[10][11]
NMR Spectroscopy: A Structural Approach to Enantiomeric Excess
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[12] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be used to induce a chemical shift difference between them. This is achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[12][13]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[13][14] This results in different magnetic environments for the corresponding nuclei in the two enantiomers, leading to separate signals in the NMR spectrum.
-
Choice of CSA: The selection of an appropriate CSA is crucial and depends on the functional groups present in the pyrrolidine derivative. The CSA should have functionalities that can interact strongly with the analyte, such as hydrogen bonding or π-π stacking.
-
Solvent: The choice of solvent can influence the strength of the interaction between the CSA and the analyte, and thus the degree of signal separation.
-
Concentration and Temperature: The equilibrium between the free and complexed analyte can be influenced by concentration and temperature, which in turn affects the observed chemical shift differences.
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a pair of diastereomers.[12][15] Since diastereomers have different physical and chemical properties, their NMR spectra will be distinct, allowing for the quantification of their ratio.
-
Choice of CDA: The CDA must react quantitatively with the functional groups on the pyrrolidine derivative without causing racemization.[12] Mosher's acid derivatives are common CDAs for alcohols and amines.[12][15]
-
Reaction Conditions: The derivatization reaction must be driven to completion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material.
-
Sample Preparation:
-
Accurately weigh the pyrrolidine derivative sample and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample alone.
-
Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.
-
-
NMR Acquisition:
-
Acquire the 1H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good resolution and signal-to-noise.
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.[12] This technique can be a rapid method for estimating ee, particularly for high-throughput screening.[7][17]
-
Wavelength Selection: The measurement is performed at a wavelength where the chiral molecule exhibits a strong CD signal (a Cotton effect).
-
Calibration Curve: To accurately determine the ee of an unknown sample, a calibration curve must be generated using samples of known enantiomeric composition.[18]
-
Solvent: The solvent must be transparent at the measurement wavelength and should not interact with the analyte in a way that alters its chiroptical properties.
-
Sample Preparation:
-
CD Measurement:
-
Record the CD spectrum for each standard and the unknown sample at the wavelength of maximum difference in absorption.
-
-
Data Analysis:
Comparative Analysis of Methods
The selection of the most appropriate method for determining the enantiomeric excess of a chiral pyrrolidine derivative depends on a variety of factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and the instrumentation available.
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Auxiliaries | Circular Dichroism (CD) |
| Principle | Differential partitioning on a chiral stationary phase[4] | Differential partitioning in a supercritical fluid mobile phase[8] | Formation of diastereomeric species with distinct NMR signals[12] | Differential absorption of circularly polarized light[7] |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Sensitivity | High | High | Moderate | Moderate |
| Accuracy | High | High | High | Moderate to High (with calibration) |
| Development Time | Moderate | Moderate | Potentially long (reagent screening) | Moderate (calibration required) |
| Solvent Consumption | High | Low | Low | Low |
| Key Advantage | Broad applicability, high resolution[3][4] | Fast analysis, "green" chemistry[8][] | Provides structural information, no separation needed | Rapid screening, non-destructive[7][17] |
| Key Limitation | Higher solvent cost and disposal | Requires specialized instrumentation | Can be complex, potential for reaction side-products (with CDAs) | Requires a chromophore, less accurate for complex mixtures |
Conclusion: An Integrated Approach to Ensuring Stereochemical Integrity
The rigorous determination of enantiomeric excess is an indispensable aspect of modern pharmaceutical development. For key chiral intermediates such as pyrrolidine derivatives, a suite of powerful analytical techniques is at the disposal of the discerning scientist. Chiral HPLC and SFC offer unparalleled resolution and accuracy for direct enantiomeric separation, with SFC providing the added benefits of speed and sustainability. NMR spectroscopy, through the use of chiral auxiliaries, provides a valuable orthogonal method that also yields structural insights. Circular dichroism serves as a rapid and high-throughput screening tool.
The choice of method is not a matter of universal superiority but of strategic selection based on the specific analytical challenge at hand. By understanding the fundamental principles and the rationale behind the experimental parameters of each technique, researchers can confidently and accurately assess the stereochemical integrity of their chiral pyrrolidine derivatives, thereby ensuring the quality, safety, and efficacy of the next generation of therapeutics.
References
- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
- Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)
- A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH.
- Advanced Spectroscopy For Enantiomeric Excess Determin
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- NMR determination of enantiomeric excess.
- Stereochemistry - Stereoelectronics. [No Source]
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Enantiomeric excess. Wikipedia.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone deriv
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. Benchchem.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [No Source]
- (PDF) PHARMACEUTICAL REVIEW AND ITS IMPORTANCE OF CHIRAL CHROMATOGRAPHY.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central.
- 14.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [No Source]
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Enantiomeric Purific
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [No Source]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. stereoelectronics.org [stereoelectronics.org]
- 16. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
Phenyl-Pyrrolidine Compounds: A Comparative Guide to Their Biological Targets for Researchers and Drug Developers
The phenyl-pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth, comparative analysis of the primary biological targets of phenyl-pyrrolidine compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key target classes, compare the potencies of representative compounds, and provide detailed experimental protocols to empower your research endeavors.
The Phenyl-Pyrrolidine Scaffold: A Versatile Key to Biological Locks
The inherent structural features of the phenyl-pyrrolidine moiety, including its three-dimensional conformation, the basicity of the pyrrolidine nitrogen, and the potential for diverse substitutions on both the phenyl and pyrrolidine rings, contribute to its remarkable versatility as a pharmacophore. This scaffold can be adeptly modified to achieve desired potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of novel therapeutics for a wide range of diseases.
Comparative Analysis of Biological Targets
Phenyl-pyrrolidine derivatives have been shown to modulate the activity of several major classes of biological targets. Here, we present a comparative overview of their interactions with key enzymes, G protein-coupled receptors (GPCRs), and components of critical signaling pathways.
Enzymes: Precision Inhibition of Key Catalytic Processes
Phenyl-pyrrolidine compounds have emerged as potent and selective inhibitors of several key enzymes implicated in various disease states.
Table 1: Comparative Potency of Phenyl-Pyrrolidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Representative Compound | Potency (IC₅₀/Kᵢ) | Therapeutic Area |
| Phenyl-pyrrolidine amides | Dipeptidyl Peptidase-IV (DPP-4) | Compound 36 | IC₅₀ = 0.017 µM[1] | Type 2 Diabetes |
| Compound 57 | IC₅₀ = 0.87 nM[1] | Type 2 Diabetes | ||
| Pyrrolidine amides | N-Acylethanolamine Acid Amidase (NAAA) | Compound 4g | IC₅₀ = 1.5 ± 0.22 μM[2] | Inflammation, Pain |
| F96 | IC₅₀ = 270 nM[3] | Inflammation, Pain | ||
| AM9053 | IC₅₀ = 30 nM[3] | Inflammation, Pain |
Dipeptidyl Peptidase-IV (DPP-4): DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Phenyl-pyrrolidine-based inhibitors, often featuring a cyanopyrrolidine warhead, bind to the active site of DPP-4, preventing the degradation of incretins and thereby enhancing insulin secretion and suppressing glucagon release. This mechanism forms the basis for several successful anti-diabetic drugs.
N-Acylethanolamine Acid Amidase (NAAA): NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Phenyl-pyrrolidine derivatives have been developed as potent and selective NAAA inhibitors. By blocking NAAA activity, these compounds increase the endogenous levels of PEA, leading to the potentiation of its beneficial effects in inflammatory and pain conditions.
G Protein-Coupled Receptors (GPCRs): Modulating Cellular Signaling
The conformational flexibility of the phenyl-pyrrolidine scaffold allows it to bind with high affinity to the transmembrane domains of various GPCRs, acting as agonists, antagonists, or allosteric modulators.
Table 2: Comparative Affinity of Phenyl-Pyrrolidine Derivatives for GPCRs
| Compound Class | Target Receptor | Representative Compound | Affinity (Kᵢ) | Functional Activity |
| Phenyl-pyrrole-carboxamides | Dopamine D2 Receptor | Compound 1a | Low micromolar range[4] | Antagonist |
| Compound 1f | Low micromolar range[4] | Antagonist | ||
| Bitopic Ligands | Dopamine D2/D3 Receptors | Compound 35a | D₂R: High nM, D₃R: High nM[5] | Antagonist |
| Pyrrolidinyl ethers | α4β2 Nicotinic Acetylcholine Receptor | (R,S)-13 | High nM affinity[6] | Partial Agonist |
Dopamine D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic drugs. Phenyl-pyrrolidine derivatives have been designed as D2 receptor antagonists, demonstrating potential in the treatment of schizophrenia and other psychotic disorders. The interaction often involves the protonated pyrrolidine nitrogen forming a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.
Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels that play a critical role in cognitive function, reward, and addiction. Phenyl-pyrrolidine ethers have been developed as potent and selective partial agonists of the α4β2 nAChR subtype, which is a key target for smoking cessation therapies. These compounds mimic the action of nicotine but with lower intrinsic efficacy, thereby reducing withdrawal symptoms without producing the full rewarding effects.
Signaling Pathways: Targeting Key Inflammatory Cascades
Phenyl-pyrrolidine compounds have been identified as modulators of critical intracellular signaling pathways, particularly those involved in inflammation.
Toll-like Receptor 4 (TLR4) Signaling: TLR4 is a pattern recognition receptor that plays a central role in the innate immune response to bacterial lipopolysaccharide (LPS). The phenyl-pyrrolidine derivative 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been shown to inhibit TLR4 signaling.[7][8][9] Mechanistically, FPP has been reported to suppress the LPS-induced dimerization of TLR4, a critical step for the initiation of downstream signaling cascades that lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[9]
Experimental Protocols: A Guide to Characterizing Phenyl-Pyrrolidine Interactions
To facilitate the investigation of phenyl-pyrrolidine compounds, we provide detailed, step-by-step protocols for key in vitro assays.
Radioligand Binding Assay for GPCRs
This protocol describes a competition binding assay to determine the affinity (Kᵢ) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-spiperone for D2 receptors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test phenyl-pyrrolidine compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
For total binding wells, add 50 µL of Binding Buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the radiolabeled ligand at a concentration near its Kₔ to all wells.
-
Add 150 µL of the cell membrane preparation (3-20 µg protein for cells or 50-120 µg protein for tissue) to all wells.[10]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Terminate the incubation by rapid vacuum filtration onto the filter plate, followed by four washes with ice-cold wash buffer.[10]
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
DPP-4 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
Test phenyl-pyrrolidine compound
-
DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350-360/450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DPP-4 Assay Buffer.
-
In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control to triplicate wells.[11]
-
Incubate the plate for 10 minutes at 37°C.[12]
-
Initiate the reaction by adding 50 µL of the diluted DPP-4 Substrate Solution to all wells.[11]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[11]
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for NF-κB Activation
This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit to the nucleus.
Materials:
-
Cell line responsive to TLR4 activation (e.g., RAW 264.7 macrophages)
-
LPS
-
Test phenyl-pyrrolidine compound
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the test compound for a specified time.
-
Stimulate the cells with LPS for a time known to induce p65 nuclear translocation (e.g., 30-60 minutes).
-
Harvest the cells and perform cytoplasmic and nuclear fractionation.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE on 40 µg of total protein per lane from both cytoplasmic and nuclear fractions.[13]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for at least 1 hour in blocking buffer.[13]
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the signaling pathways modulated by phenyl-pyrrolidine compounds, we present the following diagrams generated using Graphviz (DOT language).
Caption: Phenyl-pyrrolidine antagonist binding to a Gi/o-coupled GPCR.
Caption: Inhibition of TLR4 signaling by a phenyl-pyrrolidine derivative.
Conclusion
The phenyl-pyrrolidine scaffold represents a highly versatile and fruitful starting point for the design of potent and selective modulators of a wide range of biological targets. This guide has provided a comparative analysis of their interactions with key enzymes, GPCRs, and signaling pathway components, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and the underlying molecular mechanisms, researchers can leverage the unique properties of this scaffold to develop novel and effective therapeutics for a multitude of human diseases. The provided experimental frameworks and visualizations are intended to serve as a practical resource to accelerate your drug discovery and development efforts in this exciting area of medicinal chemistry.
References
- Unraveling the Enigma of NAAA: A Technical Guide to its Activation and Regul
- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.
- Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- GPCR-radioligand binding assays. PubMed.
- N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations.
- Assay of NAAA Activity. PubMed.
- Assay of NAAA Activity.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
- Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- Application Notes and Protocols for Studying Signal Transduction Pathways with Phenyl-Pyrrolidine Deriv
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- What will be the best way to test NFkb activation via western blot?.
- 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide. PubMed.
- DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals.
- Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists.
- Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
- N‑Acylethanolamine Acid Amidase (NAAA)
- IC50 values determined for COX-1 and COX-2; data are shown as standard devi
- Receptor-Ligand Binding Assays. Labome.
- Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- Laying Out P
- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors.
- Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi.
- Graphviz tutorial. YouTube.
- Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot.
- Monitoring the Levels of Cellular NF-κB Activation St
- Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)
- How To Use Graphviz for SEM Models and P
- Toll-like Receptor 4 (TLR4)
- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue.
- Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha.
- Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activ
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
- Graphviz Examples and Tutorial. Sketchviz.
- Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone.
- TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflamm
- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed.
- DPP-IV inhibitory activity information of the substances tested..
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative chemical principles.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components—a substituted benzyl alcohol and a dimethyl-pyrrole heterocycle—and data from close structural analogs.
Anticipated Hazards from Structural Analogs:
The primary hazards are anticipated based on GHS classifications for similar compounds, such as [4-(1H-pyrrol-1-yl)phenyl]methanol and [4-(1H-pyrazol-1-yl)phenyl]methanol.[1][2] These compounds consistently demonstrate the following hazardous properties:
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
The causality behind these hazards stems from the reactivity of the aromatic and heterocyclic systems, which can interact with biological tissues, leading to irritation. The first step before any laboratory work is a thorough risk assessment.
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
While PPE is critical, it should always be used in conjunction with primary engineering controls.
2.1. Engineering Controls: The First Priority All operations involving this compound, especially handling the solid powder or preparing solutions, should be conducted within a certified chemical fume hood.[3] This is the most effective way to mitigate respiratory exposure.
2.2. Mandatory PPE Ensemble The following PPE is required for all personnel handling the compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2]
-
Enhanced Protection: When there is a significant risk of splashing or the reaction is conducted under pressure, a full-face shield must be worn over the chemical splash goggles.[4][5][6]
Hand Protection
Selection of the correct glove material is crucial for preventing dermal exposure. Nitrile gloves are recommended for incidental contact due to their broad resistance to a range of organic chemicals, including alcohols.[7][8]
| Glove Material | Recommended Use Case | Rationale |
| Nitrile (min. 4 mil) | General handling, weighing, solution prep, transfers. | Good resistance to alcohols and a wide range of organic solvents for short-term contact.[5][8] |
| Neoprene | Handling larger quantities, extended use, or when using more aggressive solvents. | Offers enhanced protection against acids, bases, and alcohols compared to standard nitrile.[7] |
Glove Use Protocol:
-
Always inspect gloves for tears or punctures before use.[3]
-
Remove gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Never wear gloves outside the laboratory to prevent cross-contamination of common surfaces.[6]
Protective Clothing
-
A flame-resistant (e.g., Nomex®) or 100% cotton laboratory coat must be worn and kept fully fastened.[4]
-
Full-length pants and closed-toe, non-perforated shoes are required to protect the legs and feet from potential spills.[9]
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.[4]
-
Required Conditions: A NIOSH/MSHA-approved respirator is necessary if engineering controls are insufficient or during a large spill cleanup.
-
For the solid powder: Use a respirator with a particulate filter (conforming to EN 143).[2]
-
For solutions in volatile solvents: Use a respirator with an organic vapor cartridge.
-
Emergency and Disposal Procedures
3.1. First-Aid Measures Immediate action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
3.2. Disposal Plan All materials contaminated with this compound must be treated as hazardous chemical waste.[11][12]
Disposal Protocol:
-
Identification: All waste, including unused product, reaction residues, and contaminated PPE (gloves, wipes, etc.), is hazardous.
-
Segregation: Keep this waste stream separate from other chemical waste to prevent unknown reactions.[11]
-
Containerization: Collect all waste in a chemically resistant, sealable container. The container must be clearly labeled "Hazardous Waste" with the full chemical name.[11]
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2][13] Do not pour down the drain.
References
- Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Benchchem.
- [4-(1H-Pyrrol-1-yl)phenyl]methanol | C11H11NO | CID 599478. PubChem.
- SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol. Fisher Scientific.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Pyrrole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Pyrrole - SAFETY DATA SHEET. Fisher Scientific.
- What are the effects of alcohol disinfectants on PPE glove performance. Ansell Australia.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 2,4-Dimethylpyrrole - SAFETY DATA SHEET. Fisher Scientific.
- Understanding Solvents and PPE for Chemical Safety. MCR Safety.
- SAFETY DATA SHEET - [2-(2-Furyl)phenyl]methanol. Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine.
- Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill (UNC).
Sources
- 1. [4-(1H-Pyrrol-1-yl)phenyl]methanol | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Australia [ansell.com]
- 9. csub.edu [csub.edu]
- 10. fishersci.se [fishersci.se]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
